Product packaging for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one(Cat. No.:CAS No. 99898-84-7)

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B2940125
CAS No.: 99898-84-7
M. Wt: 169.57
InChI Key: QNNBWYYLICBZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3O B2940125 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 99898-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNABQNUIXYONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286519
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-78-8
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

CAS Number: 99898-84-7

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors for cancer treatment, antitubercular agents, and anti-inflammatory compounds.[1][3][4][5] This guide provides a detailed technical overview of this compound, focusing on its synthesis, chemical properties, and significant applications in drug discovery for researchers, scientists, and drug development professionals.

Core Synthesis: The Cyclocondensation Approach

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester.[3][6] This method is efficient and highly modular, allowing for the introduction of diverse substituents on the final scaffold by simply varying the starting materials.

Causality in Synthesis Design

The choice of this synthetic route is underpinned by fundamental principles of heterocyclic chemistry. The 5-aminopyrazole acts as a bidentate nucleophile. The reaction is initiated by the nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization via the nucleophilic endocyclic nitrogen of the pyrazole ring, and subsequent dehydration to yield the fused aromatic pyrazolo[1,5-a]pyrimidin-7(4H)-one system. The reaction is typically conducted under reflux in a suitable solvent like acetic acid or toluene to provide the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.[3]

To synthesize the target compound, This compound , the logical precursors would be a 3-amino-1H-pyrazole and a β-ketoester containing a chlorine atom at the appropriate position, such as ethyl 4-chloro-3-oxobutanoate.

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product Aminopyrazole 3-Amino-1H-pyrazole Reaction Cyclocondensation Aminopyrazole->Reaction Ketoester Ethyl 4-chloro-3-oxobutanoate Ketoester->Reaction Product This compound Reaction->Product Solvent Acetic Acid or Toluene Solvent->Reaction Solvent Energy Reflux (Heat) Energy->Reaction Energy Input

Caption: Synthetic workflow for this compound.

Experimental Protocol (Representative)

The following is a representative protocol based on the general synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-amino-1H-pyrazole in glacial acetic acid.

  • Addition: To this solution, add 1.0 equivalent of ethyl 4-chloro-3-oxobutanoate.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold diethyl ether to remove residual acetic acid and unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final, pure this compound.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this specific compound are not extensively detailed in publicly available literature; however, key identifiers and expected analytical data are summarized below.

PropertyValueSource
CAS Number 99898-84-7[7]
Molecular Formula C₆H₄ClN₃O[7]
Molecular Weight 169.57 g/mol [8]
Appearance Expected to be a powder or solidN/A
Melting Point Not reported in available sourcesN/A
Boiling Point Not reported in available sourcesN/A
Solubility Not reported in available sourcesN/A
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS data are available through specialized databases.[9]

Applications in Drug Development

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a validated starting point for the development of potent therapeutic agents, particularly in oncology and infectious diseases.

Antitubercular Activity

High-throughput screening campaigns have repeatedly identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead for new antitubercular drugs.[3][6][10] Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold to optimize its activity against Mycobacterium tuberculosis (Mtb).[6][11]

A key insight into the scaffold's antitubercular properties comes from the study of resistance mechanisms.[6][12] Mtb strains resistant to certain pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs were found to have mutations in the gene rv1751.[11] This gene encodes a flavin adenine dinucleotide (FAD)-dependent hydroxylase. The wild-type enzyme is believed to metabolize the compound, leading to its inactivation. The proposed mechanism is that the hydroxylase promotes compound catabolism through hydroxylation, effectively detoxifying the drug.[6][12] This finding is crucial for future drug development, as it identifies a potential liability of the scaffold and suggests that modifications could be made to block this metabolic pathway, thereby enhancing potency and overcoming resistance.

G cluster_drug Drug Action & Resistance cluster_enzyme Metabolic Inactivation PPO Pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO Compound) Mtb Mycobacterium tuberculosis (Mtb) PPO->Mtb Enters Bacterium Growth Bacterial Growth Inhibition PPO->Growth Inhibits Rv1751 Rv1751 (FAD-dependent Hydroxylase) PPO->Rv1751 Metabolized by Mtb->Growth Leads to Inactive Hydroxylated (Inactive) Metabolite Rv1751->Inactive Produces

References

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in the field of drug discovery. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1] Within this important class of compounds, this compound stands out as a pivotal intermediate. Its strategic placement of a reactive chlorine atom and a lactam functionality provides synthetic chemists with a powerful tool for generating diverse molecular libraries. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and critical role as a building block for novel therapeutic agents, grounded in established chemical principles and field-proven insights. The pyrazolo[1,5-a]pyrimidine scaffold is central to the development of inhibitors for various protein kinases, positioning it as a cornerstone in modern oncology and immunology research.[2][3]

PART 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is a crystalline solid whose utility is defined by its unique structural and electronic features.

Structural Elucidation and Tautomerism

The nominal structure, this compound, represents one of several possible tautomeric forms. The lactam-lactim tautomerism at the C7 position and proton placement at N1 or N4 are key considerations. While the 7(1H)-one form is commonly depicted, the 7-hydroxy-pyrazolo[1,5-a]pyrimidine tautomer can exist in equilibrium. X-ray diffraction studies on related derivatives confirm that the fused bicyclic system is essentially planar, a feature that facilitates π-stacking interactions within biological targets.[1][4]

Diagram 1: Tautomeric Forms A diagram illustrating the potential tautomers of the core structure.

G T1 This compound (Lactam Form) T2 5-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidine (Lactim Form) T1->T2 Lactam-Lactim Tautomerism T3 5-Chloropyrazolo[1,5-a]pyrimidin-7(4H)-one (Lactam Form) T1->T3 N1-H / N4-H Tautomerism T2->T1 T3->T1

Physicochemical and Safety Data Summary

The following table summarizes the key identifiers and properties of this compound. The safety data underscores the need for appropriate handling in a laboratory setting.[5]

PropertyValueSource
IUPAC Name 5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one[5]
CAS Number 99898-84-7[5][6]
Molecular Formula C₆H₄ClN₃O[5]
Molecular Weight 169.57 g/mol [5]
Appearance White to off-white crystalline powder (Expected)Inferred
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]

PART 2: Synthesis Strategy: A Validated Protocol

The synthesis of this compound is not commonly detailed as a final product but rather as a key intermediate. The most logical and validated pathway involves a multi-step sequence starting from readily available precursors. This approach provides high yields and purity, which are critical for subsequent derivatization in drug development campaigns.

Workflow for Synthesis

The synthesis hinges on the construction of the pyrazolo[1,5-a]pyrimidine core, followed by strategic chlorination and selective functionalization.

Diagram 2: Synthetic Workflow A flowchart outlining the multi-step synthesis of the target compound.

G cluster_0 Core Synthesis Pathway A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine-5,7-diol A->C Cyclocondensation B Diethyl Malonate B->C D 5,7-Dichloropyrazolo[1,5-a]pyrimidine C->D Chlorination (POCl₃) E This compound (Target Molecule) D->E Selective Hydrolysis

Detailed Experimental Protocol

This protocol synthesizes insights from established methods for analogous compounds.[2][7][8]

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol (C)

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyrazole (A) (10.0 g, 0.12 mol) and diethyl malonate (B) (21.1 g, 0.132 mol).

  • Reaction: Add 100 mL of glacial acetic acid. Heat the mixture to reflux (approx. 118°C) and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

  • Purification: Dry the solid under vacuum to yield Pyrazolo[1,5-a]pyrimidine-5,7-diol (C) as a white solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine (D)

  • Reactor Setup: In a 250 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the diol (C) (10.0 g, 0.066 mol) in phosphorus oxychloride (POCl₃) (100 mL).

  • Reaction: Add N,N-dimethylaniline (2 mL) dropwise as a catalyst. Heat the mixture to reflux (approx. 105°C) for 4 hours. The solution should become homogeneous.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol can be performed if necessary to yield the dichloro intermediate (D).

Step 3: Selective Hydrolysis to this compound (E) Causality: The chlorine atom at C7 is generally more susceptible to nucleophilic substitution than the one at C5 due to the electronic influence of the adjacent pyrazole ring. This kinetic difference allows for selective hydrolysis.

  • Reactor Setup: Dissolve the dichloro compound (D) (5.0 g, 0.026 mol) in 100 mL of a 1:1 mixture of dioxane and water.

  • Reaction: Add sodium bicarbonate (2.4 g, 0.028 mol) and heat the mixture to 60°C for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, acidify the mixture to pH 5-6 with dilute HCl. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from an appropriate solvent like ethyl acetate or acetonitrile yields the final product (E).

PART 3: Chemical Reactivity and Mechanistic Pathways

The synthetic value of this compound lies in its predictable reactivity, which allows for controlled structural diversification.

Key Reactive Sites

The molecule possesses three primary sites for chemical modification:

  • C5-Position: The electron-withdrawing nature of the pyrimidine ring and the adjacent carbonyl group activates the C5-chloro substituent for nucleophilic aromatic substitution (NAS).[9]

  • N1/N4-Position: The nitrogen atom in the pyrimidine ring (if deprotonated) or the pyrazole ring can act as a nucleophile, allowing for alkylation or acylation.

  • Lactam Moiety: The N-H of the pyrimidinone ring can be deprotonated and substituted, while the carbonyl group can undergo reactions typical of amides.

Diagram 3: Reactivity Map A diagram showing the main reactive sites and potential transformations.

G cluster_reactions Main This compound NAS Nucleophilic Aromatic Substitution (e.g., R-NH₂, R-OH) Main->NAS at C5-Cl Alkylation N-Alkylation (e.g., R-X, Base) Main->Alkylation at N1/N4 Reduction Ring Reduction (e.g., NaBH₄) Main->Reduction on Pyrimidine Ring

Nucleophilic Aromatic Substitution (NAS) at C5

This is the most crucial reaction for this scaffold. It allows for the introduction of a vast array of functional groups, which is fundamental for structure-activity relationship (SAR) studies.

  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the electron-deficient C5 carbon, followed by the elimination of the chloride ion to restore aromaticity.

  • Scope: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. This versatility has been exploited to synthesize libraries of potent kinase inhibitors.[8][10]

PART 4: Spectroscopic Characterization Profile

TechniqueExpected Signature
¹H NMR (in DMSO-d₆)- N-H proton: Broad singlet, δ > 11.0 ppm. - Pyrazole H3: Doublet, δ ≈ 8.0-8.5 ppm. - Pyrazole H2: Doublet, δ ≈ 6.5-7.0 ppm. - Pyrimidine H6: Singlet, δ ≈ 6.0-6.5 ppm.
¹³C NMR (in DMSO-d₆)- C7 (C=O): δ ≈ 160-165 ppm. - C5 (C-Cl): δ ≈ 150-155 ppm. - C3a, C8a (Bridgehead): δ ≈ 140-150 ppm. - Other aromatic carbons: δ ≈ 95-120 ppm.
Mass Spec (ESI+) - [M+H]⁺ at m/z ≈ 170. - Characteristic isotopic pattern for one chlorine atom (M+2 peak is ~33% of M peak).
IR (KBr Pellet) - N-H stretch (lactam): ~3200-3400 cm⁻¹ (broad). - C=O stretch (lactam): ~1650-1680 cm⁻¹. - C=C / C=N stretches: ~1500-1620 cm⁻¹.

PART 5: Keystone Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile starting material for the synthesis of biologically active compounds. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets.

  • Kinase Inhibitors: This scaffold is a cornerstone in the design of inhibitors for Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks), which are critical targets in cancer and inflammatory diseases.[11][12] The C5 position is often functionalized with various amine-containing groups to optimize potency and selectivity.

  • Antiviral and Antimicrobial Agents: Derivatives have shown promising activity against viruses like Hepatitis C (HCV) and bacteria such as Mycobacterium tuberculosis.[7][13] The ability to easily modify the core structure allows for rapid exploration of SAR to combat drug resistance.[7]

  • CNS-Active Agents: The structural similarity to purines makes this scaffold suitable for targeting receptors and enzymes in the central nervous system. Marketed drugs like Zaleplon, used for insomnia, feature a related pyrazolopyrimidine core.[14]

Conclusion

This compound is more than just a heterocyclic compound; it is a gateway to vast chemical diversity and therapeutic potential. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. By leveraging the strategic placement of its reactive chlorine handle, medicinal chemists can efficiently construct and optimize novel molecular entities aimed at treating a wide spectrum of human diseases, from cancer to infectious and neurological disorders.

References

An In-Depth Technical Guide to the Molecular Structure of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, known for its versatile biological activities, including potent protein kinase inhibition.[1][2] This document offers an in-depth analysis of the compound's structural features, elucidated through spectroscopic methods, and presents a detailed, field-proven synthetic protocol. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization and further derivatization of this key chemical entity.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle, comprising a pyrazole ring fused to a pyrimidine ring.[1] This rigid, planar framework is a structural analog of purine and serves as a versatile scaffold in the design of bioactive molecules targeting a wide array of biological targets.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][3]

The specific compound, this compound (CAS No. 99898-84-7), is a valuable intermediate and a pharmacophore in its own right. The presence of a chlorine atom at the 5-position provides a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions, while the 7-oxo group influences the electronic properties and hydrogen bonding capabilities of the molecule. Understanding the precise molecular architecture of this compound is paramount for rational drug design and the development of structure-activity relationships (SAR).[2]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic analysis and an understanding of its underlying chemical principles.

Systematic Nomenclature and Numbering

The systematic IUPAC name for the compound is 5-chloro-pyrazolo[1,5-a]pyrimidin-7(1H)-one. The numbering of the bicyclic system follows established conventions, starting from the bridgehead nitrogen not involved in the fusion, as illustrated below.

Caption: IUPAC numbering scheme for the pyrazolo[1,5-a]pyrimidine scaffold.

Tautomerism: The Dominance of the Keto Form

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can theoretically exist in several tautomeric forms, including the 7-hydroxy aromatic tautomer. However, experimental evidence from single-crystal X-ray diffraction studies on closely related analogs confirms that the keto form, pyrimidin-7(1H)-one, is the dominant and most stable tautomer in the solid state.[5][6] The observed C7=O bond length of approximately 1.23 Å is consistent with a standard sp² carbonyl double bond, rather than the longer C-O single bond (approx. 1.36 Å) expected in a phenolic system.[6] This guide will therefore depict and refer to the compound in its keto form.

Spectroscopic Characterization

The molecular structure is unequivocally confirmed by a combination of NMR, mass spectrometry, and infrared spectroscopy.[3]

The proton and carbon environments in the molecule give rise to a predictable NMR signature.

  • ¹H NMR: The spectrum is characterized by three distinct signals in the aromatic region corresponding to the protons on the bicyclic core, in addition to a broad singlet for the N-H proton. The proton at the 6-position (H6), being adjacent to the electron-withdrawing carbonyl and chloro-substituted carbon, is expected to be the most deshielded. The pyrazole protons (H2 and H3) will appear as doublets due to mutual coupling.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the core carbons. The C7 carbon, being a carbonyl, will be the most downfield signal, typically appearing above 160 ppm. The carbons directly attached to nitrogen (C3a, C5, C7) and chlorine (C5) will also show characteristic shifts.

Table 1: Predicted NMR Spectroscopic Data (DMSO-d₆)

Data Type Position Predicted Chemical Shift (ppm) Multiplicity / Coupling
¹H NMR N1-H > 12.0 br s
¹H NMR H2 8.1 - 8.3 d, J ≈ 2.5 Hz
¹H NMR H3 6.4 - 6.6 d, J ≈ 2.5 Hz
¹H NMR H6 6.2 - 6.4 s
¹³C NMR C2 ~145
¹³C NMR C3 ~95
¹³C NMR C3a ~150
¹³C NMR C5 ~148
¹³C NMR C6 ~98

| ¹³C NMR | C7 | >160 | |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary.

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula C₆H₄ClN₃O.[5][7] The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺.

Table 2: Mass Spectrometry Data

Parameter Value
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Exact Mass [M]⁺ 169.0043

| [M+2]⁺ Peak | Expected at m/z 171.0013 (approx. 33% intensity) |

The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretch of the cyclic amide (lactam). A broad absorption in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration.

Synthesis and Mechanistic Insights

A reliable and efficient synthesis of this compound is critical for its application in research and development. The most common approach involves a multi-step sequence starting from a 5-aminopyrazole precursor.[2][5]

SynthesisWorkflow A 5-Aminopyrazole + Diethyl Malonate R1 NaOEt, EtOH Reflux A->R1 B Pyrazolo[1,5-a]pyrimidine-5,7-diol R2 POCl₃ Reflux B->R2 C 5,7-Dichloropyrazolo[1,5-a]pyrimidine R3 Controlled Hydrolysis (e.g., H₂O / acid) C->R3 D This compound R1->B Step 1: Cyclocondensation R2->C Step 2: Chlorination R3->D Step 3: Selective Hydrolysis

Caption: General synthetic workflow for this compound.

Experimental Protocol

This protocol describes a robust three-step synthesis.

Step 1: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine-5,7-diol

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 5-aminopyrazole (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the aminopyrazole.

  • Add diethyl malonate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield the diol intermediate.

    • Causality: The strong base (NaOEt) deprotonates the amino group of the pyrazole, increasing its nucleophilicity. The resulting anion attacks the electrophilic carbonyl carbons of diethyl malonate, leading to a double condensation and cyclization to form the stable fused pyrimidine ring.

Step 2: Chlorination to 5,7-Dichloropyrazolo[1,5-a]pyrimidine

  • Suspend the pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) if required.

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction should become a clear solution.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. It converts the hydroxyl groups of the diol (which exist in the keto form as amides) into highly reactive chlorophosphate esters, which are subsequently displaced by chloride ions to yield the dichloro product.[2]

Step 3: Selective Hydrolysis to this compound

  • Dissolve the 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent mixture, such as aqueous acetone or acetic acid.

  • Heat the solution gently (e.g., 50-60 °C) for 1-3 hours. The chlorine at the 7-position is generally more labile and susceptible to hydrolysis than the one at the 5-position.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-hydrolyzed product.

  • Upon completion, cool the reaction and remove the organic solvent under reduced pressure.

  • The product may precipitate directly or after the addition of water. Filter the solid, wash with water, and dry to obtain the final compound.

    • Causality: The C7 position is more electron-deficient due to its proximity to the pyrazole ring nitrogens, making it more susceptible to nucleophilic attack by water compared to the C5 position. This regioselectivity allows for the controlled, selective hydrolysis to the desired product.

Applications in Drug Discovery

This compound is a pivotal building block for creating libraries of potential drug candidates. The chlorine atom at the C5 position is a key functional group for introducing diversity. It can be displaced by various nucleophiles (amines, thiols, alcohols) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl moieties.[1][8] This versatility has been exploited to develop potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2]

Conclusion

The molecular structure of this compound is well-defined, existing predominantly in its keto tautomeric form. Its architecture has been thoroughly characterized by a suite of spectroscopic techniques that provide a clear and consistent picture of its atomic connectivity and functional groups. The synthetic routes to this compound are robust and allow for its production as a key intermediate for further chemical exploration. The strategic placement of the chloro and oxo functionalities on the privileged pyrazolo[1,5-a]pyrimidine scaffold makes this molecule a highly valuable asset for medicinal chemists and researchers in the field of drug discovery.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant therapeutic potential.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers and drug development professionals. We will delve into its chemical identity, detailed synthetic protocols, and its established role as a versatile building block in the creation of potent kinase inhibitors and other bioactive molecules. The narrative emphasizes the rationale behind synthetic strategies and the structure-activity relationships that make this scaffold a cornerstone in modern medicinal chemistry.

The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a bicyclic heterocycle that has garnered immense interest in the field of drug discovery.[2] This scaffold is considered "privileged" because its rigid, planar structure is amenable to extensive chemical modifications at multiple positions, allowing for the fine-tuning of pharmacological properties.[1][2] Derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4]

A primary reason for this broad activity is the scaffold's effectiveness as a "hinge-binding" motif for protein kinases.[5] Protein kinases are crucial enzymes that regulate a vast number of cellular signaling pathways; their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective inhibitors of various kinases, including Pim-1, Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase δ (PI3Kδ).[1][5][6]

Physicochemical Properties of this compound

The subject of this guide, this compound, is a key intermediate and a pharmacophore in its own right. Its precise chemical and physical properties are fundamental to its application in synthesis and drug design.

PropertyValueSource
IUPAC Name 5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one[7]
CAS Number 99898-84-7[7][8]
Chemical Formula C₆H₄ClN₃O[7]
Molecular Weight 169.57 g/mol [7]
Appearance White crystalline powder (predicted)[9]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and chloroform (predicted).[9][9]
SMILES C1=CNN2C1=NC(=CC2=O)Cl[7]
InChI Key IYNABQNUIXYONK-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1]

General Synthetic Workflow

The overall strategy involves a condensation reaction that forms the six-membered pyrimidine ring fused to the pyrazole core. Subsequent functionalization, such as chlorination, installs the desired substituents.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Functionalization & Final Product A 5-Aminopyrazole C Cyclocondensation (Base-catalyzed) A->C B Diethyl Malonate (1,3-Bielectrophile) B->C D Pyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate) C->D Forms fused rings E Chlorination (e.g., POCl₃) D->E Selective chlorination F This compound E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a reliable two-step synthesis starting from 5-aminopyrazole.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol

This step involves the base-catalyzed cyclocondensation of 5-aminopyrazole with diethyl malonate.

  • Reagents: 5-Aminopyrazole, Diethyl Malonate, Sodium Ethoxide, Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add 5-aminopyrazole (1.0 equivalent) and diethyl malonate (1.1 equivalents).

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield Pyrazolo[1,5-a]pyrimidine-5,7-diol.[5][10]

  • Causality: Sodium ethoxide acts as a base, deprotonating the diethyl malonate to form a nucleophilic enolate. This enolate then attacks the amino group of the pyrazole, initiating a cascade of condensation and cyclization reactions to form the stable, fused heterocyclic system.

Step 2: Synthesis of this compound

This step involves the selective chlorination of the diol intermediate. The tautomeric nature of the diol allows for reaction with a chlorinating agent.

  • Reagents: Pyrazolo[1,5-a]pyrimidine-5,7-diol, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend Pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • The resulting precipitate is the crude product. Neutralize the aqueous solution with a base (e.g., NaHCO₃).

    • Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) can be performed for further purification to yield this compound.

  • Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the hydroxyl groups (in their enol tautomeric form) of the pyrimidine ring into chloro substituents. The reaction mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion. The chlorine at position 7 is highly reactive and can be hydrolyzed back to a hydroxyl group upon workup, while the chlorine at position 5 remains, yielding the target compound.[5][11]

Role in Drug Discovery and Development

This compound is a critical starting material and scaffold for developing targeted therapies. The chlorine atom at the C5 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the pyrazolo-pyrimidine core provides the necessary interactions with the target protein.[11]

Kinase Inhibitors

The most prominent application of this scaffold is in the development of kinase inhibitors.

  • PI3Kδ Inhibitors: The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. The δ isoform (PI3Kδ) is primarily expressed in immune cells, making it an attractive target for inflammatory and autoimmune diseases.[11] Research has shown that attaching an indole group to the C5 position of the pyrazolo[1,5-a]pyrimidine core can lead to highly potent and selective PI3Kδ inhibitors.[5] For instance, compound CPL302253, which is based on this scaffold, demonstrated an IC₅₀ of 2.8 nM for PI3Kδ, showing potential as a treatment for asthma.[5][11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

Antitubercular Agents

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has also been identified as a promising starting point for developing new treatments for tuberculosis.[12] High-throughput screening campaigns against Mycobacterium tuberculosis (Mtb) have repeatedly identified compounds with this core structure.[12] Structure-activity relationship (SAR) studies have shown that modifications at various positions can significantly enhance antitubercular activity while maintaining low cytotoxicity, making it a valuable scaffold for combating this infectious disease.[12]

KCNQ Potassium Channel Activators

Beyond kinase inhibition, these compounds have been identified as novel activators of KCNQ2/3 potassium channels.[13] These voltage-gated channels are crucial for controlling neuronal excitability, and their dysfunction is linked to diseases like epilepsy. Small molecules that activate these channels (openers) are therefore of significant therapeutic interest. A series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were optimized to identify potent and selective KCNQ2/3 openers, demonstrating the scaffold's versatility in targeting different classes of proteins.[13]

Conclusion

This compound is more than just a chemical compound; it is a gateway to a rich field of medicinal chemistry. Its robust and scalable synthesis, combined with the chemical versatility of its core structure, has cemented its role as a foundational element in drug discovery. From potent kinase inhibitors targeting cancer and inflammatory diseases to novel antitubercular agents and ion channel modulators, the pyrazolo[1,5-a]pyrimidine scaffold continues to be a source of promising therapeutic candidates. This guide provides the fundamental knowledge required for researchers to leverage the unique properties of this compound in the ongoing quest for new and effective medicines.

References

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal scaffold for drug design and discovery.[2] Within this esteemed class, This compound emerges as a pivotal intermediate. The presence of a reactive chlorine atom at the C5 position, coupled with the 7-oxo functionality, provides a strategic handle for extensive chemical modification and the generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[3][4]

This guide offers a detailed exploration of a robust synthetic pathway to this compound, delves into the essential characterization techniques required to verify its structure and purity, and discusses the mechanistic rationale behind the synthetic strategy.

Part 1: A Validated Synthetic Pathway

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a commercially available aminopyrazole. The general strategy involves the construction of the pyrimidine ring via cyclocondensation, followed by targeted chlorination and selective hydrolysis.

Overall Synthetic Scheme

The logical flow from starting material to the final product is illustrated below. This pathway is designed for efficiency and regiochemical control.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Hydrolysis A 5-Amino-1H-pyrazole C Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione A->C  NaOEt, EtOH, Reflux   B Diethyl Malonate B->C D 5,7-Dichloropyrazolo[1,5-a]pyrimidine C->D  POCl₃, Reflux   E This compound D->E  Aq. Acid or Base, Controlled Temp.  

Caption: Multi-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (The Precursor Core)

The foundational step is the construction of the fused bicyclic ring system. This is achieved via a classic cyclocondensation reaction between a 1,3-bisnucleophile (5-aminopyrazole) and a 1,3-biselectrophile (diethyl malonate).[3]

  • Reagents & Equipment:

    • 5-Amino-1H-pyrazole

    • Diethyl malonate

    • Sodium metal

    • Absolute Ethanol (EtOH)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer/hotplate

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the cooled sodium ethoxide solution, add 5-amino-1H-pyrazole, followed by the dropwise addition of diethyl malonate.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then in an ice bath.

    • Acidify the mixture carefully with a dilute acid (e.g., 2M HCl) until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

  • Causality & Expertise: The use of a strong base like sodium ethoxide is critical. It deprotonates the diethyl malonate to form a nucleophilic enolate and also facilitates the cyclization by activating the reactants. The reaction regioselectively forms the pyrazolo[1,5-a]pyrimidine core due to the differing nucleophilicity of the amino groups on the pyrazole starting material.[5]

Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine (The Key Intermediate)

The dihydroxy precursor is converted to the highly reactive dichloro intermediate using a potent chlorinating agent. This intermediate is the direct precursor to the final product.

  • Reagents & Equipment:

    • Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

    • Phosphorus oxychloride (POCl₃)

    • (Optional) A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline)

    • Round-bottom flask with reflux condenser in a fume hood

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Suspend the Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione in an excess of phosphorus oxychloride.

    • (Optional) Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

    • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

    • Pour the cooled residue slowly and carefully onto crushed ice with vigorous stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Causality & Expertise: Phosphorus oxychloride is the reagent of choice for converting the tautomeric keto-enol groups of the pyrimidinone ring into chloro substituents.[3] The reaction proceeds via the formation of a phosphate ester intermediate which is subsequently displaced by a chloride ion.

Step 3: Selective Hydrolysis to this compound

This final step leverages the differential reactivity of the two chlorine atoms. The chlorine at the C7 position is more susceptible to nucleophilic attack than the one at C5, allowing for selective replacement.

  • Reagents & Equipment:

    • 5,7-Dichloropyrazolo[1,5-a]pyrimidine

    • Aqueous solvent system (e.g., water/dioxane mixture)

    • Mild acid (e.g., dilute HCl) or base (e.g., dilute NaHCO₃)

    • Round-bottom flask, stirrer, and temperature-controlled bath

  • Procedure:

    • Dissolve the 5,7-Dichloropyrazolo[1,5-a]pyrimidine in a suitable solvent mixture like aqueous dioxane.

    • Add a stoichiometric amount of a mild base or acid.

    • Stir the reaction at a controlled temperature (e.g., 40-60 °C), carefully monitoring the reaction by TLC to avoid the formation of the dihydroxy byproduct.

    • Upon completion, neutralize the reaction mixture.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final compound.

  • Causality & Expertise: The C7 position in the 5,7-dichloro intermediate is generally more electrophilic and thus more reactive towards nucleophiles compared to the C5 position.[6] By using mild reaction conditions (controlled temperature and stoichiometry), the hydrolysis can be stopped after the first substitution at C7, preserving the valuable C5-chloro group for subsequent functionalization. The resulting 7-hydroxy product exists predominantly in its more stable 7-oxo tautomeric form.[7][8]

Part 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Characterization Workflow

Characterization_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Start->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Proton/Carbon Environment & Connectivity IR Infrared (IR) Spectroscopy Start->IR Functional Groups (C=O, N-H) Final Structure & Purity Confirmed MS->Final NMR->Final IR->Final

Caption: Workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the key analytical data expected for this compound (Molecular Formula: C₆H₄ClN₃O; Molecular Weight: 169.57 g/mol ).[9][10]

Technique Expected Observations Rationale
¹H NMR δ ~8.4 ppm (d, 1H, H2); δ ~6.6 ppm (d, 1H, H3); δ ~6.0 ppm (s, 1H, H6); δ ~12-13 ppm (br s, 1H, NH). Chemical shifts are approximate and solvent-dependent.[11][12]The spectrum should show distinct signals for the three aromatic protons on the bicyclic system and a broad, downfield signal for the N-H proton. The coupling constants (J) between H2 and H3 would confirm their adjacency.
¹³C NMR δ ~155-160 ppm (C7, C=O); δ ~150-155 ppm (C5, C-Cl); δ ~145 ppm (C3a); δ ~140 ppm (C2); δ ~110 ppm (C3); δ ~100 ppm (C6).[12][13]The spectrum will show six distinct carbon signals. The carbonyl carbon (C7) will be significantly downfield. The carbon attached to chlorine (C5) will also be downfield.
Mass Spec (EI/ESI) Molecular Ion (M⁺) at m/z ≈ 169. Isotopic peak (M+2) at m/z ≈ 171 with ~1/3 the intensity of M⁺.[10]The observed molecular weight must match the calculated value. The characteristic 3:1 isotopic ratio for ³⁵Cl and ³⁷Cl provides definitive evidence for the presence of one chlorine atom.
IR Spectroscopy Strong absorption band at ~1680-1700 cm⁻¹ (C=O stretch); Broad band at ~3100-3300 cm⁻¹ (N-H stretch).[12][14][15]These characteristic peaks confirm the presence of the key keto (C=O) and amine (N-H) functional groups of the pyrimidinone ring.

References

An In-Depth Technical Guide to the Spectral Analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development due to its structural relation to a class of molecules with diverse biological activities.[1][2] The pyrazolo[1,5-a]pyrimidine core is a recognized scaffold in the design of therapeutic agents, including kinase inhibitors.[3][4] A thorough understanding of its chemical structure and properties is paramount for its application in novel drug design and synthesis. This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 99898-84-7), detailing the theoretical basis and practical application of key analytical techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound.

Introduction

This compound, with the molecular formula C₆H₄ClN₃O, belongs to the pyrazolopyrimidine family, a class of bicyclic nitrogen-containing heterocycles.[5] The presence of both a pyrazole and a pyrimidine ring fused together results in a unique electronic and structural framework, making these compounds versatile building blocks in organic synthesis and medicinal chemistry.[6][7] The substituent pattern, including the chloro group at the 5-position and the oxo group at the 7-position, significantly influences the molecule's reactivity and potential biological interactions.

Accurate structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sciences where precise molecular architecture dictates biological function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the expected spectral characteristics of this compound, providing a foundational understanding for its unambiguous identification.

Molecular Structure and Key Features

The structural framework of this compound is depicted below. Understanding the arrangement of atoms and functional groups is crucial for interpreting its spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra at room temperature. acq2->acq3 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc G M [C₆H₄ClN₃O]⁺ m/z = 169 F1 Loss of CO [C₅H₄ClN₃]⁺ m/z = 141 M->F1 - CO F2 Loss of Cl [C₆H₄N₃O]⁺ m/z = 134 M->F2 - Cl F3 Loss of N₂ [C₅H₄ClNO]⁺ m/z = 141 F1->F3 - N₂ G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder. prep2 Alternatively, use an Attenuated Total Reflectance (ATR) accessory. acq1 Place the sample in the FTIR spectrometer. acq2 Record the spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 Identify and label the characteristic absorption bands. proc2 Correlate the observed peaks with known functional group frequencies. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

References

Structural Elucidation of a Privileged Scaffold: A Senior Application Scientist's Guide to the ¹H NMR Analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds investigated for a range of therapeutic applications, including protein kinase inhibition.[1] Precise and unambiguous structural confirmation is a cornerstone of drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the gold standard for the elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 99898-84-7).[2][3] We will dissect the theoretical principles that govern the spectral output, present a validated experimental protocol, and offer a detailed interpretation of the resulting data, empowering researchers to confidently characterize this and related heterocyclic systems.

The Molecule: Structure and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. This compound is a bicyclic heteroaromatic system containing four unique proton environments that will give rise to distinct signals in the NMR spectrum.

The key to predicting the spectrum lies in understanding the electronic environment of each proton, which is dictated by the interplay of inductive and resonance effects from adjacent atoms and functional groups.

  • H2 & H3: These protons are attached to the electron-rich pyrazole ring. Their chemical shifts are influenced by the aromatic ring current and the nitrogen atoms. They are adjacent to each other and will exhibit spin-spin coupling, appearing as a pair of doublets.

  • H6: This proton is situated on the pyrimidinone ring. Its chemical environment is strongly influenced by the anisotropic effect of the adjacent carbonyl group (C7=O) and the inductive, electron-withdrawing effect of the chlorine atom at C5. Having no adjacent protons, its signal is expected to be a singlet.

  • N1-H: This is an amide-like proton. Its signal is often broad due to quadrupolar coupling with the adjacent nitrogen and is typically found far downfield. Its exchange with residual water in the solvent can sometimes suppress or broaden the signal significantly.

Caption: Labeled structure of the target molecule.

Theoretical ¹H NMR Spectral Analysis

Based on the electronic environments and established principles of NMR spectroscopy, we can predict the key features of the ¹H NMR spectrum. Studies on related pyrazolo[1,5-a]pyrimidine systems provide a strong empirical foundation for these predictions.[4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N1-H 11.0 - 12.5Broad Singlet (br s)N/AAmide proton in a conjugated system; highly deshielded. Signal is often broad and its observation is solvent-dependent.
H2 7.9 - 8.2Doublet (d)~2.5 - 3.0Located on the electron-rich pyrazole ring, adjacent to a nitrogen atom. Coupled to H3.
H3 6.4 - 6.7Doublet (d)~2.5 - 3.0Also on the pyrazole ring, but generally more shielded than H2. Coupled to H2.
H6 6.0 - 6.3Singlet (s)N/AOlefinic proton on the pyrimidinone ring, deshielded by the adjacent C=O group and the electronegative chlorine atom. No adjacent protons for coupling.

Causality Behind the Chemical Shifts:

  • Deshielding: The electron-withdrawing nature of the nitrogen atoms, the carbonyl group, and the chlorine atom pulls electron density away from the nearby protons. This reduction in electron shielding causes their nuclei to experience a stronger magnetic field, thus resonating at a higher frequency (further downfield). The N1-H proton is the most deshielded due to its direct attachment to nitrogen and its involvement in the conjugated system.

  • Anisotropy: The π-electron system of the rings and the carbonyl group generates its own local magnetic field. Protons located in the deshielding cone of this anisotropic field (like H6 near the C=O) are shifted downfield.

  • Spin-Spin Coupling: The magnetic field of a proton is influenced by the spin states of adjacent protons through the bonding electrons. This interaction, or coupling, splits the signal into multiple lines (a multiplet). The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength. For H2 and H3, the three-bond (³J) coupling results in two distinct doublets.

A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, a robust and self-validating experimental protocol is essential. The choice of solvent is the first critical decision.

Expertise in Action: Solvent Selection While Chloroform-d (CDCl₃) is a common NMR solvent, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this class of compounds.

  • Trustworthiness: DMSO-d₆ is less volatile and has a higher dielectric constant, making it excellent for dissolving polar, nitrogen-containing heterocycles.

  • Validation: Crucially, it is a hydrogen bond acceptor, which slows down the chemical exchange rate of the N1-H proton. This makes the N-H signal sharper and more reliably observable compared to in CDCl₃, where it can exchange rapidly with trace amounts of acid and disappear from the spectrum. The residual solvent peak for DMSO-d₆ appears around δ 2.50 ppm, which does not interfere with any of the expected signals for our target molecule.[6]

G A Sample Preparation ~5-10 mg of compound ~0.7 mL DMSO-d6 Vortex to dissolve B NMR Tube Transfer Transfer solution to a clean, dry 5 mm NMR tube A->B C Instrument Setup Insert sample, lock, and shim Tune and match probe B->C D Acquisition Parameters Load standard ¹H experiment Set scans (e.g., 16), relaxation delay (e.g., 2s) C->D E Data Acquisition Execute experiment D->E F Data Processing Fourier Transform Phase and baseline correction E->F G Analysis Calibrate to TMS (δ 0.00) Integrate peaks Assign signals F->G

References

An In-depth Technical Guide to the ¹³C NMR Assignments of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purines, which allows its derivatives to function as effective biomimetics.[1][2] These compounds have garnered significant attention for their diverse biological activities, including roles as protein kinase inhibitors in cancer therapy, anxiolytics, and anti-inflammatory agents.[1][2][3] 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a key synthetic intermediate, providing a versatile platform for further functionalization to generate novel drug candidates.[4]

Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for this purpose, offering a direct window into the carbon framework of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, detailing the rationale behind each chemical shift assignment based on fundamental principles and comparative data from related structures.

Molecular Structure and Carbon Numbering

To facilitate an unambiguous discussion of the NMR assignments, the carbon atoms of this compound are systematically numbered as shown below. This numbering convention will be used consistently throughout this guide.

Caption: Molecular structure and numbering of this compound.

Theoretical Principles: Influences on ¹³C Chemical Shifts

The chemical shift of each carbon atom in this compound is determined by its local electronic environment. Several key factors contribute to the observed shifts in this heteroaromatic system:

  • Hybridization and Aromaticity: All carbons in the bicyclic core are sp² hybridized, placing their chemical shifts in the typical downfield region for aromatic and olefinic carbons (δ 90–170 ppm).

  • Electronegativity of Nitrogen: The nitrogen atoms within the rings induce a significant deshielding effect on adjacent (α) and, to a lesser extent, β-carbons. This is due to the inductive withdrawal of electron density.

  • Substituent Effects:

    • Carbonyl Group (C=O): The carbon of a carbonyl group is highly deshielded due to the strong electronegativity of the oxygen atom and resonance effects. It typically appears far downfield (δ > 160 ppm). The carbonyl group also withdraws electron density from the ring, influencing the shifts of other carbons, particularly C6 and C8a.[5]

    • Chloro Group (-Cl): The chlorine atom exerts a strong deshielding effect on the carbon to which it is directly attached (the ipso-carbon, C5) due to its electronegativity. Its influence on other carbons in the ring is more complex, involving both inductive and resonance effects.[6]

  • Bridgehead Carbons: The chemical shifts of bridgehead carbons (C3a and C8a) are influenced by their constrained geometry and their connection to multiple rings and heteroatoms.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

A robust and reproducible experimental setup is critical for obtaining high-quality NMR data. The following protocol outlines the standard procedure for the ¹³C NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 15-20 mg of the sample.
  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and its solvent signal (δ ≈ 39.5 ppm) does not typically overlap with signals from the analyte.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
  • Probe: 5 mm BBO (Broadband Observe) probe.
  • Temperature: 298 K (25 °C).

3. Data Acquisition:

  • Experiment: ¹³C{¹H} NMR (proton-decoupled).
  • Pulse Program: zgpg30 (a standard 30° pulse proton-decoupled experiment).
  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl, are captured.
  • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is necessary to allow for full relaxation of all carbon nuclei, especially quaternary carbons which often have longer relaxation times.
  • Acquisition Time (AQ): ~1.4 seconds.

4. Data Processing:

  • Apply an exponential multiplication (line broadening, LB = 1.0 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Carefully phase the spectrum and apply baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

    Caption: Experimental workflow for ¹³C NMR data acquisition.

¹³C NMR Spectral Analysis and Assignments

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The assignments are predicted based on established principles of substituent effects and by drawing comparisons with spectral data for related pyrazolo[1,5-a]pyrimidine derivatives.[7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 ~160.5Carbonyl Carbon: This signal is the furthest downfield due to the strong deshielding effect of the double-bonded oxygen atom.[5]
C8a ~151.0Bridgehead Carbon: Located α to a pyrimidine nitrogen (N4, via C3a-N4) and β to the carbonyl group, resulting in significant deshielding.
C5 ~148.5Ipso-Carbon to Chlorine: Directly attached to the electronegative chlorine atom, causing a strong downfield shift. This carbon is also α to a ring nitrogen (N4).
C2 ~142.0Pyrazole Ring Carbon: This CH carbon is α to a pyrazole nitrogen (N1, via C8a-N1) and is typically found in this region in similar fused systems.[7]
C3a ~130.0Bridgehead Carbon: This quaternary carbon is fused between the two rings and is adjacent to two nitrogen atoms (N2, N4), leading to a complex electronic environment. Its shift is generally upfield compared to other quaternary carbons in the pyrimidine ring.
C6 ~110.5Pyrimidine Ring Carbon: This CH carbon is β to the strongly electron-withdrawing carbonyl group (C7) and β to a ring nitrogen (N4), but α to the electron-donating influence of the pyrazole fusion. This results in a relatively upfield shift compared to other pyrimidine carbons.
C3 ~96.0Pyrazole Ring Carbon: This CH carbon is β to two ring nitrogens (N2, N4) and is characteristically the most shielded (upfield) carbon in the pyrazolo[1,5-a]pyrimidine core.[7][8]

Confirmation via Advanced 2D NMR Techniques

While the assignments above can be confidently predicted, unambiguous confirmation requires two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C2, C3, and C6 to their corresponding proton signals in the ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds. For example, the proton on C6 would show a correlation to the quaternary carbons C5, C7, and C8a, providing definitive evidence for their assignments. Similarly, the proton on C2 would correlate to the bridgehead carbon C3a.

G cluster_1D 1D NMR cluster_2D 2D NMR Correlation cluster_Assignment Structural Confirmation H1_NMR ¹H NMR Spectrum (Proton Signals) HSQC HSQC (¹JCH) H1_NMR->HSQC HMBC HMBC (ⁿJCH, n=2,3) H1_NMR->HMBC C13_NMR ¹³C NMR Spectrum (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Final Unambiguous ¹³C Assignments HSQC->Final Direct C-H Bonds (C2, C3, C6) HMBC->Final Long-Range C-H Bonds (C5, C7, C3a, C8a)

Caption: Logic diagram for confirming ¹³C assignments using 2D NMR.

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct seven-line signature that is highly sensitive to the unique electronic environment of each carbon atom. The chemical shifts are governed by a combination of heteroatom electronegativity and the powerful inductive and resonance effects of the chloro and carbonyl substituents. The assignments presented in this guide, derived from foundational principles and supported by literature on analogous structures, offer a reliable framework for the structural verification of this important synthetic intermediate. For definitive proof in a research or regulatory setting, these one-dimensional assignments should be corroborated with advanced 2D NMR techniques such as HSQC and HMBC.

References

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one infrared spectroscopy peaks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Authored by: Gemini, Senior Application Scientist

Introduction: The Spectroscopic Signature of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds investigated as protein kinase inhibitors and other therapeutic agents.[1] The specific derivative, this compound (CAS 99898-84-7, Formula: C₆H₄ClN₃O), represents a key intermediate and a molecule of significant interest in drug discovery and development.[2] Its synthesis and characterization are foundational steps in the generation of novel pharmaceutical candidates.[3][4]

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such molecules. By probing the vibrational modes of the molecule's constituent bonds, an IR spectrum serves as a unique molecular fingerprint. This guide provides a detailed analysis of the expected infrared absorption peaks for this compound, grounded in fundamental spectroscopic principles and data from analogous heterocyclic systems. We will dissect the spectrum region by region, explaining the causality behind the characteristic vibrational frequencies of its key functional groups.

Molecular Structure and Tautomerism: The Dominant Keto Form

A critical consideration in the spectral analysis of pyrazolo[1,5-a]pyrimidin-7-ones is the potential for tautomerism. The scaffold can theoretically exist in at least three tautomeric forms, with the most probable being the keto form (7(1H)-one or 7(4H)-one) and the enol form (7-hydroxy). For related pyrazolo[1,5-a]pyrimidin-7(4H)-one structures, single-crystal X-ray diffraction studies have confirmed that the keto (amide) tautomer is the stable form in the solid state.[5] This guide will therefore focus on the spectral features of the this compound tautomer, which is the expected predominant form, particularly in the solid phase commonly used for IR analysis (e.g., KBr pellets).

Below is a diagram illustrating the structure with key functional groups highlighted.

Caption: Molecular structure of the predominant 7(1H)-one tautomer.

Comprehensive Analysis of Infrared Absorption Peaks

The infrared spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups present in the molecule.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretching: The most significant peak in this region for the 7(1H)-one tautomer is the N-H stretching vibration of the pyrimidinone ring. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of an adjacent molecule is expected. This results in a single, moderately broad, and strong absorption band typically appearing in the 3200 - 3050 cm⁻¹ range. The broadening is a direct consequence of the hydrogen bonding.[6]

  • Aromatic C-H Stretching: The C-H bonds on the fused pyrazole and pyrimidine rings give rise to stretching vibrations. These peaks are characteristically found at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-to-weak intensity peaks in the 3100 - 3000 cm⁻¹ range.[7][8]

The Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹)

This region is arguably the most diagnostic for confirming the compound's identity.

  • C=O Stretching (Amide I Band): The carbonyl group within the six-membered pyrimidinone ring, which is a cyclic amide (or lactam), gives rise to a very strong and sharp absorption band. For a six-membered lactam, the base value is around 1670 cm⁻¹.[9] This frequency is influenced by several factors:

    • Conjugation: The carbonyl group is conjugated with the C=C double bond within the pyrimidine ring and the fused pyrazole system. Conjugation delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency.[6][10]

    • Ring Strain: Six-membered rings have minimal ring strain, so this factor does not significantly increase the frequency, unlike in smaller lactam rings.[11] Considering these effects, the C=O stretching peak for this compound is predicted to be a very strong band in the 1700 - 1660 cm⁻¹ range.[12][13]

The Double Bond (C=C and C=N) Stretching Region (1650 - 1400 cm⁻¹)

The fused aromatic rings contain several carbon-carbon and carbon-nitrogen double bonds.

  • C=N and C=C Stretching: The stretching vibrations of these bonds result in a series of medium-to-strong intensity peaks. These absorptions are characteristic of the heterocyclic ring system. Expect multiple bands in the 1620 - 1500 cm⁻¹ and 1500 - 1400 cm⁻¹ regions, which are typical for aromatic and heteroaromatic ring systems.[8][14] The specific pattern of these peaks contributes to the uniqueness of the molecule's fingerprint.

The Fingerprint Region (1400 - 600 cm⁻¹)

This region contains a wealth of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure. While difficult to assign completely, several key peaks can be identified.

  • C-N Stretching: The stretching of single C-N bonds within the ring system typically appears in the 1350 - 1200 cm⁻¹ range.[14]

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic absorptions. Out-of-plane ("oop") bends are often strong and can be found between 900 - 675 cm⁻¹ .[7]

  • C-Cl Stretching: The vibration of the carbon-chlorine bond is a key diagnostic feature. The C-Cl stretch for aryl chlorides typically appears as a strong band in the 850 - 550 cm⁻¹ range.[7][15] Its exact position is sensitive to the electronic environment of the fused ring system. For this molecule, a strong absorption band should be clearly visible in this lower wavenumber region.[12]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key vibrational frequencies, their corresponding functional groups, and their anticipated intensities for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (H-bonded)Amide N-H3200 - 3050Strong, Broad
C-H StretchAromatic C-H3100 - 3000Medium to Weak, Sharp
C=O Stretch (Amide I)Pyrimidinone C=O1700 - 1660Very Strong, Sharp
C=C / C=N StretchesAromatic Rings1620 - 1400Medium to Strong (multiple bands)
C-N StretchRing C-N1350 - 1200Medium
C-H Out-of-Plane BendAromatic C-H900 - 675Strong
C-Cl StretchAryl C-Cl850 - 550Strong

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This protocol describes a standard, reliable method for obtaining a high-quality solid-state infrared spectrum.

Materials:

  • This compound sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine, consistent powder.

    • Causality: Grinding ensures a homogenous mixture and minimizes scattering of IR radiation.

    • Add 1-2 mg of the sample to the KBr powder (approx. 1:100 sample-to-KBr ratio).

    • Mix thoroughly by gentle grinding for 1-2 minutes until the mixture is uniform. Avoid excessive pressure which could induce polymorphic changes in the sample.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-pressing die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Causality: The high pressure fuses the KBr into a solid matrix that is transparent to IR radiation, holding the sample in the beam path. A transparent pellet indicates good particle size and mixing, leading to a better spectrum with a flat baseline.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire Background Spectrum: Run a background scan with an empty sample compartment. This is a critical self-validating step that measures the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

    • Acquire Sample Spectrum: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary.

    • Identify and label the key absorption peaks as outlined in the summary table above.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The definitive presence of a very strong carbonyl peak between 1700-1660 cm⁻¹, a broad N-H stretch above 3050 cm⁻¹, and a strong C-Cl stretch in the low-frequency region (850-550 cm⁻¹) collectively provide unambiguous evidence for the compound's structural integrity and the predominance of the 7(1H)-one tautomer. This guide serves as a predictive framework for researchers to confidently interpret their experimental data, ensuring the accurate characterization of this vital heterocyclic building block.

References

The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to the Pyrazolo[1,5-a]pyrimidin-7-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has emerged from relative obscurity to become a cornerstone in medicinal chemistry, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the discovery and history of a key subclass, the pyrazolo[1,5-a]pyrimidin-7-ones. We will traverse the timeline from their initial synthesis to their contemporary application as potent and selective modulators of various biological targets. This guide will detail the evolution of synthetic methodologies, elucidate the structure-activity relationships that have driven their development, and present key experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into this versatile heterocyclic system.

Introduction: The Emergence of a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine ring system is a fused, bicyclic N-heterocycle that has garnered significant attention for its broad spectrum of biological activities.[1] This privileged scaffold is a constituent of numerous compounds with therapeutic potential, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, making it an ideal framework for the design of targeted therapies.[3] The pyrazolo[1,5-a]pyrimidin-7-one core, in particular, has proven to be a highly fruitful chemotype, leading to the discovery of numerous potent inhibitors of enzymes crucial in human disease. This guide will illuminate the path of discovery that has elevated this scaffold to its current prominent status in medicinal chemistry.

The Foundational Synthesis: Early Discoveries and Classical Approaches

The primary and most enduring method for the synthesis of the pyrazolo[1,5-a]pyrimidin-7-one core is the cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[3][4] This robust and versatile reaction allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings, providing a direct route to diverse chemical libraries.

The general mechanism involves the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the keto-carbonyl of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the pyrazole N1 onto the ester carbonyl, with subsequent dehydration to form the fused ring system. The reaction is typically carried out under acidic conditions, often in a high-boiling solvent such as acetic acid, to facilitate both the initial condensation and the final dehydration step.[5]

This foundational approach has been the workhorse for the synthesis of this scaffold for decades and continues to be a widely used and efficient method for generating pyrazolo[1,5-a]pyrimidin-7-one derivatives for biological screening.[4]

Evolution of Synthetic Methodologies

While the classical condensation remains a cornerstone, the demand for greater efficiency, diversity, and greener synthetic processes has driven the evolution of new methodologies.

Modern Advancements

Modern synthetic chemistry has introduced several improvements and alternatives to the classical approach:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the cyclocondensation reaction, often reducing reaction times from hours to minutes and improving yields.[1][6] This high-speed method is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

  • Three-Component Reactions: One-pot, three-component reactions have been developed to streamline the synthesis and increase molecular complexity in a single step.[1][6] These methods often involve the in-situ formation of one of the key intermediates, thereby reducing the number of purification steps and improving overall efficiency.

  • Palladium-Catalyzed Cross-Coupling: To further diversify the scaffold, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have been employed to introduce a wide array of aryl, heteroaryl, and amino substituents at various positions on the pyrazolo[1,5-a]pyrimidine core.[6] This has been instrumental in fine-tuning the pharmacological properties of these compounds.

Comparative Analysis of Synthetic Routes
Method Typical Conditions Advantages Disadvantages
Classical Condensation Acetic acid, reflux, 12-14h[5]Robust, well-established, readily available starting materials.Long reaction times, high temperatures, sometimes moderate yields.
Microwave-Assisted Polar solvent, microwave irradiation, 10-30 min[1]Rapid, often higher yields, suitable for library synthesis.Requires specialized equipment, potential for pressure buildup.
Three-Component Reactions One-pot, often with a catalyst[6]High efficiency, increased molecular diversity, reduced workup.Can be sensitive to reaction conditions, optimization may be required.
Post-Condensation Functionalization (e.g., Pd-coupling) Catalytic Pd(0) or Pd(II), base, solventAccess to a wide range of substituents not available from starting materials.Multi-step process, requires pre-functionalized starting materials (e.g., halides).

From Curiosity to Clinical Candidate: The Unveiling of Biological Activity

The initial interest in pyrazolo[1,5-a]pyrimidines was largely academic. However, in the 1980s and 1990s, their potential as potent enzyme inhibitors began to be recognized, particularly in the field of protein kinases.[1] This discovery was a turning point, transforming them from chemical curiosities into high-value scaffolds for drug development.[1]

The Rise as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional framework for the development of both ATP-competitive and allosteric kinase inhibitors.[6] They have been successfully developed as inhibitors for a wide range of kinases, including:

  • CDKs (Cyclin-Dependent Kinases): Inhibitors of CDK9, based on a pyrazolo[1,5-a]pyrimidine nucleus, have been developed for their potential as anti-cancer agents due to their role in transcriptional regulation.[7]

  • Pim Kinases: The scaffold has been utilized to develop potent, pan-Pim inhibitors, which are of interest in oncology.[8][9]

  • Receptor Tyrosine Kinases (RTKs): Derivatives have been synthesized as potent multitargeted inhibitors of VEGFR and PDGFR kinases, which are involved in angiogenesis.[10]

  • Trk (Tropomyosin Receptor Kinase): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its clinical significance.[11]

Broadening the Therapeutic Landscape

Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidin-7-one scaffold has demonstrated a remarkable range of other biological activities:

  • Antiviral Agents: A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were found to be potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[12] Additionally, 7-aminopyrazolo[1,5-a]pyrimidine analogs have also been identified as potent HCV inhibitors.[13]

  • Antitubercular Agents: High-throughput screening identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a potential lead for new antituberculosis drugs.[4][14][15]

  • Potassium Channel Activators: A series of these compounds were identified as novel activators of KCNQ2/3 potassium channels, which are important targets for neurological disorders like epilepsy.[16]

  • Phosphodiesterase (PDE) Inhibitors: While structurally distinct from the pyrazolo[1,5-a]pyrimidin-7-one core, the related pyrazolo[4,3-d]pyrimidin-7-one scaffold is famously the core of sildenafil (Viagra), a potent and selective inhibitor of PDE5.[17][18][19][20] This highlights the broader importance of pyrazolopyrimidinones in drug discovery.

  • Aryl Hydrocarbon Receptor (AHR) Antagonists: The scaffold has been optimized to yield potent AHR antagonists, a promising target in cancer immunology.[21]

Key Experimental Protocols

To ensure the practical applicability of this guide, a detailed, self-validating protocol for a classical synthesis is provided below.

Protocol: Synthesis of a Model 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol describes a typical one-step cyclocondensation reaction.

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stir plate with heating mantle

  • Ethanol

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 3-amino-5-methylpyrazole (e.g., 5.0 g).

  • Add glacial acetic acid (e.g., 50 mL) to dissolve the starting material.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring.

  • Maintain the reflux for 12-14 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the reaction mixture into a beaker of cold deionized water (e.g., 200 mL) to fully precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Dry the product in a vacuum oven to a constant weight.

Validation:

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

  • Expected Outcome: A white to off-white crystalline solid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and validation process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Validation start Combine 3-Amino-5-methylpyrazole, Ethyl Acetoacetate, and Acetic Acid reflux Heat to Reflux (12-14h) start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product: - NMR - MS - Melting Point dry->characterize final_product Pure Crystalline Product characterize->final_product

References

A Technical Guide to Tautomerism in Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: Structure, Analysis, and Implications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, antiviral agents, and antitubercular leads.[1][2][3] A critical, yet often nuanced, aspect of this scaffold's chemistry is the phenomenon of tautomerism, particularly in pyrazolo[1,5-a]pyrimidin-7(4H)-ones. The specific tautomeric form present can profoundly influence a molecule's physicochemical properties, receptor-binding interactions, and ultimately, its pharmacological activity.[1][4] This guide provides an in-depth exploration of the tautomeric landscape of these heterocycles, detailing the structural possibilities, analytical methods for their characterization, and the implications for drug design and development.

The Tautomeric Landscape: Principal Forms and Equilibrium

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton. For the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, three principal tautomeric forms are plausible, arising from proton shifts between nitrogen and oxygen atoms.[1][4]

These forms are:

  • The 4H-keto (amide) form: Characterized by a proton on the N4 nitrogen of the pyrimidine ring and a carbonyl group at C7.

  • The 7-hydroxy (enol) form: An aromatic tautomer featuring a hydroxyl group at C7.

  • The 6H-keto form: A less common zwitterionic or exocyclic double bond variant.

The equilibrium between these forms is a delicate balance, dictated by a combination of intrinsic structural factors and the surrounding chemical environment.

Tautomers T1 4H-Keto (Amide) Pyrazolo[1,5-a]pyrimidin-7(4H)-one T2 7-Hydroxy (Enol) Pyrazolo[1,5-a]pyrimidin-7-ol T1->T2 Proton Shift T3 6H-Keto T1->T3 Proton Shift

Caption: Principal tautomeric forms of the pyrazolo[1,5-a]pyrimidin-7-one scaffold.

Studies involving single-crystal X-ray diffraction have provided definitive structural evidence. For instance, the crystalline form of a specific pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative was unequivocally identified as the 4H-keto tautomer (referred to as 4a in the study).[1][4] This solid-state evidence is crucial as it provides a baseline for understanding the predominant form, at least in the crystalline phase.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over others is not static. It is influenced by several interconnected factors:

  • Substituents: The electronic nature of substituents on the heterocyclic core can significantly shift the equilibrium. Electron-donating groups may stabilize one form, while electron-withdrawing groups may favor another.

  • Solvent Polarity and Hydrogen Bonding: The solvent plays a critical role. Polar protic solvents can stabilize the more polar keto-amide form through hydrogen bonding. Conversely, nonpolar solvents might favor the less polar enol form.

  • pH: The acidity or basicity of the medium can dictate protonation states, thereby influencing which tautomer is present.

  • Temperature: Changes in temperature can alter the equilibrium constant between tautomers.

A powerful technique to probe these influences is to synthesize "fixed" tautomers. For example, O-methylation forces the molecule into the 7-methoxy (enol-ether) form, while N-methylation at the N4 position locks it into the 4H-keto structure.[1][4] In a study on antitubercular agents, both O-methylated and N-methylated analogues were synthesized. The loss of biological activity in these fixed derivatives highlighted the importance of the tautomeric equilibrium and the specific proton donor/acceptor capabilities of the parent molecule.[1][4]

Experimental and Computational Characterization

Determining the tautomeric composition in solution requires a combination of sophisticated analytical techniques and computational modeling.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are frontline tools. The chemical shifts of protons and carbons, particularly those near the sites of tautomerization (e.g., C5, C6, C7, and N4-H), are highly sensitive to the tautomeric form. For example, the presence of an N-H proton signal is indicative of the keto form, while a hydroxyl proton signal would suggest the enol form. 2D NMR experiments like HSQC and HMBC can provide further structural confirmation.[5]

  • UV-Vis Spectroscopy: Different tautomers possess distinct electronic configurations and will therefore exhibit different absorption spectra. By analyzing the absorption maxima (λ_max) in various solvents, one can infer shifts in the tautomeric equilibrium.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band (typically ~1650-1700 cm⁻¹) is a hallmark of the keto form. The enol form would instead show a characteristic O-H stretching band.

X-ray Crystallography

As mentioned, single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[6] This technique is invaluable for establishing a structural benchmark.

Computational Chemistry

Theoretical calculations, primarily using Density Functional Theory (DFT), are essential for complementing experimental data. These methods can:

  • Calculate the relative energies and thermodynamic stabilities of all possible tautomers.

  • Simulate NMR and IR spectra for each tautomer, which can then be compared with experimental results.

  • Model the effect of solvent on tautomeric equilibrium, providing insights that can be difficult to obtain experimentally.[7]

Table 1: Summary of Analytical Techniques for Tautomer Characterization

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Tautomer structure and ratio in solutionProvides detailed structural informationCan be complex to interpret; rapid exchange may lead to averaged signals
UV-Vis Spectroscopy Changes in electronic structureSensitive to solvent effectsIndirect structural information
IR Spectroscopy Presence of key functional groups (C=O, O-H)Good for identifying keto/enol formsCan be difficult to quantify tautomer ratios
X-ray Crystallography Definitive structure in the solid stateUnambiguous structural determinationDoes not represent the solution-state equilibrium
Computational Methods Relative stabilities and simulated spectraProvides theoretical insight and supports experimental dataAccuracy depends on the level of theory and model used

Workflow for Tautomeric Analysis

A robust investigation into the tautomerism of a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one series follows a multi-step, integrated workflow.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_correlation Correlation S1 Synthesize Parent Compound A1 X-ray Crystallography (Solid State Structure) S1->A1 A2 Multi-solvent NMR & UV-Vis (Solution State Equilibrium) S1->A2 A3 Computational Modeling (Relative Stabilities) S1->A3 S2 Synthesize Fixed Tautomers (N-Me, O-Me derivatives) S2->A2 Reference Spectra C1 Structure-Activity Relationship (SAR) Studies A1->C1 A2->C1 A3->A2 Compare & Validate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one from 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic applications, including as selective kinase inhibitors. This application note provides a comprehensive, in-depth guide for the synthesis of a key intermediate, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, commencing from the readily available starting material, 3-aminopyrazole.

This document is intended for researchers, medicinal chemists, and process development scientists. It offers not only a step-by-step protocol but also delves into the rationale behind the chosen synthetic strategy and experimental conditions, ensuring both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of this compound from 3-aminopyrazole is a multi-step process that can be logically divided into three key transformations:

  • Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine bicyclic system through the reaction of 3-aminopyrazole with a suitable C3 synthon, diethyl malonate. This step establishes the core heterocyclic structure.

  • Chlorination: Introduction of chloro substituents at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring system using a potent chlorinating agent.

  • Selective Functionalization: Regioselective conversion of the dichloro intermediate to the target 5-chloro-7-hydroxy derivative, which exists in tautomeric equilibrium with the more stable 7-oxo form.

This overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Hydrolysis A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione A->C NaOEt, EtOH, Reflux B Diethyl Malonate B->C D 5,7-Dichloropyrazolo[1,5-a]pyrimidine C->D POCl3, Reflux E This compound D->E aq. Base (e.g., NaOH), Controlled Temp.

Caption: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Scientific Rationale

The initial step involves a cyclocondensation reaction between a 1,3-binucleophile (3-aminopyrazole) and a 1,3-bielectrophile (diethyl malonate). 3-Aminopyrazole possesses two nucleophilic nitrogen atoms: the endocyclic NH and the exocyclic NH2. The reaction proceeds through the more nucleophilic exocyclic amino group attacking one of the carbonyl carbons of diethyl malonate, followed by an intramolecular cyclization involving the endocyclic nitrogen and the second ester group.[1] The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the malonate ester, forming a more reactive enolate, and also to facilitate the final cyclization-aromatization step. Ethanol is an ideal solvent as it is the conjugate acid of the ethoxide base.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyrazole83.0910.0 g0.120
Diethyl malonate160.1721.2 g (20.0 mL)0.132
Sodium Metal22.993.3 g0.144
Absolute Ethanol46.07200 mL-
Acetic Acid60.05As needed-

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), add 150 mL of absolute ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 3-aminopyrazole and stir until it dissolves.

  • Addition of Diethyl Malonate: Add diethyl malonate dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. A precipitate may form during the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH 5-6 by the slow addition of glacial acetic acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to afford Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as a white to off-white solid.

Expected Yield: 80-90%

Characterization Data (Expected)
  • Appearance: White to off-white solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.5 (br s, 2H, NH), 7.95 (d, J=2.4 Hz, 1H, H-2), 6.30 (d, J=2.4 Hz, 1H, H-3), 5.10 (s, 1H, H-6).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.1 (C=O), 155.8 (C=O), 151.0 (C-3a), 148.5 (C-2), 91.2 (C-3), 85.4 (C-6).

  • Mass Spectrometry (ESI-MS): m/z 152.0 [M+H]⁺.

Part 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Scientific Rationale

The conversion of the dihydroxy (dione) intermediate to the dichloro derivative is a crucial step for subsequent selective functionalization. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of transformation on heterocyclic systems.[2] It acts as both a chlorinating agent and, when used in excess, as the solvent. The reaction mechanism involves the activation of the carbonyl oxygen atoms by POCl₃, followed by nucleophilic attack of chloride ions. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione151.1115.0 g0.099
Phosphorus Oxychloride (POCl₃)153.33150 mL-
N,N-Dimethylaniline121.182 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), place Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.

  • Addition of Reagents: Carefully add phosphorus oxychloride followed by a catalytic amount of N,N-dimethylaniline.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear solution. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.

  • Work-up: Pour the cooled residue slowly onto crushed ice with vigorous stirring. A solid precipitate will form.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford 5,7-Dichloropyrazolo[1,5-a]pyrimidine.

Expected Yield: 60-75%

Characterization Data
  • Appearance: White to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=2.2 Hz, 1H, H-2), 6.70 (d, J=2.2 Hz, 1H, H-3), 7.20 (s, 1H, H-6).[3]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.5 (C-5), 152.0 (C-7), 151.8 (C-3a), 145.0 (C-2), 112.5 (C-6), 95.0 (C-3).[3]

  • Mass Spectrometry (EI-MS): m/z 187/189/191 (M⁺, corresponding to the presence of two chlorine atoms).[4]

Part 3: Synthesis of this compound

Scientific Rationale

The final step involves the selective hydrolysis of the 7-chloro group of 5,7-dichloropyrazolo[1,5-a]pyrimidine. The chlorine atom at the 7-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position.[5] This enhanced reactivity is attributed to the electronic effects of the fused pyrazole ring and the nitrogen atoms in the pyrimidine ring. By carefully controlling the reaction conditions, such as temperature and the concentration of the base, it is possible to achieve regioselective hydrolysis. A mild aqueous base, like a dilute sodium hydroxide solution, at a controlled temperature should favor the selective replacement of the C7-Cl with a hydroxyl group, which will then tautomerize to the more stable pyrimidin-7-one form.

Hydrolysis_Mechanism A 5,7-Dichloropyrazolo[1,5-a]pyrimidine B Nucleophilic attack of OH- at C7 A->B aq. NaOH C Tetrahedral Intermediate B->C D Elimination of Cl- C->D E 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol D->E F This compound (Tautomerization) E->F Keto-enol Tautomerism

Caption: Proposed mechanism for the selective hydrolysis of the 7-chloro group.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5,7-Dichloropyrazolo[1,5-a]pyrimidine188.0110.0 g0.053
Sodium Hydroxide40.002.3 g0.058
Water18.02100 mL-
Dioxane or THF-50 mL-
Hydrochloric Acid (2M)-As needed-

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine in a suitable solvent like dioxane or THF.

  • Addition of Base: Prepare a solution of sodium hydroxide in water and add it dropwise to the solution of the dichloro compound at room temperature while stirring.

  • Reaction Monitoring: Gently heat the reaction mixture to 40-50 °C and monitor the progress by TLC. The reaction should be carefully monitored to avoid the formation of the dihydroxy by-product.

  • Work-up: Once the starting material is consumed (or a significant amount of the desired product is formed), cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the mixture with 2M hydrochloric acid to a pH of 5-6. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any salts.

  • Purification and Drying: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. Dry the purified solid in a vacuum oven at 60 °C to yield this compound.

Expected Yield: 70-85%

Characterization Data
  • Appearance: White or off-white solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 8.10 (d, J=2.3 Hz, 1H, H-2), 6.50 (d, J=2.3 Hz, 1H, H-3), 6.05 (s, 1H, H-6).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 158.0 (C=O), 152.5 (C-5), 150.0 (C-3a), 143.0 (C-2), 105.0 (C-6), 92.5 (C-3).

  • Mass Spectrometry (ESI-MS): m/z 170.0/172.0 [M+H]⁺ (corresponding to the presence of one chlorine atom).

Safety and Handling Precautions

  • 3-Aminopyrazole: Harmful if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

  • N,N-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 3-aminopyrazole. By following the outlined procedures and understanding the rationale behind each step, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in the verification of the synthesized compounds.

References

Application Note: A Comprehensive Protocol for the Chlorination of Pyrazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] The functionalization of this core structure is pivotal for modulating its pharmacological profile. Specifically, the conversion of the pyrazolo[1,5-a]pyrimidin-7-one to the 7-chloro derivative is a crucial synthetic step, as the chloro group serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.[3][4]

This application note provides a detailed, field-proven protocol for the chlorination of pyrazolo[1,5-a]pyrimidin-7-one utilizing phosphoryl chloride (POCl₃). We will delve into the causality behind the experimental choices, present a self-validating protocol, and provide authoritative grounding for the key steps involved.

Reaction Principle and Mechanism

The conversion of the pyrazolo[1,5-a]pyrimidin-7-one to 7-chloropyrazolo[1,5-a]pyrimidine is typically achieved by treatment with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).[3][5] The pyrimidin-7-one exists in tautomeric equilibrium with its corresponding 7-hydroxy-pyrazolo[1,5-a]pyrimidine form. The hydroxyl group is a poor leaving group, and thus requires activation to be substituted by a chloride ion.

Phosphoryl chloride serves as both the chlorinating agent and often as the reaction solvent. The reaction mechanism is believed to proceed through the formation of a phosphate ester intermediate, which is highly activated towards nucleophilic attack by the chloride ion. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by the attack of the displaced chloride ion on the carbon atom at the 7-position, resulting in the formation of the 7-chloro derivative and the release of dichlorophosphoric acid as a byproduct. In some cases, particularly when dimethylformamide (DMF) is used as a catalyst or solvent, a Vilsmeier-Haack type reagent may be formed in situ, which then facilitates the chlorination.[6][7][8]

Chlorination_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Pyrimidinone Pyrazolo[1,5-a]pyrimidin-7-one (7-hydroxy tautomer) PhosphateEster Activated Phosphate Ester Intermediate Pyrimidinone->PhosphateEster Nucleophilic attack by hydroxyl group POCl3 Phosphoryl Chloride (POCl₃) POCl3->PhosphateEster Chloropyrimidine 7-Chloropyrazolo[1,5-a]pyrimidine PhosphateEster->Chloropyrimidine Nucleophilic attack by Cl⁻

Caption: Proposed mechanism for the chlorination of pyrazolo[1,5-a]pyrimidin-7-one.

Experimental Protocol

This protocol is a robust method for the chlorination of pyrazolo[1,5-a]pyrimidin-7-one. It is crucial to adhere to all safety precautions due to the hazardous nature of the reagents.

Materials and Equipment
  • Pyrazolo[1,5-a]pyrimidin-7-one

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Pyridine or N,N-diethylaniline (optional, as a base)[5]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (nitrile or neoprene), lab coat.[9]

Safety Precautions
  • Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [10] All manipulations should be performed in a well-ventilated fume hood.[11][12]

  • Wear appropriate PPE at all times.[9][13]

  • Ensure that all glassware is dry to prevent exothermic reactions with POCl₃.

  • The workup procedure involves quenching with ice and a basic solution, which can be highly exothermic and release HCl gas. This must be done slowly and with vigorous stirring in a well-ventilated area.[14][15]

Reaction Workflow

Chlorination_Workflow Start Start: Pyrazolo[1,5-a]pyrimidin-7-one Add_POCl3 Add POCl₃ (and optional base) Start->Add_POCl3 Heat Heat to reflux (e.g., 110 °C) Add_POCl3->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Slowly pour onto crushed ice/NaHCO₃ Cool->Quench Extract Extract with organic solvent (e.g., DCM) Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for the chlorination of pyrazolo[1,5-a]pyrimidin-7-one.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazolo[1,5-a]pyrimidin-7-one (1.0 equivalent).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphoryl chloride (10-20 equivalents, serving as both reagent and solvent). If a base is used, add pyridine or N,N-diethylaniline (1.2 equivalents) dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate solution.[14][15] Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. This "reverse quench" method is crucial for controlling the exothermic reaction.[14][15] The pH of the aqueous layer should be checked to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[16]

Data Summary

ParameterRecommended ConditionRationale
Chlorinating Agent Phosphoryl chloride (POCl₃)Effective for converting hydroxyl groups on heterocyclic systems to chlorides.[3][5]
Solvent Excess POCl₃ or an inert high-boiling solvent like tolueneExcess POCl₃ drives the reaction to completion; toluene can be used with a co-reagent.[17]
Base (Optional) Pyridine, N,N-diethylanilineCan be used to neutralize the HCl generated during the reaction.[5]
Temperature Reflux (approx. 110 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-6 hoursTypically sufficient for complete conversion, should be monitored by TLC or LC-MS.
Work-up Reverse quench into ice/NaHCO₃Safely neutralizes excess POCl₃ and acidic byproducts in a controlled manner.[14][15]
Purification Column chromatography or recrystallizationTo isolate the pure 7-chloropyrazolo[1,5-a]pyrimidine from byproducts and unreacted starting material.[16]

Conclusion

This application note provides a comprehensive and reliable protocol for the chlorination of pyrazolo[1,5-a]pyrimidin-7-one. By understanding the underlying mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently synthesize the versatile 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate, a key building block for the development of novel therapeutic agents. The self-validating nature of the protocol, including in-process monitoring and a controlled work-up, ensures a high degree of success and safety.

References

Application Notes and Protocols for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for the development of potent protein kinase inhibitors.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The structural rigidity and ATP-mimetic nature of the pyrazolo[1,5-a]pyrimidine core allow it to effectively compete with ATP for binding in the kinase active site, making it an ideal starting point for designing targeted therapies.[1][2]

Numerous derivatives of this scaffold have been developed into clinical candidates and approved drugs, targeting a wide array of kinases including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Casein Kinase 2 (CK2), and others.[2][3][4] This history of success underscores the therapeutic potential inherent in this chemical class.

This document focuses on 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one , a specific derivative of this important scaffold. While extensive public data on the specific kinase targets of this compound are limited, its structure strongly suggests potential as a kinase inhibitor. Therefore, these notes provide a comprehensive experimental guide for researchers to systematically characterize the bioactivity of this compound, from initial target discovery to cellular validation.

Part 1: Strategy for Kinase Target Identification

The primary challenge with a novel compound is to identify its biological targets. A tiered screening approach is the most efficient strategy to move from a broad search to specific, high-confidence targets.

Initial Broad-Panel Kinase Screening

The most effective first step is to screen this compound against a large, commercially available kinase panel at a single, relatively high concentration (e.g., 1-10 µM). This provides a panoramic view of the compound's potential targets across the human kinome.

  • Rationale: This experiment is designed for hit identification. A broad panel maximizes the chances of discovering novel activities and provides an early indication of selectivity. Significant inhibition (typically >70-80%) of a kinase in this primary screen warrants further investigation.

Secondary Screening and Potency Determination (IC50)

Kinases identified as "hits" in the primary screen should be subjected to secondary, dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: The IC50 value is a critical measure of a compound's potency. By generating a dose-response curve, you can quantify the concentration of the inhibitor required to reduce kinase activity by 50%. This allows for the ranking of hits and prioritization of the most promising targets for further study.

Below is a logical workflow for this initial characterization phase.

G cluster_0 Phase 1: Target Discovery & Potency A Compound Procurement This compound B Primary Screen Broad Kinase Panel (e.g., 1-10 µM) A->B C Data Analysis Identify Hits (>70% Inhibition) B->C D Secondary Screen IC50 Determination for Hits C->D E Prioritized Kinase Targets (Potent IC50 values) D->E

Caption: Workflow for kinase target identification.

Part 2: In Vitro Kinase Inhibition Protocol

This protocol describes a robust method for determining the IC50 of this compound against a purified kinase using a luminescence-based ADP detection assay.

Principle

The kinase reaction consumes ATP, producing ADP. The amount of ADP produced is directly proportional to the kinase activity. By adding a reagent that converts ADP to ATP and then uses the newly synthesized ATP in a luciferase-based reaction, the resulting light output is correlated with kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Materials
  • This compound

  • DMSO (Anhydrous)

  • Purified active kinase and corresponding substrate

  • Kinase buffer (specific to the kinase of interest)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, flat-bottom 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended. This will yield final assay concentrations ranging from µM to nM.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound, a positive control inhibitor (if available), or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of a 384-well plate.

    • Prepare a master mix containing the kinase enzyme in its appropriate buffer. Add 2 µL of this mix to all wells except the "no enzyme" control.

    • Prepare a master mix containing the kinase substrate and ATP in the kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells. The final reaction volume is 5 µL.

  • Incubation:

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at 30°C for 60 minutes. This time may need to be optimized to ensure the reaction remains in the linear range.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis
  • Subtract the "no enzyme" control background from all other readings.

  • Normalize the data by setting the "no inhibitor" control (100% activity) and the positive control/highest inhibitor concentration (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterValueNotes
Final Compound Conc.10 µM - 0.5 nMExample range for a 10-point, 3-fold dilution
Final DMSO Conc.≤ 1%Critical to avoid solvent effects on enzyme activity
ATP ConcentrationMatched to KmEnsures accurate measurement of ATP-competitive inhibition
Incubation Time60 min at 30°CMay require optimization
Total Reaction Volume5 µLFor 384-well format

Part 3: Cellular Activity Assessment

Once an in vitro target has been identified and its potency confirmed, the next crucial step is to determine if the compound is active in a cellular context. This involves assessing its ability to inhibit cell growth and engage its target within the cell.

Antiproliferative Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for 72 hours.

  • MTT Reagent Addition:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement via Western Blot

To confirm that the antiproliferative effects are due to the inhibition of the intended kinase target, a Western blot can be performed to measure the phosphorylation of a known downstream substrate.

G cluster_1 Phase 2: Cellular Validation F Select Relevant Cell Line (based on kinase target) G Antiproliferative Assay (MTT) Determine GI50 F->G H Western Blot Analysis Treat cells with compound (at GI50) G->H I Measure Substrate Phosphorylation (p-Substrate vs. Total Substrate) H->I J Confirmation of On-Target Cellular Activity I->J

Caption: Workflow for cellular validation.

General Western Blot Protocol
  • Cell Treatment and Lysis:

    • Treat cells with this compound at concentrations around the GI50 value for a short duration (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

A decrease in the phosphorylated substrate signal relative to the total substrate in compound-treated cells confirms on-target activity.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a kinase inhibitor. Successful execution of these experiments will identify its primary kinase targets, quantify its potency, and validate its activity in a cellular context. Positive results from this workflow would justify further studies, including broader selectivity profiling, investigation of the mechanism of action (e.g., ATP-competition), and eventual progression into more complex cellular and in vivo models to fully assess its therapeutic potential.

References

Application Notes & Protocols: A Guide to Cell-Based Assays for Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] These derivatives have demonstrated potent activity as inhibitors of various protein kinases, which are key regulators of cellular signaling that are frequently dysregulated in cancer.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cell-based assay cascade for evaluating the efficacy and mechanism of action of novel pyrazolo[1,5-a]pyrimidine derivatives. We will delve into foundational cytotoxicity assays, mechanistic studies of apoptosis, and advanced target engagement and pathway analysis techniques.

Introduction: The Rationale for a Phased Assay Approach

The evaluation of a new chemical entity, such as a pyrazolo[1,5-a]pyrimidine derivative, requires a systematic, multi-tiered approach. A common pitfall is to proceed directly to complex mechanistic studies without first establishing a foundational understanding of the compound's general effect on cell health. Our recommended workflow, therefore, begins with broad phenotypic assays and progressively narrows the focus to specific molecular targets and pathways. This ensures that resource-intensive experiments are based on a solid foundation of preliminary data.

The primary targets for this class of compounds are often protein kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Pim-1.[1][3][4][5] Inhibition of these kinases can disrupt cell cycle progression, block survival signals, and induce programmed cell death (apoptosis). Our assay selection reflects this common mechanism of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Library (Pyrazolo[1,5-a]pyrimidines) B Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTS) A->B C Determine IC50 Values in Cancer Cell Lines B->C D Protocol 2: Apoptosis Assay (Annexin V / PI Staining) C->D G Protocol 4: Downstream Pathway Modulation (Phospho-Western Blot) E Confirm Apoptotic Induction D->E F Protocol 3: In-Cell Target Engagement (e.g., NanoBRET™) E->F E->G H Confirm Target Binding & Quantify Affinity F->H I Validate Mechanism (e.g., p-Rb, p-ERK) G->I

Figure 1: Recommended Assay Cascade. A logical workflow for characterizing pyrazolo[1,5-a]pyrimidine derivatives.

Section 1: Foundational Assays - Assessing General Cellular Effects

The first critical question is whether the synthesized compound has any biological activity on whole cells. Cell viability and cytotoxicity assays provide a quantitative measure of this effect.

Protocol 1: Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[6] Metabolically active cells reduce the tetrazolium salt MTS into a colored formazan product that is soluble in culture media.[7] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[6][7]

Expert Insights & Rationale:

  • Why MTS over MTT? While the MTT assay is also common, it requires an additional solubilization step to dissolve the formazan crystals.[7][8] The MTS assay uses a soluble formazan product, simplifying the protocol and reducing potential errors from incomplete solubilization.[7]

  • Cell Line Selection: Choose cancer cell lines where the putative target is known to be a key driver of proliferation. For example, if targeting CDKs, breast cancer lines like MCF-7 or liver cancer lines like HepG2 are appropriate choices.[9]

  • Controls are Key:

    • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline for 100% cell viability.

    • Positive Control: A known inhibitor of the target pathway (e.g., Doxorubicin for general cytotoxicity) validates assay performance.[9]

    • Media Only Control: Used for background absorbance subtraction.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL and incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[6][7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[7]

  • Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the normalized absorbance versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Example Data Presentation for MTS Assay

CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7 (Breast)721.2
Derivative AHepG2 (Liver)722.5
Derivative BMCF-7 (Breast)7215.8
Derivative BHepG2 (Liver)7222.1
DoxorubicinMCF-7 (Breast)720.8

Section 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates cytotoxic activity, the next logical step is to determine how it is killing the cells. Apoptosis, or programmed cell death, is a common outcome of kinase inhibitor activity.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Expert Insights & Rationale:

  • The Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that binds with high affinity to PS in the presence of calcium.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

  • Interpreting Quadrants:

    • Annexin V- / PI- (Lower Left): Healthy, viable cells.

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.[13]

    • Annexin V- / PI+ (Upper Left): Necrotic cells (rarely populated).

G a Healthy Cell Inner Membrane: Phosphatidylserine (PS) Outer Membrane: Intact Annexin V-/PI- b Early Apoptosis PS translocates to Outer Membrane Outer Membrane: Intact Annexin V+/PI- a->b Compound Treatment c Late Apoptosis / Necrosis PS on Outer Membrane Outer Membrane: Permeable Annexin V+/PI+ b->c Loss of Membrane Integrity

Figure 2: Principle of Annexin V / PI Apoptosis Assay. Changes in the cell membrane during apoptosis allow for differential staining.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the pyrazolo[1,5-a]pyrimidine derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.[13]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[12] The binding buffer typically contains HEPES, NaCl, and the critical CaCl₂ needed for Annexin V binding.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution.[13]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12]

  • Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[12]

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.

Section 3: Target Validation and Pathway Analysis

Confirming that a compound physically interacts with its intended target inside the cell is a crucial step in drug development. Furthermore, demonstrating that this interaction leads to the expected modulation of downstream signaling pathways provides definitive proof of the mechanism of action.

Protocol 3: In-Cell Target Engagement with the NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful live-cell method to quantify compound binding to a target protein.[14][15] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15]

Expert Insights & Rationale:

  • The Principle: The target protein (e.g., a specific kinase) is fused to a NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer, which reversibly binds to the active site of the target, serves as the energy acceptor.[14][15] When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the target will compete with and displace the tracer, causing a loss of BRET signal.[15][16] This allows for the quantification of intracellular target engagement and affinity.[14][17]

  • Advantages: This assay provides a direct measure of target binding within the complex milieu of a living cell, offering more physiologically relevant data than biochemical assays.[18] It can also be used to determine compound residence time.[14][17]

Step-by-Step Methodology (Generalized):

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Plating: Plate the transfected cells in a 96-well white assay plate.

  • Compound & Tracer Addition: Add the pyrazolo[1,5-a]pyrimidine derivative at various concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer at a pre-optimized concentration.

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

  • Data Acquisition: Immediately measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the compound concentration to determine the IC₅₀, which reflects the compound's affinity for the target in the intracellular environment.[15]

Protocol 4: Downstream Pathway Modulation by Western Blotting

If a pyrazolo[1,5-a]pyrimidine derivative inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting for these phosphorylated proteins is the classic method to confirm this.

Expert Insights & Rationale:

  • Critical Considerations for Phospho-Proteins:

    • Inhibitors: It is absolutely essential to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins.[19]

    • Blocking: Do NOT use milk as a blocking agent. Milk contains casein, a phosphoprotein, which will cause high background noise. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[19][20]

    • Buffers: Avoid phosphate-based buffers like PBS, as the free phosphate can interfere with the binding of some phospho-specific antibodies. Use Tris-based buffers (TBST) for all washing and antibody incubation steps.[20][21]

  • Loading Control: Always probe the same blot for the total protein level of the target substrate. This demonstrates that the observed decrease in the phosphorylated form is due to kinase inhibition, not a general decrease in protein expression.[21]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound as in previous assays. Lyse the cells on ice using a RIPA or similar buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-Rb if targeting CDK4/6).[19]

  • Washing: Wash the membrane extensively with TBST (e.g., 3 x 5 minutes).[19]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping & Reprobing: If necessary, strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.

References

Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Approach to Tuberculosis Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.[1] The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has emerged from high-throughput screening campaigns as a promising starting point for the development of new antitubercular agents.[2][3][4][5][6][7] This class of compounds has demonstrated potent activity against Mtb, including activity within macrophages, coupled with low cytotoxicity, marking them as a significant area of interest for drug development professionals.[2][3][4][5][6][7]

These application notes provide a comprehensive guide for researchers and scientists in the field of TB drug discovery, detailing the synthesis, in vitro evaluation, and mechanism of action studies for pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs. The protocols described herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible results.

Chemical Synthesis: A Versatile Scaffold for Analogue Development

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is primarily achieved through a one-step cyclocondensation reaction.[2] This straightforward approach allows for the efficient generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

This protocol outlines the general procedure for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.

Rationale: The condensation reaction between a 3-aminopyrazole and a β-ketoester is a robust and high-yielding method for the construction of the fused heterocyclic ring system. Acetic acid serves as both the solvent and a catalyst for the reaction.

Materials:

  • Substituted 3-aminopyrazole

  • Substituted β-ketoester

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of the 3-aminopyrazole (1 equivalent) in glacial acetic acid, add the β-ketoester (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of water to remove any residual acetic acid.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Biological Evaluation: A Cascade of In Vitro Assays

A systematic approach to the biological evaluation of newly synthesized compounds is crucial for identifying promising lead candidates. The following protocols describe the key assays for determining antitubercular activity and cytotoxicity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against Mtb.

Rationale: Alamar Blue (resazurin) is a cell viability indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink. This allows for a quantitative assessment of bacterial growth inhibition.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Plate shaker

  • Humidified incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well microplate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05-0.1.

  • Inoculate each well of the microplate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37 °C for 7-10 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence/absorbance compared to the positive control.

Protocol 3: Intracellular Activity against M. tuberculosis in Macrophages

Assessing the activity of compounds against intracellular Mtb is critical, as the bacterium primarily resides within host macrophages.

Rationale: This assay mimics the in vivo environment where the bacteria reside and provides a more relevant measure of a compound's potential efficacy.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Mycobacterium tuberculosis H37Rv strain (opsonized with serum)

  • Test compounds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Infect the macrophages with opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh media containing serial dilutions of the test compounds and incubate for 3-4 days.

  • Lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the lysate on 7H10 agar plates.

  • Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFUs).

  • The intracellular activity is determined by the reduction in CFU counts compared to the untreated control.

Protocol 4: Cytotoxicity Assessment in Mammalian Cells

It is essential to evaluate the toxicity of lead compounds against mammalian cells to determine their therapeutic index. The MTT assay is a standard colorimetric assay for assessing cell viability.[8]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or CHO)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to attach overnight.

  • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has led to significant improvements in antitubercular activity.[2][3][4][5] The SAR studies have highlighted key features of the pharmacophore that are crucial for its efficacy.[2][3]

CompoundR1R2R3MIC (µM)CC50 (µM)Selectivity Index (SI = CC50/MIC)
Hit 1 HHH>50>100-
Analogue A ClHCH31.5>100>67
Analogue B CF3HCH30.8>100>125
Analogue C HFCH35.2>100>19
Analogue D CF3HC2H52.1>100>47

Table 1: Example of SAR data for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues. The positions R1, R2, and R3 correspond to substitution points on the pyrazole and pyrimidinone rings.

Mechanism of Action: A Novel Approach to Combatting M. tuberculosis

Interestingly, the mechanism of action of these pyrazolo[1,5-a]pyrimidin-7(4H)-ones is not directed against common antitubercular targets like cell wall biosynthesis or DNA replication.[2][3][4][5][6][7] Resistance to these compounds was conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751.[2][3][4][5] This enzyme promotes the catabolism of the compounds through hydroxylation, effectively inactivating them.[2][3][4][5] This unique mechanism of action suggests that these compounds could be effective against strains of Mtb that are resistant to current drugs.

It is important to note that other pyrazolo[1,5-a]pyrimidine derivatives have been reported to have different mechanisms of action, such as interfering with iron homeostasis or inhibiting ATP synthase.[1][2][7] This highlights the risk of chemical clustering without establishing a clear mechanistic similarity.[2][3][4][5][6]

Visualizations: Workflows and Mechanisms

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Cascade S1 3-Aminopyrazole S3 Cyclocondensation (Acetic Acid, Reflux) S1->S3 S2 β-Ketoester S2->S3 S4 Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogue Library S3->S4 B1 MIC Assay (M. tb H37Rv) S4->B1 Test Compounds B2 Cytotoxicity Assay (Mammalian Cells) B1->B2 Potent Compounds B3 Intracellular Activity (Macrophage Model) B2->B3 Non-toxic Compounds B4 Lead Candidate B3->B4 Active Intracellularly

Caption: A generalized workflow for the synthesis and biological screening of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

G cluster_moa Proposed Mechanism of Action C1 Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Active Compound) Mtb Mycobacterium tuberculosis C1->Mtb Rv1751 Rv1751 (FAD-dependent hydroxylase) C1->Rv1751 Substrate Inhibition Bacterial Growth Inhibition Mtb->Inhibition Inhibits Growth C2 Hydroxylated Metabolite (Inactive) Rv1751->C2 Hydroxylation

Caption: The proposed mechanism of action and resistance for pyrazolo[1,5-a]pyrimidin-7(4H)-ones in M. tuberculosis.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold represents a promising starting point for the development of new antitubercular drugs with a novel mechanism of action. The synthetic accessibility and the potential for chemical modification make this an attractive scaffold for medicinal chemists. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of new analogues. Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on further elucidating the precise molecular target and mechanism of action.

References

Application Notes & Protocols: 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one for Pim-1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, a potent small molecule inhibitor, for the targeted inhibition of Pim-1 kinase. Pim-1, a serine/threonine kinase, is a well-documented proto-oncogene implicated in numerous human malignancies, including prostate cancer and various hematopoietic cancers.[1][2] Its role in promoting cell survival and proliferation makes it a prime target for therapeutic intervention.[3][4] This document details the underlying mechanism of Pim-1 signaling, provides validated, step-by-step protocols for in vitro and cell-based assays, and offers guidance on data interpretation and troubleshooting to facilitate its use in cancer research and drug development.

Introduction to Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[5] Pim-1 is a key downstream effector in various signal transduction pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[1][3][6] Upon stimulation by cytokines and growth factors such as Interleukin-6 (IL-6), STAT3 and STAT5 are activated and induce the transcription of the PIM1 gene.[1][3][6]

Once expressed, Pim-1 kinase phosphorylates a wide array of downstream substrates involved in critical cellular processes.[3] By phosphorylating the pro-apoptotic protein BAD at Ser112, Pim-1 inhibits apoptosis and promotes cell survival.[7][8] It also regulates the cell cycle and protein synthesis.[1] Given its central role in promoting oncogenesis, the development of specific Pim-1 inhibitors is a significant focus of cancer research.[1][3] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising chemical structure for potent Pim kinase inhibitors.[9][10][11]

Mechanism of Action: The Pim-1 Signaling Cascade

Pim-1 kinase lacks a regulatory domain and is constitutively active upon expression.[12] Its activity is primarily controlled at the level of transcription, translation, and protein stability.[12] The canonical activation pathway involves cytokine signaling through the JAK/STAT pathway. Pim-1, in turn, can participate in feedback loops; for instance, it can phosphorylate and stabilize suppressors of cytokine signaling (SOCS) proteins, which negatively regulate the JAK/STAT pathway.[3][6]

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim-1 kinase. This prevents the binding of ATP and the subsequent phosphorylation of its downstream targets, thereby inhibiting the pro-survival and proliferative signals mediated by Pim-1.

Pim1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates STAT_N STAT3 / STAT5 STAT->STAT_N Translocates Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates pBAD p-BAD (Inactive) BAD->pBAD Apoptosis_Inhibition Apoptosis_Inhibition pBAD->Apoptosis_Inhibition Promotes Cell Survival Inhibitor 5-Chloropyrazolo[1,5-a] pyrimidin-7(1H)-one Inhibitor->Pim1 Inhibits Pim1_Gene Pim-1 Gene Transcription STAT_N->Pim1_Gene Induces Pim1_Gene->Pim1 Expression

Figure 1. Simplified Pim-1 signaling pathway. Cytokine binding activates the JAK/STAT pathway, leading to Pim-1 expression. Pim-1 then phosphorylates substrates like BAD to promote cell survival. This compound inhibits Pim-1 kinase activity.

Quantitative Data Summary

The potency of Pim-1 inhibitors is typically determined through in vitro kinase assays and cell-based proliferation assays, with results expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%).

Compound Assay Type Target IC50 Value Reference
QuercetagetinIn vitro Kinase AssayPim-10.34 µM[13]
AZD1208Cell-free AssayPim-10.4 nM[14]
SGI-1776Cell-free AssayPim-17 nM[14]
TCS PIM-1 1Kinase AssayPim-150 nM[14]
EmodinIn vitro AssayPim-12.5 µM[15]
Pyrazolo[1,5-a]pyrimidine 4dKinase AssayPim-10.61 µM[16]
Pyrazolo[1,5-a]pyrimidine 6tIn vitro Kinase AssayCDK20.09 µM[17]

Note: IC50 values for this compound are not publicly available in the search results and would need to be determined empirically using the protocols below. The table provides context with values for other known Pim-1 inhibitors and related pyrazolo[1,5-a]pyrimidine compounds.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound.

Protocol 4.1: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays, such as ADP-Glo™, which quantify the amount of ADP produced during the kinase reaction.[5][7][18] The amount of ADP is directly proportional to kinase activity.

A. Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate (e.g., S6Ktide or a biotinylated BAD-derived peptide)[5][13]

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[18]

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

B. Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of this compound in kinase buffer. Also prepare a vehicle control (DMSO) and a "no enzyme" blank control.

  • Assay Plate Setup: Add 2.5 µL of the serially diluted inhibitor or DMSO control to the wells of the assay plate.[5]

  • Prepare Master Mix: Prepare a master mix containing ATP and the Pim-1 substrate in kinase buffer.

  • Add Master Mix: Add 12.5 µL of the Master Mix to all wells.[7]

  • Add Blank Buffer: Add 10 µL of kinase buffer to the "blank" wells.[7]

  • Initiate Reaction: Thaw and dilute the Pim-1 kinase to its working concentration in kinase buffer. Initiate the kinase reaction by adding 10 µL of the diluted enzyme to all wells except the "blank".[5][7]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[5][7]

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40-45 minutes.[5][7]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30-45 minutes.[5][7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Subtract the "blank" reading from all other measurements.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis p1 1. Prepare serial dilutions of Inhibitor a1 4. Add Inhibitor/DMSO to wells p1->a1 p2 2. Prepare ATP/Substrate Master Mix a2 5. Add Master Mix p2->a2 p3 3. Dilute Pim-1 Kinase a3 6. Add Kinase to initiate p3->a3 a1->a2 a2->a3 a4 7. Incubate (30°C, 60 min) a3->a4 d1 8. Add ADP-Glo™ Reagent (RT, 40 min) a4->d1 d2 9. Add Kinase Detection Reagent (RT, 30 min) d1->d2 d3 10. Read Luminescence d2->d3 an1 11. Calculate IC50 Value d3->an1

Figure 2. Workflow for the in vitro Pim-1 kinase inhibition assay.

Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of the inhibitor on cancer cell lines known to overexpress Pim-1 (e.g., DU-145 prostate cancer, T47D breast cancer, or various leukemia cell lines).[2][15][19]

A. Materials:

  • Pim-1-expressing cancer cell line (e.g., DU-145)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

B. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data, setting the absorbance of the vehicle-treated cells as 100% viability.

  • Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 4.3: Western Blot Analysis of Downstream Targets

This protocol confirms the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of a known Pim-1 substrate, such as BAD at Ser112.[8] A decrease in p-BAD (Ser112) levels indicates successful inhibition of Pim-1 kinase activity.

A. Materials:

  • Pim-1-expressing cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

B. Procedure:

  • Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat with various concentrations of the inhibitor for a predetermined time (e.g., 3-6 hours).[8] Lyse the cells in ice-cold lysis buffer.[8][20]

  • Protein Quantification: Determine the protein concentration of the lysates.[20]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[8] Incubate with the primary antibody (e.g., anti-p-BAD) overnight at 4°C.[8]

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again, apply ECL reagent, and capture the chemiluminescent signal.[8]

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed for total BAD and the loading control, β-actin.

C. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of p-BAD to total BAD for each treatment condition.

  • Normalize these ratios to the loading control (β-actin).

  • Compare the normalized p-BAD levels in inhibitor-treated samples to the vehicle control to confirm a dose-dependent decrease.

Troubleshooting

Issue Possible Cause Recommended Solution
In Vitro Assay: High Variability Inaccurate pipetting; unstable enzyme activity.Use calibrated pipettes; ensure enzyme is properly stored and handled on ice; run replicates.
In Vitro Assay: No Inhibition Inhibitor is inactive or insoluble; incorrect assay setup.Confirm compound integrity and solubility in the assay buffer; verify concentrations of ATP, substrate, and enzyme.
Cell Assay: Low Potency Poor cell permeability of the compound.[2]Increase incubation time; consider using cell lines with higher Pim-1 expression; verify compound stability in culture medium.
Western Blot: Weak/No Signal Low endogenous target expression; inefficient protein extraction.Use a positive control cell lysate; ensure lysis buffer contains sufficient detergents and inhibitors.[20]
Western Blot: Non-specific Bands High antibody concentration; insufficient blocking.Optimize the primary antibody dilution; increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[20]

Conclusion

This compound represents a promising scaffold for the targeted inhibition of Pim-1 kinase. The protocols outlined in this guide provide a robust framework for researchers to characterize its biochemical potency and cellular efficacy. By employing these methods, scientists can validate its mechanism of action and evaluate its potential as a tool for cancer research and as a lead compound for the development of novel anticancer therapeutics.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazolo[1,5-a]pyrimidine core is a prime example of such a scaffold.[1][2][3] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, has garnered significant attention for its remarkable versatility and success in yielding potent therapeutic agents.[1][3] Its rigid, planar structure provides an excellent foundation for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological properties.[2]

Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4] However, their most profound impact to date has been in the realm of oncology, particularly as inhibitors of protein kinases.[4][5] Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for targeted drug development.[4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional template for designing both ATP-competitive and allosteric kinase inhibitors, leading to the development of several clinically approved drugs and numerous promising candidates in the pipeline.[4]

This comprehensive guide will delve into the diverse applications of pyrazolo[1,5-a]pyrimidines in drug discovery, with a focus on their role as kinase inhibitors. We will explore their mechanism of action, provide detailed protocols for their synthesis and biological evaluation, and present key data on their efficacy.

Targeting Cancer: Pyrazolo[1,5-a]pyrimidines as Potent Kinase Inhibitors

The therapeutic success of pyrazolo[1,5-a]pyrimidines in oncology is largely attributed to their ability to selectively inhibit various protein kinases that are key drivers of cancer progression. Notable examples include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Pim kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[2] Their aberrant activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[2] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[6] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: CDK-Mediated Cell Cycle Progression and its Inhibition

CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S Phase (DNA Replication) E2F->S_Phase Activates Transcription CyclinE_CDK2->Rb G1_S_Transition G1-S Transition CyclinE_CDK2->G1_S_Transition Promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase Pyrazolo_pyrimidine_CDK_inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Pyrazolo_pyrimidine_CDK_inhibitor->CyclinE_CDK2 Inhibits Pyrazolo_pyrimidine_CDK_inhibitor->CyclinA_CDK2 Inhibits

Caption: Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidines disrupts Rb phosphorylation, leading to cell cycle arrest.

Tropomyosin Receptor Kinase (TRK) Inhibition

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system.[1][7] However, chromosomal rearrangements leading to gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can result in the expression of chimeric TRK fusion proteins with constitutive kinase activity, driving the growth of various cancers.[1][7] Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as the FDA-approved drugs Larotrectinib and Entrectinib, have shown remarkable efficacy in treating NTRK fusion-positive cancers, regardless of the tumor's location in the body.[1]

Experimental Workflow: From Synthesis to Clinical Application of TRK Inhibitors

Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Library Biochemical_Screening Biochemical Screening (TRK Kinase Assays) Synthesis->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (NTRK Fusion Cancer Cells) Biochemical_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials FDA_Approval FDA Approval (e.g., Larotrectinib) Clinical_Trials->FDA_Approval

Caption: The streamlined drug discovery process for pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.

Pim Kinase Inhibition

Pim kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in many hematological and solid tumors. They play a crucial role in promoting cell survival and proliferation by phosphorylating various downstream targets involved in apoptosis and cell cycle regulation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, demonstrating promising preclinical activity.[8]

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Core

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is mirrored by the numerous synthetic routes developed for its construction.[4] These methods offer flexibility in introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

Protocol 1: Microwave-Assisted Three-Component Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds.[5] This protocol describes a one-pot, three-component reaction for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

Materials:

  • 3-Amino-1H-pyrazoles

  • Aldehydes

  • β-Dicarbonyl compounds (e.g., ethyl acetoacetate)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine the 3-amino-1H-pyrazole (1 mmol), aldehyde (1 mmol), and β-dicarbonyl compound (1 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Rationale: This method offers significant advantages over traditional heating, including shorter reaction times, higher yields, and often cleaner product formation. The one-pot nature of the reaction also improves efficiency and reduces waste.

Protocol 2: Classical Cyclocondensation

This traditional method involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[9]

Materials:

  • 5-Aminopyrazole derivative

  • 1,3-Diketone or β-ketoester

  • Glacial acetic acid or ethanol with a catalytic amount of acid (e.g., HCl)

  • Reflux apparatus

Procedure:

  • Dissolve the 5-aminopyrazole derivative (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) or ethanol (15 mL) with a few drops of concentrated HCl.

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine.

Rationale: This robust and well-established method is suitable for a wide range of substrates and is often used for large-scale synthesis. The acidic conditions facilitate the condensation and subsequent cyclization to form the fused pyrimidine ring.

Biological Evaluation: Assessing the Therapeutic Potential

Once synthesized, pyrazolo[1,5-a]pyrimidine derivatives undergo a series of biological assays to determine their potency, selectivity, and cellular effects.

Protocol 3: In Vitro Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Pyrazolo[1,5-a]pyrimidine test compound

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: This assay provides a direct measure of the compound's potency against the target kinase. The IC₅₀ value is a critical parameter for comparing the efficacy of different compounds and for guiding further optimization.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • Pyrazolo[1,5-a]pyrimidine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specific period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Rationale: This assay provides crucial information on the compound's ability to inhibit the growth of cancer cells. It serves as a secondary screen to confirm that the biochemical potency translates into a cellular effect.

Data Presentation: A Snapshot of Efficacy

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs and TRKs

Compound IDTarget KinaseIC₅₀ (µM)Reference
6d CDK20.55[13]
TRKA0.57[13]
6n CDK20.78[13]
TRKA0.98[13]
6s CDK20.23[6]
TRKA0.45[6]
6t CDK20.09[6]
TRKA0.45[6]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 and TRKs

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1 Pim-145[8]
Compound 8 TrkA1.7[7]
Compound 9 TrkA1.7[7]
Compound 28 TrkA0.17[7]
TrkB0.07[7]
TrkC0.07[7]
Larotrectinib TrkA1.2[7]
TrkB2.1[7]
TrkC2.1[7]

Future Directions and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While its success in oncology is well-established, its potential in other therapeutic areas, such as inflammatory and neurodegenerative diseases, is also being actively explored. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome drug resistance.[4] Furthermore, the application of novel synthetic methodologies will undoubtedly accelerate the discovery of new pyrazolo[1,5-a]pyrimidine-based drug candidates.

References

Solubility of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the

Introduction

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities, including its role in the development of protein kinase inhibitors for cancer treatment[1]. For in vitro high-throughput screening (HTS) and other biological assays, such compounds are typically first dissolved in a non-aqueous solvent to create a high-concentration stock solution, which is then further diluted into aqueous assay buffers.

Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose in drug discovery. Its strong solubilizing power for a wide range of polar and nonpolar compounds, miscibility with water, and relatively low toxicity make it an invaluable vehicle for compound storage and delivery[2][3][4]. An accurate determination of a compound's maximum solubility in DMSO is a critical first step in the discovery pipeline. It dictates the upper concentration limit for stock solutions, ensuring compound integrity and preventing precipitation, which can lead to inaccurate and unreliable assay results[5][6].

This application note provides a comprehensive guide and a robust experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in DMSO. The methodology is designed for researchers, chemists, and drug development professionals to ensure the generation of accurate and reproducible solubility data.

Part 1: Physicochemical Properties of Solute and Solvent

A fundamental understanding of the properties of both the compound and the solvent is essential for interpreting solubility data.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 99898-84-7[7][8]
Chemical Formula C₆H₄ClN₃O[7]
Molecular Weight 169.57 g/mol [7]
IUPAC Name 5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one[7]

Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)

PropertyValueSource
Chemical Formula (CH₃)₂SO[2]
Molecular Weight 78.13 g/mol N/A
Solvent Type Polar Aprotic[2][9][10]
Boiling Point 189 °C (372 °F)[2][9]
Melting Point 18.5 °C (65.3 °F)[2]
Key Feature Miscible with water and a wide range of organic solvents.[2][4]

Part 2: The Principle of Thermodynamic Solubility

In drug discovery, solubility can be assessed under two distinct conditions: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement where a compound, pre-dissolved in DMSO, is rapidly diluted into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility[5][11]. While fast, this method often overestimates the true solubility as it measures the stability of a supersaturated state.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the solution is saturated and the rate of dissolution equals the rate of precipitation[6][12][13]. The resulting concentration in the liquid phase is the thermodynamic solubility. This value is crucial for pre-formulation and for establishing the absolute concentration limits of a stock solution.

The protocol described herein employs the "shake-flask" method, the gold standard for determining thermodynamic solubility, adapted for a pure DMSO solvent system[14][15].

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

This protocol details the steps to accurately measure the solubility of this compound in DMSO at a controlled ambient temperature (e.g., 25 °C).

Workflow Overview

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh Excess Compound (e.g., 2-5 mg) B 2. Add Anhydrous DMSO (e.g., 500 µL) A->B C 3. Vortex Vigorously to create a slurry B->C D 4. Incubate & Agitate (24h at 25°C) to reach equilibrium C->D E 5. Centrifuge (e.g., 10 min at 15,000 x g) to pellet excess solid D->E F 6. Sample Supernatant (Carefully avoid pellet) E->F G 7. Perform Serial Dilution (into a suitable solvent) F->G H 8. Analyze by HPLC-UV (against a standard curve) G->H I 9. Calculate Solubility (mg/mL and mM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • 1.5 or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator with agitation capabilities set to 25 °C

  • Calibrated micropipettes and tips

  • Benchtop microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

  • Volumetric flasks and appropriate solvents (e.g., Acetonitrile, Methanol) for dilutions and standard preparation

Step-by-Step Methodology

1. Preparation of the Saturated Slurry

  • Rationale: Starting with a clear excess of solid material is essential to ensure that the solvent becomes fully saturated, a prerequisite for achieving thermodynamic equilibrium.
  • Action: Accurately weigh approximately 2-5 mg of this compound into a tared 1.5 mL microcentrifuge tube. Record the exact mass.
  • Action: Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.
  • Action: Vortex the tube vigorously for 2 minutes to create a uniform suspension (slurry) of the solid in the solvent.

2. Equilibration

  • Rationale: Solubility is a time-dependent process. A 24-hour incubation with constant agitation allows the system to reach a state of equilibrium where the concentration of the dissolved solute is maximal and stable[6][12].
  • Action: Place the tube in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C) and continuous agitation (e.g., 800-1000 rpm) for 24 hours. Ensure the cap is tightly sealed to prevent solvent evaporation or water absorption.

3. Phase Separation

  • Rationale: The undissolved solid must be completely separated from the saturated solution to ensure that only the dissolved compound is quantified. Centrifugation is a rapid and effective method for this separation.
  • Action: After the 24-hour incubation, centrifuge the tube at a high speed (e.g., 15,000 x g) for 10 minutes to form a tight pellet of the excess solid at the bottom of the tube.

4. Sampling and Dilution

  • Rationale: The saturated supernatant is too concentrated for direct analysis by HPLC-UV. A precise and significant dilution is required to bring the concentration into the linear range of the calibration curve.
  • Action: Carefully open the tube and, without disturbing the pellet, withdraw a known volume (e.g., 50 µL) of the clear supernatant from the top layer.
  • Action: Dispense the supernatant into a volumetric flask or tube containing a precise, larger volume of a suitable diluent (e.g., 4.95 mL of acetonitrile to make a 1:100 dilution). Vortex thoroughly to mix. Further dilutions may be necessary.

5. Quantification by HPLC-UV

  • Rationale: HPLC-UV provides a robust and accurate method to determine the concentration of an analyte. A standard curve prepared from known concentrations of the compound is essential for accurate quantification.
  • Action: Prepare a series of calibration standards of this compound in the same diluent used for the sample. The concentration range should bracket the expected concentration of the diluted sample.
  • Action: Analyze the calibration standards and the diluted sample(s) by HPLC-UV at the compound's λmax.
  • Action: Generate a linear regression curve from the standards (Peak Area vs. Concentration). Use the equation of the line to determine the concentration of the diluted sample.

Part 4: Data Analysis and Presentation

The final solubility is calculated by correcting for the dilution factor.

Calculation:

Solubility (mg/mL) = [Concentration of Diluted Sample (mg/mL)] × [Dilution Factor]

Calculation (Molar):

Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )] × 1000

Table 3: Example Data Reporting Template

Sample IDPeak AreaConc. from Curve (µg/mL)Dilution FactorSolubility (mg/mL)Solubility (mM)
Replicate 1ValueValue100CalculatedCalculated
Replicate 2ValueValue100CalculatedCalculated
Replicate 3ValueValue100CalculatedCalculated
Average Avg. Value Avg. Value
Std. Dev. StDev Value StDev Value

Part 5: Troubleshooting and Key Considerations

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air[10]. The presence of water can significantly alter the solubility of a compound. Always use anhydrous DMSO from a freshly opened or properly stored container.

  • Compound Stability: Confirm that the compound is stable in DMSO over the 24-hour incubation period. This can be checked by analyzing a known concentration standard that has also been incubated for 24 hours.

  • Incomplete Equilibration: If the incubation time is too short, the measured concentration will be lower than the true thermodynamic solubility. 24 hours is a standard starting point, but some compounds, particularly those with stable crystalline forms, may require longer.

  • Pipetting Inaccuracy: When sampling the supernatant, avoid disturbing the pellet. Aspirating even a small amount of solid material will lead to a gross overestimation of solubility.

Conclusion

The determination of thermodynamic solubility in DMSO is a foundational experiment in the characterization of compounds for drug discovery. The shake-flask protocol detailed in this application note provides a reliable and scientifically sound method for obtaining this critical data point for this compound. By adhering to this protocol, researchers can ensure the quality and integrity of their stock solutions, leading to more accurate and reproducible results in all subsequent biological and screening assays.

References

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS No. 99898-84-7). This pyrazolopyrimidine derivative is a key heterocyclic scaffold in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors.[1][2] The protocol herein is designed for researchers in pharmacology, oncology, and neurology to ensure the accuracy, reproducibility, and stability of experimental results. Emphasis is placed on the scientific rationale behind each step, from solvent selection to long-term storage, to uphold the principles of experimental integrity.

Introduction to this compound

This compound is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are of significant interest in pharmaceutical research.[3] This fused bicyclic system serves as a versatile scaffold for designing molecules that can modulate the activity of various biological targets. Specifically, derivatives of this core structure have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo studies, including high-throughput screening, structure-activity relationship (SAR) studies, and mechanism of action investigations.[4]

Physicochemical & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and effective solution preparation.

Physicochemical Properties

The key properties of this compound are summarized in the table below. While specific, experimentally determined solubility data in various solvents is not widely published, data from structurally similar compounds, such as 5,7-Dichloropyrazolo[1,5-a]pyrimidine, indicate high solubility in dimethyl sulfoxide (DMSO).[5] This makes DMSO the recommended solvent for preparing high-concentration stock solutions.

PropertyValueSource
CAS Number 99898-84-7[6][7][8]
Molecular Formula C₆H₄ClN₃O[6][7]
Molecular Weight 169.57 g/mol [6]
Appearance Typically a tan or off-white solid[9]
Purity ≥95% (as commercially supplied)[6]
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousInferred from analogs[5]
Melting Point 180.9 - 182.5 °C (for a related analog)[9]
Safety & Handling Precautions

Safety data sheets for analogous pyrazolopyrimidine compounds indicate that this class of chemicals should be handled with care.[9][10][11][12] The following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[10][13]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

  • Exposure Routes: The compound may be toxic if swallowed and can cause skin, eye, and respiratory irritation.[10][11]

    • If Swallowed: Rinse mouth and seek immediate medical attention.[11]

    • If on Skin: Wash the affected area thoroughly with soap and water.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Required Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Optional: Water bath set to 37°C

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate Compound to Room Temperature B Calculate Required Mass (e.g., for 1 mL of 10 mM stock) A->B Prevents condensation C Weigh Compound (Use analytical balance) B->C Accuracy is key D Add Anhydrous DMSO to Weighed Compound C->D E Vortex Thoroughly (Ensure complete dissolution) D->E Initial mixing F Gentle Warming (Optional) (37°C water bath if needed) E->F If precipitation occurs G Aliquot into Single-Use Tubes E->G If fully dissolved F->G Once fully dissolved H Label Aliquots Clearly (Name, Conc., Date) G->H Avoids freeze-thaw cycles I Store at -20°C or -80°C H->I Ensures stability

Caption: Workflow for preparing stock solutions.

Step-by-Step Methodology
  • Calculation of Mass: The first step is to accurately calculate the mass of the compound required for your desired concentration and volume. The formula for this calculation is:

    • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Example for 1 mL of a 10 mM stock solution:

    • Mass (g) = (0.010 mol/L) x (0.001 L) x (169.57 g/mol )

    • Mass (g) = 0.0016957 g

    • Mass (mg) = 1.70 mg (rounded to two decimal places for practical weighing)

  • Equilibration: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder, which could affect its mass and stability.[13]

  • Weighing: Using an analytical balance, carefully weigh the calculated mass (e.g., 1.70 mg) of this compound into a sterile microcentrifuge tube or an appropriate vial. Ensure the balance is calibrated and tared correctly.

  • Dissolution: Add the calculated volume of anhydrous DMSO (in this example, 1.0 mL) directly to the vial containing the weighed powder. Using anhydrous DMSO is crucial as water can decrease the solubility of many organic compounds and promote degradation over time.

  • Mixing: Tightly cap the vial and vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Gentle Warming (Optional): If the compound does not dissolve readily, it can be gently warmed in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[13] This increases the kinetic energy of the solvent molecules, aiding the dissolution process. Do not use excessive heat, as it may degrade the compound.

  • Aliquoting: To preserve the integrity of the stock solution, it is highly recommended to aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes. This practice minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation.[13][14]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.[14][15] Store the aliquots in a freezer at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years) . Protect from light by using amber vials or by placing tubes in a light-blocking container.

Quality Control & Best Practices

  • Solubility Check: After preparation, visually confirm that the solution is clear and free of any precipitate. If precipitation is observed after freezing and thawing, gently warm and vortex the solution before use.

  • Concentration Verification: For applications requiring high precision, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Avoid Repeated Freeze-Thaw Cycles: As a core principle, use a fresh aliquot for each experiment.[13] Repeated temperature fluctuations are a primary cause of stock solution failure.

  • Solvent Compatibility: Before preparing working solutions, ensure that the final concentration of DMSO in your experimental medium is compatible with your cell line or assay system. High concentrations of DMSO can be cytotoxic or interfere with assay components.

Logical Framework for Stock Solution Preparation

The protocol is designed as a self-validating system where each step mitigates a potential source of error, ensuring the final stock solution is accurate and stable.

G A Accurate Calculation (Mass = C * V * MW) B Precise Weighing (Calibrated Balance) A->B Ensures correct starting amount C Use of Anhydrous Solvent (e.g., DMSO) B->C Maintains compound integrity D Complete Dissolution (Vortexing/Warming) C->D Prevents degradation & ensures solubility E Single-Use Aliquoting D->E Creates a homogenous stock F Proper Storage (-20°C or -80°C, Dark) E->F Prevents freeze-thaw degradation G Reproducible & Reliable Experimental Data F->G Ensures long-term stability

Caption: Logical flow for ensuring stock solution integrity.

Conclusion

The reliable preparation of stock solutions is a non-negotiable prerequisite for high-quality research in drug development and life sciences. By following this detailed protocol and understanding the scientific rationale behind each step, researchers can ensure the integrity of their this compound stock solutions, leading to more accurate and reproducible experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, serving as key inhibitors for a range of protein kinases in targeted cancer therapy.[1][2] However, their synthesis can present challenges related to yield, purity, and regioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic routes.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

Low yield is the most common issue encountered in the synthesis of pyrazolo[1,5-a]pyrimidines. The primary synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent.[1][3] The following sections break down common problems and their solutions within the context of this core reaction.

Logical Workflow for Troubleshooting Low Yield

Before diving into specific issues, use this workflow to systematically diagnose the problem with your reaction.

G start Low Yield or Complex Mixture purity 1. Verify Starting Material Purity & Identity start->purity purity_q Are reactants pure? (NMR, LCMS) purity->purity_q conditions 2. Evaluate Reaction Conditions conditions_q Is an acyclic intermediate or starting material observed? conditions->conditions_q workup 3. Assess Workup & Purification Protocol optimize_workup Action: Adjust pH during extraction or change chromatography conditions (e.g., solvent system, silica vs. alumina). workup->optimize_workup purity_q->conditions Yes purify_sm Action: Re-purify or re-synthesize starting materials. purity_q->purify_sm No regio_q Are regioisomers present? conditions_q->regio_q No optimize_cyclization Action: Increase temperature, add/change catalyst (acid/base), or switch to microwave heating. conditions_q->optimize_cyclization Yes regio_q->workup No / Unsure optimize_regio Action: Modify solvent, temperature, or stoichiometry to favor one isomer. regio_q->optimize_regio Yes

Caption: A step-by-step decision tree for diagnosing low-yield issues.

Question: My condensation reaction is sluggish or stalls, leaving unreacted 5-aminopyrazole. How can I drive it to completion?

Answer: This issue typically points to insufficient activation of the electrophile or suboptimal conditions for the cyclization-dehydration cascade.

  • Causality: The reaction proceeds via a nucleophilic attack of the 5-aminopyrazole's exocyclic amino group onto a carbonyl of the 1,3-bielectrophile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.[1] Each step has its own activation energy barrier.

  • Solutions & Scientific Rationale:

    • Catalyst Optimization: The reaction is often catalyzed by either acid or base.

      • Acid Catalysis (e.g., Acetic Acid, H₂SO₄): Acetic acid often serves as both the solvent and catalyst.[1] It protonates the carbonyl oxygen of the β-dicarbonyl compound, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. If acetic acid is insufficient, a stronger acid like sulfuric acid can be used, but must be handled carefully to prevent degradation.[1]

      • Base Catalysis (e.g., NaOEt, Et₃N): A base can deprotonate the 5-aminopyrazole, increasing its nucleophilicity. This is particularly useful when reacting with less reactive electrophiles.[4][5]

    • Increase Thermal Energy: If the reaction is slow at reflux in a solvent like ethanol, switching to a higher boiling solvent (e.g., DMF, toluene) or employing microwave irradiation can be highly effective. Microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy for the cyclization and dehydration steps.[1][3][6]

    • Choice of Electrophile: The reactivity of the 1,3-bielectrophile is critical. β-ketoesters are generally more reactive than β-diketones. Aryl ketones can be particularly challenging due to the reduced electrophilicity of the carbonyl group.[3] For these substrates, more forcing conditions (higher heat, stronger acid) may be necessary.[3]

Question: My reaction produces a mixture of regioisomers. How can I improve regioselectivity?

Answer: Regioisomer formation is a common challenge when using unsymmetrical 1,3-bielectrophiles, leading to substitution at either the C5 or C7 position of the pyrazolo[1,5-a]pyrimidine core.

  • Causality: The 5-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic NH₂ group and the endocyclic NH at the N1 position. The initial attack almost always occurs via the more nucleophilic exocyclic amino group.[7] The subsequent cyclization step, however, can involve attack onto the second electrophilic center by either the N1 nitrogen (leading to the 7-substituted product) or the C4 carbon of the pyrazole (which is less common but possible depending on the tautomeric form and reaction mechanism). The regioselectivity is often a result of a delicate balance between kinetic and thermodynamic control.

  • Solutions & Scientific Rationale:

    • Control Reaction Conditions: The choice of solvent and catalyst can steer the reaction towards a specific isomer. For example, reactions of aminopyrazoles with enaminones in pyridine can lead to an acyclic intermediate, which can then be cyclized under different conditions to favor a particular isomer.[6] Acidic conditions, such as HCl in ethanol, have also been used to direct cyclization.[5]

    • Strategic Reagent Stoichiometry: In a notable example, researchers found that reacting an aminopyrazole with an excess of diethyl malonate yielded the expected pyrazolo[1,5-a]pyrimidine.[3] However, using a stoichiometric amount and heating the mixture neat resulted in a different product, demonstrating that controlling reactant availability can alter the reaction pathway.[3]

    • Substrate Control: The electronic properties of the starting materials play a significant role. Electron-withdrawing or -donating groups on either the aminopyrazole or the bielectrophile can influence the nucleophilicity and electrophilicity of the reacting centers, thereby favoring one cyclization pathway over another.

Frequently Asked Questions (FAQs)

Q1: When is microwave-assisted synthesis the best choice?

Microwave-assisted synthesis is highly advantageous for accelerating slow reactions, often reducing multi-hour reflux times to mere minutes.[1] It is particularly effective for driving the final cyclization and dehydration steps, which can be the rate-limiting part of the synthesis. This often leads to cleaner reaction profiles and higher yields.[3][8] However, be cautious with thermally sensitive substrates, as decomposition can occur.[8]

Q2: What are the best practices for purifying pyrazolo[1,5-a]pyrimidines?

Purification strategies depend on the physical properties of the product.

  • Recrystallization: This is the preferred method if the product is a stable solid with good crystallinity and its solubility profile differs significantly from the impurities. It is often the most efficient technique for achieving high purity on a large scale.[3]

  • Column Chromatography: Silica gel chromatography is standard for separating the desired product from soluble impurities or regioisomers. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) is a common starting point.

  • Avoiding Chromatography: In some cases, chromatography can be avoided by careful reaction design. For instance, using a slight excess of a volatile starting material that can be removed under vacuum, or using an excess of a reagent that precipitates out during workup, can simplify purification significantly.[3]

Q3: Can I use a multi-component reaction (MCR) to improve efficiency?

Yes, MCRs are a powerful strategy for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines in a single pot.[1] A common MCR involves reacting a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile).[1]

  • Advantages: High atom economy, reduced synthesis time, and rapid generation of molecular diversity.

  • Challenges: The products are often highly functionalized, and side reactions can occur. It may be necessary to use starting materials with blocking groups to prevent unwanted reactivity and ensure the desired product is formed.[3]

Q4: Are there "green" or more sustainable methods for this synthesis?

Absolutely. The principles of green chemistry are increasingly being applied to this synthesis.

  • Alternative Solvents: Reactions in aqueous media or using greener solvents like ethanol are common.[9]

  • Solvent-Free Conditions: Both conventional heating and microwave irradiation can be performed without a solvent, which minimizes waste.[8][9] The reaction between a β-enaminone and a 5-aminopyrazole under solvent-free microwave conditions, for example, can give excellent yields.[8]

  • Energy Efficiency: Ultrasound and microwave irradiation are more energy-efficient heating methods compared to traditional oil baths.[9]

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine

This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the condensation of a β-enaminone with a 5-aminopyrazole.[8]

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Workup & Purification reagents Combine equimolar amounts of: - β-enaminone (e.g., 0.5 mmol) - 5-aminopyrazole (e.g., 0.5 mmol) in a microwave reaction vial. mw Seal the vial and irradiate in a microwave reactor. Typical conditions: - Temperature: 160-180 °C - Time: 15-20 minutes reagents->mw workup Cool vial to room temperature. Dilute with ethanol or ethyl acetate. Cool in an ice bath to induce precipitation. mw->workup purify Collect solid by vacuum filtration. Wash with cold ethanol. Dry under vacuum to obtain the pure product. workup->purify

Caption: Workflow for a typical microwave-assisted synthesis protocol.

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the appropriate β-enaminone (0.5 mmol, 1.0 equiv) and 3-substituted-5-amino-1H-pyrazole (0.5 mmol, 1.0 equiv).

  • Reaction: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 180 °C for 20 minutes.

  • Monitoring: After the allotted time, cool the vial to room temperature. Spot a small aliquot of the crude mixture on a TLC plate to check for the consumption of starting materials.

  • Workup: Dilute the crude reaction mixture with 5 mL of ethanol. Cool the resulting solution in an ice bath for 30 minutes to induce crystallization of the product.

  • Purification: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol. Dry the solid under high vacuum to afford the pure pyrazolo[1,5-a]pyrimidine. Yields for this method are often high (85-95%).[8]

Data Summary: Typical Reaction Conditions
Synthesis MethodCatalyst/Solvent SystemTemperatureTypical Reaction TimeKey Advantage
Conventional Condensation Acetic Acid (Solvent & Catalyst)Reflux (~118 °C)6-16 hoursSimple setup, widely applicable.[1][6]
Base-Catalyzed Condensation NaOEt in EthanolReflux (~78 °C)3-5 hoursGood for activating aminopyrazole.[4][5]
Microwave-Assisted Solvent-free or DMF160-180 °C15-30 minutesDrastically reduced reaction time, high yield.[1][8]
Multi-Component Reaction Piperidine or Et₃N in EthanolReflux (~78 °C)8-12 hoursHigh efficiency, builds complexity quickly.[1][6]

References

Technical Support Center: Column Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important class of N-heterocyclic compounds. The insights provided herein are a synthesis of established chromatographic principles and field-proven experience to empower you to overcome common purification challenges and achieve your desired compound purity and yield.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The inherent basicity of the nitrogen atoms and the potential for a wide range of substituents with varying polarities can present unique challenges during purification by column chromatography. This guide provides a systematic approach to developing and troubleshooting your purification methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of pyrazolo[1,5-a]pyrimidine derivatives.

Question: My pyrazolo[1,5-a]pyrimidine derivative is streaking or tailing on the silica gel column, leading to poor separation. What can I do?

Answer:

Streaking or tailing of basic compounds like pyrazolo[1,5-a]pyrimidines on silica gel is a common issue. It is often caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.

Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic compound.[3]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. Start with a lower concentration and increase if necessary.

    • Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used as a modifier, typically at a concentration of 0.5-2%.

  • Use of an Alternative Stationary Phase: If a basic modifier does not resolve the issue or is incompatible with your compound, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3]

    • Amine-functionalized Silica Gel: This type of stationary phase has a less acidic surface and can be beneficial for the purification of basic compounds.[4]

  • Reverse-Phase Chromatography: For highly polar or very basic pyrazolo[1,5-a]pyrimidine derivatives, reverse-phase chromatography is an excellent alternative.[3] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6][7]

Question: I am having difficulty separating my desired pyrazolo[1,5-a]pyrimidine from a closely related impurity. How can I improve the resolution?

Answer:

Improving the separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. If you are using a standard ethyl acetate/heptane system, try switching to a mobile phase with different solvent properties, such as dichloromethane/methanol or tetrahydrofuran/petroleum ether.[8]

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve resolution. Conversely, if a gradient is too steep, it may not provide adequate separation.

  • Change the Stationary Phase: As mentioned previously, switching from silica gel to alumina or a C18 reverse-phase column can significantly alter the selectivity of the separation.

  • Column Parameters:

    • Smaller Particle Size: Using a stationary phase with a smaller particle size can increase column efficiency and improve resolution.

    • Longer Column: A longer column provides more theoretical plates, which can enhance separation.

Question: My compound is not eluting from the column, even with a very polar mobile phase.

Answer:

If your pyrazolo[1,5-a]pyrimidine derivative is not eluting from a silica gel column, it is likely due to very strong adsorption or decomposition on the stationary phase.

  • Check for Compound Stability: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[9]

  • Drastic Increase in Mobile Phase Polarity: If the compound is stable, you may need to use a much more polar mobile phase. A gradient elution up to 10-20% methanol in dichloromethane or ethyl acetate may be necessary.

  • Switch to Reverse-Phase Chromatography: Highly polar compounds are often better purified using reverse-phase chromatography, where they will elute earlier from the column.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for the purification of a new pyrazolo[1,5-a]pyrimidine derivative on silica gel?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a relatively non-polar system, such as 20% ethyl acetate in heptane, and gradually increase the polarity. The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate.

Q2: When should I choose normal-phase versus reverse-phase chromatography for my pyrazolo[1,5-a]pyrimidine derivative?

A2: The choice depends on the polarity of your compound.

  • Normal-Phase (e.g., silica gel): This is generally suitable for compounds of low to medium polarity.

  • Reverse-Phase (e.g., C18): This is the preferred method for highly polar or ionic compounds that are poorly retained on silica gel.[10]

Q3: How much crude material can I load onto my column?

A3: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[3] Overloading the column will lead to poor separation.

Summary of Typical Column Chromatography Conditions

The following table provides a summary of commonly used conditions for the purification of pyrazolo[1,5-a]pyrimidine derivatives based on literature examples.

Stationary Phase Mobile Phase System Modifier Typical Application Reference(s)
Silica GelEthyl acetate / Heptane (gradient)NoneGeneral purification of moderately polar derivatives.[4]
Silica GelEthyl acetate / Petroleum Ether / Tetrahydrofuran (gradient)NoneFor compounds requiring a different selectivity.[8]
Silica GelMethanol / Ethyl Acetate (gradient)NonePurification of more polar derivatives.[4]
Amine-functionalized Silica GelEthyl acetate / Heptane (gradient)N/AFor basic derivatives to prevent tailing.[4][11]
C18 (Reverse-Phase)Acetonitrile / WaterFormic Acid (0.1%)Purification of highly polar or ionic derivatives.
C18 (Reverse-Phase)Methanol / WaterNoneAlternative polar mobile phase for reverse-phase.[5][6]

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate chromatographic conditions for your pyrazolo[1,5-a]pyrimidine derivative.

Chromatography_Workflow Start Start: Crude Pyrazolo[1,5-a]pyrimidine TLC_Screen Perform TLC Screening (e.g., EtOAc/Heptane) Start->TLC_Screen Assess_Rf Assess Rf and Spot Shape TLC_Screen->Assess_Rf Good_Rf Rf ~ 0.2-0.3 No Tailing Assess_Rf->Good_Rf Ideal High_Rf Rf > 0.4 Assess_Rf->High_Rf Too High Low_Rf Rf < 0.2 Assess_Rf->Low_Rf Too Low Tailing Streaking or Tailing Assess_Rf->Tailing Poor Shape Silica_Column Run Normal-Phase Column (Silica Gel) Good_Rf->Silica_Column Decrease_Polarity Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Reverse_Phase Switch to Reverse-Phase HPLC (C18, H2O/ACN) Low_Rf->Reverse_Phase If highly polar Add_Modifier Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) Tailing->Add_Modifier Tailing->Reverse_Phase If modifier fails Decrease_Polarity->TLC_Screen Increase_Polarity->TLC_Screen Add_Modifier->TLC_Screen Check_Separation Separation Adequate? Silica_Column->Check_Separation Poor_Separation Consider Alternative Stationary Phase (Alumina, Amine-functionalized) Check_Separation->Poor_Separation No End Pure Compound Check_Separation->End Yes Poor_Separation->Silica_Column Reverse_Phase->End

References

Technical Support Center: Halogenation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the halogenation of pyrazolo[1,a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the electrophilic halogenation of this important heterocyclic scaffold. The insights provided here are grounded in established chemical principles and validated experimental protocols to ensure the reliability and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - Halogenation at Undesired Positions

Question: I am attempting a C3-halogenation of my 7-arylpyrazolo[1,5-a]pyrimidine using N-halosuccinimide (NXS), but I am observing a mixture of products, including halogenation on the pyrimidine ring and the aryl substituent. How can I improve the C3-selectivity?

Answer:

This is a common issue stemming from the nuanced electronic properties of the pyrazolo[1,5-a]pyrimidine core. The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making the C3 position the most nucleophilic and thus the primary site for electrophilic aromatic substitution.[1] However, reaction conditions and the nature of the substituents can significantly influence this selectivity.

Causality and Mechanistic Insights:

The halogenation of pyrazolo[1,5-a]pyrimidines with reagents like N-halosuccinimides (NXS) proceeds via an electrophilic substitution mechanism.[2][3][4] The regioselectivity is dictated by the relative electron density at different positions of the heterocyclic core. While C3 is generally favored, factors that increase the electron density of the pyrimidine ring or the aryl substituent can lead to undesired side reactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor regioselectivity.

Recommended Protocols for Enhancing C3-Regioselectivity:

  • Method 1: Hypervalent Iodine(III)-Mediated Halogenation: A highly efficient and regioselective method involves using a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) in combination with potassium halide salts (KX, where X = I, Br, Cl).[2][3][4] This reaction can be performed in environmentally friendly solvents like water at ambient temperature, offering excellent yields of C3-halogenated products.[2][3][4]

    Parameter Condition Rationale
    Halogen Source KI, KBr, or KClInexpensive and stable halide sources.
    Oxidant PIDAActivates the halide for electrophilic attack.
    Solvent Water or MethanolGreen solvent, promotes clean reaction.[2]
    Temperature Room TemperatureMild conditions prevent side reactions.[2]
  • Method 2: Oxidative Halogenation with NaX/K₂S₂O₈: Another effective approach is the use of sodium halides (NaX) with potassium persulfate (K₂S₂O₈) as an oxidant, particularly in an aqueous medium.[5][6] This system promotes a cascade cyclization/oxidative halogenation in one pot for certain substrates.[5][6]

Issue 2: Over-halogenation - Formation of Di- and Poly-halogenated Products

Question: I am trying to synthesize a mono-brominated pyrazolo[1,5-a]pyrimidine using NBS, but I am consistently isolating a di-brominated product. How can I prevent this over-halogenation?

Answer:

The reaction of pyrazolo[1,5-a]pyrimidines with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can uniquely lead to di-halogenated products, even when using stoichiometric equivalents of the halogenating agent.[7][8][9][10] This is a known reactivity pattern for this heterocyclic system under certain conditions. In contrast, iodination with N-iodosuccinimide (NIS) allows for controlled mono- or di-iodination by adjusting the stoichiometry.[7][8][10]

Causality and Mechanistic Insights:

The initial mono-halogenation at the C3 position can activate the pyrazolo[1,5-a]pyrimidine ring towards a second electrophilic attack, leading to di-halogenation. The exact position of the second halogenation can vary depending on the substrate and reaction conditions.

Troubleshooting Workflow for Over-halogenation:

Caption: Workflow for controlling over-halogenation.

Recommended Protocols for Controlled Mono-halogenation:

  • For Iodination: Selective mono- or di-iodination can be achieved by carefully controlling the ratio of the pyrazolo[1,5-a]pyrimidine substrate to NIS.[7][8][10] A 1:1 ratio generally favors mono-iodination, while an excess of NIS leads to the di-iodinated product.

  • For Bromination and Chlorination: To avoid di-halogenation with NBS or NCS, it is often necessary to switch to a different halogenating system. The PIDA/KX system mentioned previously is highly effective for achieving mono-halogenation with excellent regioselectivity.[2][3][4]

    Detailed Protocol for C3-Bromination using PIDA/KBr:

    • To a stirred solution of the pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium bromide (KBr, 0.3 mmol, 1.5 equiv.).

    • Add PIDA (1.0 equiv.) to the mixture.

    • Stir the reaction at room temperature (25–27 °C) for approximately 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired C3-brominated pyrazolo[1,5-a]pyrimidine.[4]

Issue 3: Low Yield or No Reaction

Question: My halogenation reaction is not proceeding to completion, resulting in low yields of the desired product. What factors could be contributing to this, and how can I improve the conversion?

Answer:

Low reactivity can be attributed to several factors, including the choice of halogenating agent, solvent, temperature, and the electronic nature of the substituents on the pyrazolo[1,5-a]pyrimidine core. Electron-withdrawing groups on the heterocyclic system can deactivate it towards electrophilic substitution, requiring more forcing conditions.

Causality and Mechanistic Insights:

The rate of electrophilic aromatic substitution is highly dependent on the nucleophilicity of the aromatic ring. Substituents that decrease the electron density of the pyrazolo[1,5-a]pyrimidine system will slow down the rate of halogenation. The choice of a sufficiently reactive electrophilic halogenating species is crucial for achieving good conversion.

Troubleshooting Workflow for Low Yield:

Caption: Workflow for addressing low reaction yields.

Recommendations for Improving Reaction Yields:

  • Microwave-Assisted Synthesis: For sluggish reactions, employing microwave irradiation can significantly reduce reaction times and improve yields.[1] A one-pot, microwave-assisted synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been reported, involving the in-situ formation of the heterocyclic core followed by electrophilic halogenation with NXS.[6]

  • Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. For NXS-mediated halogenations, solvents like DMF can promote the reaction.[11]

  • Acid Catalysis: In some cases, the addition of a catalytic amount of acid can enhance the electrophilicity of the halogenating agent. For example, in the bromination of acetanilide with NBS, a catalytic amount of HCl is used.[12]

  • Alternative Reagents: If NXS reagents are proving ineffective, consider the more reactive systems such as PIDA/KX or NaX/K₂S₂O₈, which have demonstrated broad substrate scope and high efficiency.[2][5]

Summary of Recommended Halogenation Conditions

Halogen Reagent System Key Advantages Reference
Iodination NISControlled mono- or di-iodination by stoichiometry.[7][8][10]
PIDA / KIHigh C3-regioselectivity, mild conditions, green solvent.[2][3][4]
NaI / K₂S₂O₈One-pot potential, good yields.[5][6]
Bromination PIDA / KBrExcellent C3-regioselectivity, avoids over-bromination.[2][3][4]
NaBr / K₂S₂O₈Effective for direct C-H bromination.[5]
Chlorination PIDA / KClGood C3-regioselectivity, mild conditions.[2][3][4]
NaCl / K₂S₂O₈Viable for direct C-H chlorination.[5]

References

Technical Support Center: 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability characteristics of this compound in solution. As a critical intermediate and a potential pharmacophore, ensuring its integrity during experimental and developmental stages is paramount. This guide moves beyond simple protocols to explain the chemical rationale behind stability issues and provides robust, self-validating methodologies for troubleshooting and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results show new, unexpected peaks after preparing a stock solution of this compound in DMSO and storing it. Is the compound degrading?

Answer: This is a common observation and very likely indicates degradation. While DMSO is a standard solvent, the stability of a compound in solution is never guaranteed and depends on several factors including storage temperature, light exposure, and the presence of trace amounts of water or impurities.

Causality: The this compound structure contains several features susceptible to degradation:

  • Aryl Chloride: The chlorine atom at the 5-position is attached to an electron-deficient pyrimidine ring, making it a potential site for nucleophilic aromatic substitution (SNAr). Trace water or other nucleophiles in the solvent can displace the chloride, leading to the formation of 5-hydroxy or other substituted analogs.[1]

  • Lactam Moiety: The pyrimidin-7-one ring contains a cyclic amide (lactam), which can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.

Troubleshooting Workflow: To confirm degradation and identify the cause, a systematic approach is necessary. The following workflow provides a logical sequence for your investigation.

G observe Observation: Unexpected peaks in HPLC confirm 1. Confirm Degradation Re-run fresh vs. aged sample observe->confirm Initial Step investigate 2. Investigate Cause (Forced Degradation Study) confirm->investigate If degradation confirmed sub_ph pH (Hydrolysis) investigate->sub_ph sub_ox Oxidation investigate->sub_ox sub_photo Photolysis investigate->sub_photo sub_therm Thermal investigate->sub_therm identify 3. Identify Degradants (e.g., LC-MS) mitigate 4. Mitigate & Control Optimize storage/formulation identify->mitigate Based on identity sub_ph->identify If degradation observed sub_ox->identify If degradation observed sub_photo->identify If degradation observed sub_therm->identify If degradation observed

Caption: General workflow for investigating compound stability.

Q2: How do I perform a forced degradation study to systematically evaluate the stability of this compound?

Answer: A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule.[2][3] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[4][5] This helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[6]

Core Principle (Self-Validation): Each stress condition must be run alongside a control sample (unstressed compound in the same solvent) and a blank (solvent only). The goal is to achieve a modest level of degradation (typically 5-20%). This ensures that the degradation products are formed in sufficient quantity for detection without being so excessive that secondary or tertiary degradation products complicate the analysis.

Recommended Forced Degradation Conditions

Stress ConditionStress Agent & ConcentrationTemperatureDurationRationale & Key Considerations
Acidic Hydrolysis 0.1 M HCl60 °C2, 6, 24 hoursProbes susceptibility of the lactam ring to acid-catalyzed hydrolysis.
Basic Hydrolysis 0.1 M NaOHRoom Temp30 min, 1, 4 hoursThe chloro-substituent is likely highly susceptible to base-catalyzed nucleophilic substitution. Start with milder conditions.
Oxidative 3% H₂O₂Room Temp2, 6, 24 hoursTests for susceptibility to oxidation. The electron-rich pyrazole ring could be a potential site of oxidation.
Photolytic High-Intensity LightRoom TempPer ICH Q1BExposes the sample to a controlled amount of UV and visible light to test for photosensitivity, as recommended by ICH guidelines.[7][8] A dark control is mandatory.
Thermal N/A (Solid & Solution)80 °C24, 48 hoursEvaluates the intrinsic thermal stability of the molecule in both solid state and in a chosen solvent.[9]
Detailed Protocol: Assessing Hydrolytic Stability in Acidic Conditions

This protocol is a self-validating system designed to provide clear, interpretable results.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

    • Prepare a 0.1 M HCl solution.

    • Prepare a neutralization solution (0.1 M NaOH).

  • Initiation of the Experiment:

    • Test Sample: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

    • Control Sample: In a separate vial, add 100 µL of the stock solution to 900 µL of purified water.

    • Blank: Prepare a vial with 900 µL of 0.1 M HCl and 100 µL of Acetonitrile.

    • Place all vials in a controlled temperature bath at 60 °C.

  • Time-Point Sampling:

    • At each time point (e.g., 0, 2, 6, 24 hours), withdraw an aliquot (e.g., 100 µL) from the Test and Control vials.

    • Immediately neutralize the aliquot from the Test sample with an equivalent volume and concentration of NaOH to stop the degradation reaction. Dilute the Control sample with water to match the final concentration.

    • Dilute all samples appropriately for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution of water and acetonitrile).

    • Data Interpretation: Compare the chromatograms. A decrease in the main peak area of the Test sample relative to the Control, coupled with the appearance of new peaks, confirms degradation. The Blank ensures that no peaks are generated from the solvent/acid matrix itself.

Q3: Based on its structure, what is the most likely degradation pathway I should expect to see?

Answer: Given the chemical structure, the most probable degradation pathway under aqueous conditions, particularly neutral to basic pH, is the nucleophilic aromatic substitution (SNAr) of the chloride at the C5 position.

Mechanistic Rationale:

  • The pyrazolo[1,5-a]pyrimidine ring system is electron-withdrawing.

  • The nitrogen atoms within the rings further pull electron density away from the carbon atoms, making the C5 position, which bears the chlorine, highly electrophilic.

  • A nucleophile, such as a hydroxide ion (OH⁻) or a water molecule, can attack this electrophilic carbon.

  • This attack forms a transient, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the heterocyclic system.

  • The complex then collapses, expelling the chloride ion (a good leaving group), to yield the more stable 5-hydroxypyrazolo[1,5-a]pyrimidin-7(1H)-one.

References

Troubleshooting low bioactivity of synthetic pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolopyrimidine Bioactivity

Welcome to the technical support center for synthetic pyrazolopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity with their compounds. My goal is to provide a logical, scientifically-grounded framework to help you diagnose and resolve common issues, ensuring your experimental results are both accurate and reproducible.

The troubleshooting process is often a process of elimination. We will start with the most fundamental aspect—the compound itself—before moving to issues related to its handling and finally, the biological assay.

Troubleshooting Workflow: From Synthesis to Bioactivity

Before diving into specific questions, it's helpful to visualize the entire troubleshooting process. This workflow diagram outlines the logical steps to take when faced with low bioactivity.

Troubleshooting_Workflow start Low or No Bioactivity Observed q1 Step 1: Compound Integrity Is the compound's identity and purity confirmed? start->q1 purity_ok YES: Purity >95% Identity Confirmed q1->purity_ok Correct & Pure purity_bad NO: Re-synthesize or re-purify compound. Confirm structure with NMR/MS. q1->purity_bad Incorrect/Impure q2 Step 2: Compound Solubility Is the compound fully dissolved in the final assay buffer? purity_ok->q2 sol_ok YES: No precipitation observed. Concentration is below solubility limit. q2->sol_ok Soluble sol_bad NO: Compound may be precipitating. Determine kinetic solubility. q2->sol_bad Insoluble q3 Step 3: Compound Stability Is the compound stable in stock solution and assay buffer? sol_ok->q3 stable_ok YES: Stability confirmed by LC-MS over time. q3->stable_ok Stable stable_bad NO: Degradation detected. Identify and mitigate cause. q3->stable_bad Unstable q4 Step 4: Assay Integrity Are assay conditions and controls performing as expected? stable_ok->q4 assay_ok YES: Controls (e.g., Z') are valid. No obvious interference. q4->assay_ok Validated assay_bad NO: Review assay protocol. Check for compound interference. q4->assay_bad Problematic conclusion Conclusion: Compound is likely intrinsically inactive under these conditions. Consider SAR. assay_ok->conclusion

Caption: A step-by-step decision tree for troubleshooting low bioactivity.

Section 1: Compound Identity and Purity

Q1: I've synthesized my pyrazolopyrimidine, but the bioactivity is lower than expected. Where do I start?

A1: Start with absolute verification of your compound's identity and purity. Before any biological experiment, you must have high-confidence data confirming that the molecular structure is correct and that the sample is free from significant impurities.

  • Causality: Synthetic byproducts, residual starting materials, catalysts, or solvents can all contribute to the mass of your sample. If your sample is only 80% pure, your 10 µM solution is actually only 8 µM. Furthermore, some impurities can directly interfere with assays, leading to skewed results or false negatives.[3][4] For pyrazolopyrimidine synthesis, common impurities can arise from incomplete cyclization or side reactions, which may be structurally similar to the desired product but biologically inactive.[5]

  • Recommended Action:

    • Structural Verification: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition. Use 1H and 13C NMR to confirm the chemical structure. For pyrazolopyrimidines, NMR is crucial for confirming the correct regiochemistry of the fused ring system.[5]

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (and ideally a mass spectrometer, LC-MS) to determine the purity.[6][7] The industry standard for a screening compound is >95% purity .

Protocol: Standard HPLC-MS Method for Purity Assessment

This protocol outlines a general-purpose method for analyzing the purity of a novel pyrazolopyrimidine derivative.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your compound in high-purity DMSO or acetonitrile.

    • Dilute this stock 1:100 in a 50:50 mixture of acetonitrile:water to a final concentration of 10 µg/mL.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: 5% to 95% B

      • 4.0-5.0 min: 95% B

      • 5.0-5.1 min: 95% to 5% B

      • 5.1-6.0 min: 5% B (re-equilibration)

    • UV Detection: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor at 254 nm and the compound's λmax.

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range appropriate for your compound (e.g., 100-1000 m/z).

  • Data Analysis:

    • Integrate the area under the curve (AUC) for all peaks in the UV chromatogram.

    • Calculate purity as: (AUC_main_peak / AUC_total) * 100.

    • Confirm that the mass associated with the main peak matches the expected molecular weight of your compound.

Parameter Recommendation Rationale
Purity Threshold >95% (ideally >98%)Ensures the observed activity is from the target compound.
Identity Confirmation HRMS, 1H/13C NMRUnambiguously verifies molecular formula and structure.[8][9]
Analytical Method HPLC-UV/MSProvides quantitative purity and mass confirmation simultaneously.[7]

Section 2: Compound Solubility and Stability

Even a pure, correctly identified compound is useless if it doesn't stay in solution. Low aqueous solubility is a primary reason for underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[10][11][12]

Q2: My compound is >98% pure, but the dose-response curve is flat or inconsistent. What's next?

A2: Investigate the compound's solubility in your final assay buffer. Many potent compounds are highly lipophilic ("greasy") and will precipitate when diluted from a DMSO stock into an aqueous environment. This phenomenon, known as "crashing out," means the actual concentration of dissolved compound is far lower than the nominal concentration.[11][13]

  • Causality: The bioactivity of a compound is dependent on its concentration in solution.[14] If a compound precipitates, its effective concentration is capped at its maximum solubility, regardless of how much you add. This leads to a flat dose-response curve and an artificially low apparent potency.

  • Recommended Action:

    • Visual Inspection: Prepare your highest assay concentration by diluting your DMSO stock into the assay buffer. Let it sit for 30 minutes. Visually inspect the solution for any cloudiness or precipitate. A simple light-scattering measurement on a plate reader can also detect sub-visible precipitation.

    • Kinetic Solubility Assay: Perform a nephelometry-based or similar high-throughput kinetic solubility assay to determine the solubility limit in your specific buffer.[13]

    • Mitigation Strategies:

      • Lower the DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically <0.5%, as DMSO can impact protein function and cell health.[15][16]

      • Use Co-solvents: For biochemical assays, small amounts of solvents like PEG400 or glycerol can sometimes improve solubility, but their compatibility with the assay target must be validated.[17]

      • Test at Lower Concentrations: Do not test your compound at concentrations significantly above its measured solubility limit.

Q3: How should I prepare and store my pyrazolopyrimidine stock solutions to avoid problems?

A3: Proper handling of DMSO stock solutions is critical for data reproducibility.[10][18]

  • Causality: Pyrazolopyrimidines, like many nitrogen-containing heterocycles, can be susceptible to degradation through hydrolysis or oxidation. Repeated freeze-thaw cycles can introduce water condensation into DMSO stocks, which can lead to compound precipitation or degradation over time.[11][19]

  • Recommended Action & Protocol:

    • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO.[15]

    • Prepare a High-Concentration Stock: Prepare a primary stock at a high concentration (e.g., 10-30 mM). This minimizes the volume of DMSO added to your assay.

    • Ensure Complete Dissolution: Use sonication or gentle warming (37°C) to ensure the compound is fully dissolved in the stock solution.[18]

    • Aliquot and Store: Aliquot the primary stock into single-use volumes in tightly sealed vials. Store at -20°C for short-term (<3 months) or -80°C for long-term storage.[18] AVOID REPEATED FREEZE-THAW CYCLES. [19]

    • Stability Check: If you suspect instability, re-analyze an aliquot of your stock solution by HPLC-MS after a period of storage or after a freeze-thaw cycle to check for the appearance of degradation products.

Section 3: Assay-Specific Issues

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself. Assays can fail due to compound interference or suboptimal conditions.[20][21]

Q4: My compound is pure and soluble, but still inactive. Could it be interfering with the assay technology?

A4: Yes, this is a significant possibility. Small molecules can interfere with assay readouts through various mechanisms that are unrelated to the biological target.[20][22]

  • Causality & Common Mechanisms:

    • Fluorescence Interference: If your pyrazolopyrimidine has intrinsic fluorescence, it can interfere with fluorescence-based assays (e.g., TR-FRET, FP).[23]

    • Signal Quenching: The compound might absorb light at the excitation or emission wavelength of the assay fluorophore, leading to a false "inhibition" signal.[23]

    • Chelation: Pyrazolopyrimidine scaffolds can chelate essential metal ions (like Mg²⁺) required for kinase activity, leading to non-specific inhibition.[23]

    • Reactivity: Some compounds may react covalently and non-specifically with proteins in the assay.[22]

    • Aggregation: At high concentrations, some compounds form colloidal aggregates that sequester the target protein, producing false-positive inhibition.[21]

  • Recommended Action:

    • Run Counter-Screens: Test your compound in an assay format that lacks the biological target but contains all other assay components. Any activity observed here is an artifact.

    • Vary Enzyme/Substrate Concentrations: For enzyme assays, true inhibitors should show potency values that are independent of enzyme concentration, while aggregators will often show a strong dependency.

    • Use Orthogonal Assays: Confirm your hit using a different assay technology.[24] For example, if you find a hit in a luminescence-based kinase assay (e.g., ADP-Glo), try to confirm it with a fluorescence-based method or a label-free technique like mass spectrometry.[25][26]

Assay_Interference cluster_interference Potential Interference Mechanisms Compound Pyrazolopyrimidine Compound Target Biological Target (e.g., Kinase) Compound->Target Intended: True Inhibition Assay Assay Signal (Light, Fluorescence, etc.) Compound->Assay Unintended: Alters Signal Directly Chelation Chelation of Cofactors (Mg2+) Compound->Chelation Unintended Fluorescence Intrinsic Fluorescence or Quenching Aggregation Colloidal Aggregation Compound->Aggregation Unintended Target->Assay Generates Signal Chelation->Target Inhibits Fluorescence->Assay Aggregation->Target Sequesters

Caption: Intended vs. unintended effects of a compound in a biological assay.

Q5: What if my compound is clean, soluble, stable, non-interfering, and still shows no activity?
  • Next Steps:

    • Confirm Target Engagement: If possible, use a biophysical method like Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) to determine if the compound is physically binding to the target protein, even if it's not modulating its activity.[19]

    • Review Structure-Activity Relationships (SAR): Analyze the SAR of your chemical series. Does the lack of activity fit a known trend? Perhaps the specific substitution pattern on your pyrazolopyrimidine core is unfavorable for binding.[5][27]

    • Consider Cell Permeability: In cell-based assays, the compound must cross the cell membrane to reach an intracellular target. If your compound is too polar or is subject to active efflux by transporters, it may never reach a sufficient intracellular concentration.[27][28]

    • Re-evaluate Hypothesis: It is possible the initial hypothesis linking the pyrazolopyrimidine scaffold to this specific biological target was incorrect. This is a valid scientific outcome that can guide future design efforts.

By systematically working through these potential issues, you can build confidence in your results and make well-informed decisions in your drug discovery program.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrazolo[1,5-a]pyrimidin-7-ones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidin-7-one derivatives, with a specific focus on the impact of substituents at the 5-position on their activity as protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2][3]

The strategic modification of the pyrazolo[1,5-a]pyrimidine core, particularly at the C5 position, has proven to be a highly effective strategy for modulating potency and selectivity against various kinase targets.[2] This document will compare different substitution patterns at this position, provide supporting quantitative data, detail a representative experimental protocol for activity assessment, and offer insights into the causal relationships between chemical structure and biological function.

The Strategic Importance of the 5-Position

The pyrazolo[1,5-a]pyrimidin-7-one core acts as a scaffold that orients substituents into the active site of a target kinase, often mimicking the hinge-binding motif of ATP.[2] The 5-position typically points towards the solvent-exposed region of the ATP-binding pocket, providing a vector for introducing a variety of chemical groups to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Modifications at this site can influence interactions with surface residues of the target protein, thereby fine-tuning the inhibitor's profile.

Below is a logical diagram illustrating the general SAR principles for the 5-position.

core Pyrazolo[1,5-a]pyrimidin-7-one Core C5 Position substituents Small Alkyl/Cycloalkyl Aryl/Heteroaryl Substituted Phenyl Groups with H-Bond Donors/Acceptors core:f1->substituents:w Substitution effects Modest Potency Increased Potency (π-stacking) Potency & Selectivity Tuning Improved Solubility & Potency substituents:e->effects:w Leads to substituents:e->effects:w Leads to substituents:e->effects:w Leads to substituents:e->effects:w Leads to

Caption: General SAR trends at the C5 position.

Comparative Analysis of 5-Position Substituents on Kinase Inhibition

The following sections compare the effects of different substituent classes at the 5-position on the inhibitory activity against various protein kinases. The data presented is synthesized from multiple studies to provide a comparative overview.

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have become important targets in oncology.[4] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine scaffold.[4]

SAR studies on Trk inhibitors have revealed that the 5-position is critical for potency. For example, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at this position was shown to significantly increase Trk inhibition.[4] This is likely due to favorable interactions within the kinase's active site, potentially minimizing steric hindrance and optimizing the molecule's orientation.[4]

Compound ID5-Position SubstituentTarget KinaseIC50 (nM)Reference
8 2,5-difluorophenyl-substituted pyrrolidineTrkA1.7[4]
9 2,5-difluorophenyl-substituted pyrrolidineTrkA1.7[4]

This table illustrates how specific substitutions at the 5-position can achieve potent, low-nanomolar inhibition of TrkA.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK2 inhibitors.[5][6]

For this class of inhibitors, modifications at the 5-position have been explored to a lesser extent, with many potent compounds remaining unsubstituted at this position to maintain a favorable binding mode.[6] However, some studies show that introducing specific groups can still lead to potent inhibitors. For instance, in a series designed as dual CDK2/TRKA inhibitors, eliminating the substituent at position 5 was part of the strategy to explore the broader SAR.[6] In other series, aryl groups at the 7-position were the primary focus, but the overall substitution pattern contributes to high potency against CDK2.[7]

Compound IDKey SubstituentsTarget KinaseIC50 (nM)Reference
5h 7-(4-Bromophenyl), 3-(3-chlorophenylazo)CDK222[7]
5i 7-(4-Bromophenyl), 3-(2-chlorophenylazo)CDK224[7]
5i (in another study) N/ACDK20.16 µM (160 nM)[5]
5j N/ACDK20.25 µM (250 nM)[5]

This table highlights highly potent CDK2 inhibitors. While the primary modifications are not at the 5-position, it underscores the scaffold's utility. The discrepancy in IC50 values for compound 5i between studies may arise from different assay conditions.

Pim kinases are a family of serine/threonine kinases implicated in cell survival and proliferation, making them attractive cancer targets.[8] The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective scaffold for Pim-1 inhibitors.[8][9]

In the development of Pim inhibitors, a template-based approach starting from a known hit led to the identification of potent compounds.[10][11] Structure-activity relationship studies showed that various substitutions could be tolerated, leading to potent pan-Pim inhibitors.[10]

Compound IDKey SubstituentsTarget KinaseIC50 (µM)Reference
Initial Hit (5) N/APim-152[8]
Optimized (11j) N/Apan-PimPotent (nM range implied)[10]

This demonstrates the evolution from a micromolar hit to potent nanomolar inhibitors through systematic chemical optimization of the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, robust and well-controlled experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro kinase assay used to determine the inhibitory potency (IC50) of compounds.

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used to generate a luminescent signal.

Principle: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (at a concentration close to the Kₘ for the specific kinase)[12]

  • Test Compounds (dissolved in DMSO)

  • Known Inhibitor (Positive Control, e.g., Roscovitine for CDK2)[5]

  • DMSO (Negative/Vehicle Control)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[13]

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Workflow Diagram:

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dispense Test Compounds, Positive Control (Known Inhibitor), & Negative Control (DMSO) to wells B Add Kinase + Substrate mixture to all wells A->B C Add ATP to initiate reaction B->C Start Reaction D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent (stops reaction, depletes ATP) D->E Stop Reaction F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent (converts ADP to ATP, generates light) F->G H Incubate at RT for 30-60 min G->H I Read Luminescence H->I J J I->J Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50)

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration, the positive control, and the DMSO vehicle control into a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mix to all wells of the assay plate.

  • Initiate Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the enzymatic reaction.

    • Causality Check: The ATP concentration is critical. Using an ATP concentration equal to the Michaelis constant (Kₘ) for the kinase ensures that competitive inhibitors are evaluated under standardized conditions, making IC50 values more comparable across different studies.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[13] This allows the kinase reaction to proceed into the linear range.

  • Stop Reaction & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The signal from the DMSO wells represents 0% inhibition (maximum kinase activity).

    • The signal from the highest concentration of the positive control represents 100% inhibition.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Self-Validation System:

  • Positive Control: The known inhibitor should yield an IC50 value within the expected range, confirming that the assay system is performing correctly.

  • Negative Control: The DMSO vehicle control defines the baseline of maximum enzyme activity.

  • Z'-factor: This statistical parameter is often calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

References

A Comparative Guide to the Biological Activity of Halogenated Pyrazolo[1,5-a]pyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its rigid, planar N-heterocyclic system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2] Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing the therapeutic potential of this scaffold. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets.[3]

This guide provides a comparative analysis of the biological activity of halogenated pyrazolo[1,5-a]pyrimidinones, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel therapeutic agents based on this versatile scaffold.

Anticancer Activity: A Tale of Halogen-Driven Potency

The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[2][4] Halogenation of this scaffold has been shown to be a key determinant of its anticancer efficacy.

Comparative Cytotoxicity
Compound/HalogenCancer Cell LineIC50 (µM)Reference
Chloro-derivative (14a)HCT116 (Colon)0.0020[5]
Bromo-derivative (6p)--[3]
Chloro-derivative (6o)--[3]
Chalcone-linked Bromo-derivative (6h)MDA-MB-231 (Breast)2.6[4]

As illustrated in the table, a chloro-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (compound 14a) displayed exceptionally high potency against the HCT116 human colon tumor cell line with an IC50 value of 0.0020 μM.[5] In a separate study, a chalcone-linked pyrazolo[1,5-a]pyrimidine bearing a bromo-substituted phenyl ring (compound 6h) was identified as the most active compound against the MDA-MB-231 breast cancer cell line with an IC50 of 2.6 μM.[4] Another study comparing bromo and chloro substitutions on the phenyl group of pyrazolo[1,5-a]pyrimidine derivatives found that the bromo-substituted compound (6p) showed better activity as a dual CDK2/TRKA inhibitor compared to its chloro-counterpart (6o).[3]

Structure-Activity Relationship (SAR) Insights

The available data suggests that the nature and position of the halogen atom significantly influence the anticancer activity of pyrazolo[1,5-a]pyrimidinones.

  • Electronegativity and Size: The high potency of the chloro-derivative in one study suggests that the electronegativity and size of the halogen play a crucial role in its interaction with the biological target.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The observed activity of the bromo- and chloro-derivatives supports this hypothesis.

  • Position of Substitution: The position of the halogen on the pyrazolo[1,5-a]pyrimidine scaffold or on a substituted phenyl ring is critical. Different substitution patterns can lead to varied interactions with the target protein's binding pocket.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated pyrazolo[1,5-a]pyrimidinones and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Halogens as Weapons Against Microbes

Pyrazolo[1,5-a]pyrimidines have also demonstrated promising activity against a range of microbial pathogens.[6] Halogenation can enhance the antimicrobial properties of these compounds, making them attractive candidates for the development of new anti-infective agents.

Comparative Antimicrobial Efficacy
Compound/HalogenBacterial StrainMIC (mg/L)Reference
Bromo-derivativeStaphylococcus aureus8[7]
Iodo-derivativeStaphylococcus aureus8[7]

In a study on halogenated pyrrolo[2,3-d]pyrimidin-4-amines, both the bromo and iodo derivatives exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[7] This suggests that heavier halogens may be beneficial for anti-staphylococcal activity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of halogenated pyrazolo[1,5-a]pyrimidinones is influenced by several factors:

  • Halogen Type: The similar high activity of the bromo and iodo derivatives against S. aureus suggests that the size and polarizability of the halogen may be important for interaction with the bacterial target.

  • Mechanism of Action: Some pyrazolo[1,5-a]pyrimidines have been shown to act as DNA gyrase inhibitors, an essential bacterial enzyme.[8][9] Halogenation could enhance the binding of these compounds to the ATP-binding site of the GyrB subunit.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.

Step-by-Step Protocol (Broth Microdilution Method):

  • Compound Dilution: Prepare a serial two-fold dilution of the halogenated pyrazolo[1,5-a]pyrimidinones in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Kinase Inhibitory Activity: Targeting Dysregulated Signaling

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][10] Pyrazolo[1,5-a]pyrimidines have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[11]

Comparative Kinase Inhibition

A study by Darweesh et al. provides a direct comparison of bromo and chloro-substituted pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).

CompoundTarget KinaseIC50 (µM)Reference
6p (Bromo-derivative)CDK20.67[3]
TRKA1.34[3]
6o (Chloro-derivative)CDK20.76[3]
TRKA1.59[3]

The results indicate that the bromo-substituted derivative (6p ) is a more potent inhibitor of both CDK2 and TRKA compared to the chloro-substituted analog (6o ).[3] This highlights the subtle yet significant impact of the halogen choice on kinase inhibitory activity. Another study identified a pyrazolo[1,5-a]pyrimidine derivative, 4k (BS-194) , as a potent inhibitor of several CDKs, including CDK2 (IC₅₀ = 3 nM), CDK1 (IC₅₀ = 30 nM), and CDK9 (IC₅₀ = 90 nM).[12]

Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidinone Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidinone-based kinase inhibitors have been shown to target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[11]

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf (B-Raf) Raf (B-Raf) Ras->Raf (B-Raf) MEK MEK Raf (B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival P[1,5-a]P Halogenated Pyrazolo[1,5-a] pyrimidinones P[1,5-a]P->Raf (B-Raf) P[1,5-a]P->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth, Proliferation P[1,5-a]P Halogenated Pyrazolo[1,5-a] pyrimidinones P[1,5-a]P->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Principle: The ability of a compound to inhibit the activity of a specific kinase is measured by quantifying the phosphorylation of a substrate.

Step-by-Step Protocol (Example using a luminescence-based assay):

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the halogenated pyrazolo[1,5-a]pyrimidinone test compounds.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to the kinase activity). This can be a luminescence-based reagent that converts ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The collective evidence strongly suggests that halogenation is a powerful tool for modulating the biological activity of pyrazolo[1,5-a]pyrimidinones. The choice of halogen, its position on the scaffold, and the overall molecular architecture of the derivative are all critical factors that determine its potency and selectivity as an anticancer, antimicrobial, or kinase inhibitory agent.

While the available data provides valuable insights, there is a clear need for systematic studies that directly compare the full series of halogenated (F, Cl, Br, I) pyrazolo[1,5-a]pyrimidinones against a panel of biological targets. Such studies would provide a more complete understanding of the structure-activity relationships and facilitate the rational design of next-generation therapeutics based on this promising scaffold. Future research should also focus on elucidating the precise molecular mechanisms of action of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

A Comparative Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one and Other Kinase Inhibitors: A Focus on Casein Kinase 2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pyrazolo[1,5-a]pyrimidine derivative, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, with established kinase inhibitors. Given the broad kinase inhibitory activity of the pyrazolo[1,5-a]pyrimidine scaffold, this document will focus on a key therapeutic target, Casein Kinase 2 (CK2), as a representative example for comparative analysis. While specific experimental data for this compound is not extensively available in public literature, this guide will provide the framework and necessary experimental protocols for its evaluation and comparison against well-characterized inhibitors.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This scaffold has been extensively explored for the development of inhibitors targeting a range of protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][2] The unique structure of pyrazolo[1,5-a]pyrimidines allows them to function as ATP-competitive inhibitors, fitting into the ATP-binding pocket of various kinases.[2] Derivatives of this scaffold have shown inhibitory activity against several important kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-Kinases (PI3Ks), and Casein Kinase 2 (CK2).[2][3][4][5]

Casein Kinase 2 (CK2): A Prime Therapeutic Target

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Inhibition of CK2 can disrupt pro-survival signaling pathways, such as the PI3K/AKT pathway, and induce apoptosis in cancer cells.

Comparative Analysis: this compound versus Established CK2 Inhibitors

This section provides a comparative overview of this compound (hypothetical data) against two well-characterized and commercially available CK2 inhibitors: Silmitasertib (CX-4945) and 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB).

Table 1: Comparison of Biochemical Potency against CK2

InhibitorTarget(s)IC50 / Ki (nM)Mechanism of Action
This compound CK2 (Hypothetical)To be determinedATP-competitive (Predicted)
Silmitasertib (CX-4945)CK2α, CK2α'IC50: 1 nM[4][6][7]ATP-competitive
TBBCK2IC50: 150 nM (rat liver CK2)[8]ATP-competitive

Table 2: Cellular Activity of Selected CK2 Inhibitors

InhibitorCell LineCellular IC50 / EC50Reference
This compound To be determinedTo be determinedN/A
Silmitasertib (CX-4945)Jurkat100 nM[9]
TBBJurkatInhibits endogenous CK2[10]

Experimental Protocols for Characterizing a Novel Kinase Inhibitor

To ascertain the kinase inhibitory profile of a novel compound like this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such an evaluation.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow for In Vitro Kinase Assay

reagents Prepare Reagents: - Recombinant CK2 Enzyme - Kinase Buffer - Peptide Substrate - ATP - Test Compound setup Reaction Setup: Combine enzyme, buffer, and substrate in a 96-well plate reagents->setup inhibitor Add Inhibitor: Add serial dilutions of This compound or control (e.g., Silmitasertib) setup->inhibitor initiate Initiate Reaction: Add ATP to start the phosphorylation reaction inhibitor->initiate incubate Incubate: Incubate at 30°C for a defined period initiate->incubate terminate Terminate Reaction & Detect Signal incubate->terminate analyze Data Analysis: Calculate % inhibition and determine IC50 terminate->analyze

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, recombinant CK2 enzyme, and a specific peptide substrate (e.g., RRRADDSDDDDD).

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) or a known inhibitor like Silmitasertib as a positive control. Include a DMSO-only control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 10-30 minutes).

  • Termination and Detection:

    • Radioactive method: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated peptide using a scintillation counter.

    • Non-radioactive method: Use a commercial kit that employs methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an antibody-based ELISA to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

These assays are crucial to determine if the compound can enter cells and inhibit the target kinase in a cellular context, leading to a biological effect.

Workflow for a Cell-Based Assay

seed Seed Cells: Plate cancer cells in a 96-well plate and allow to adhere treat Treat with Inhibitor: Add serial dilutions of This compound or control seed->treat incubate Incubate: Incubate for a defined period (e.g., 24-72h) treat->incubate assay Perform Assay: - Cell Viability (MTT/XTT) - Apoptosis (Caspase assay) - Target Engagement (Western Blot) incubate->assay analyze Data Analysis: Determine cellular IC50 or assess biological effect assay->analyze

Caption: General workflow for cell-based inhibitor assays.

1. Cell Viability Assay (MTT/XTT Assay):

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells known to have high CK2 activity (e.g., prostate, breast, or lung cancer cell lines) into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: For MTT, add a solubilization buffer and measure absorbance at 570 nm. For XTT, measure absorbance at 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. Western Blot for Target Engagement:

This technique is used to assess whether the inhibitor is engaging its target in the cell by measuring the phosphorylation status of a known downstream substrate. A key substrate of CK2 is Akt, which it phosphorylates at Serine 129 (p-Akt S129).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-Akt (S129) and total Akt.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the p-Akt (S129) signal relative to total Akt indicates successful inhibition of CK2 activity in the cells.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While this compound is a derivative of this potent class of compounds, its specific kinase targets and inhibitory profile require experimental validation. The protocols and comparative data provided in this guide offer a comprehensive framework for researchers to characterize this and other novel kinase inhibitors. Future studies should focus on a broad kinase screening of this compound to identify its primary targets, followed by detailed biochemical and cellular characterization to establish its potency, selectivity, and mechanism of action. Such studies will be crucial in determining its potential as a therapeutic agent.

References

A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides an in-depth comparison of the in vivo efficacy of several key pyrazolo[1,5-a]pyrimidine-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data. We will explore inhibitors targeting critical oncogenic and inflammatory pathways, detailing their performance in preclinical models and comparing them with alternative therapies.

The Scientific Rationale: Why Pyrazolo[1,5-a]pyrimidines?

The power of the pyrazolo[1,5-a]pyrimidine core lies in its rigid, planar structure and its ability to mimic the purine base of ATP. This allows it to effectively compete for the ATP-binding pocket of various protein kinases, which are key regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[2][3] The scaffold's synthetic tractability allows for extensive modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties to develop highly effective targeted therapies.[1]

I. Targeting Oncogenic Driver Kinases: A New Paradigm in Cancer Therapy

The most significant clinical success for this scaffold has been in oncology, particularly in targeting specific genetic alterations that drive tumor growth.

A. Tropomyosin Receptor Kinase (Trk) Inhibitors: A Tumor-Agnostic Success Story

Gene fusions involving the NTRK1, NTRK2, or NTRK3 genes lead to the production of constitutively active Trk fusion proteins, which are oncogenic drivers in a wide array of solid tumors.[4] Pyrazolo[1,5-a]pyrimidine-based inhibitors have revolutionized the treatment of these cancers.

Key Inhibitors:

  • Larotrectinib (LOXO-101): The first-in-class, highly selective pan-Trk inhibitor.

  • Entrectinib (RXDX-101): A potent pan-Trk, ROS1, and ALK inhibitor.[5]

The development of these inhibitors was predicated on the concept of "oncogene addiction," where a tumor is critically dependent on a single activated signaling pathway for its growth and survival. By potently inhibiting the Trk kinase, these drugs induce significant and durable responses.

The preclinical in vivo data for Larotrectinib and Entrectinib provided a strong rationale for their clinical development. These studies typically utilize xenograft models where human tumor cells harboring specific NTRK fusions are implanted into immunocompromised mice.

Compound Target(s) In Vivo Model Dosing Regimen Key Efficacy Results Comparator/Alternative Reference(s)
Entrectinib TrkA/B/C, ROS1, ALKKM12 Colorectal Carcinoma Xenograft (TPM3-NTRK1 fusion)30 mg/kg, p.o., BID for 10 daysComplete tumor regression Vehicle Control[5]
Entrectinib TrkBSH-SY5Y Neuroblastoma Xenograft (TrkB-expressing)Not specifiedSignificant tumor growth inhibition (p<0.0001) and prolonged event-free survival.Vehicle Control, Irinotecan + Temozolomide (Chemotherapy)[6][7]
Larotrectinib TrkA/B/CVarious NTRK Fusion-Positive Xenografts Not specified in detail, but effective in preclinical modelsLed to clinical trials showing 75-80% overall response rate in patients.Standard Chemotherapy[4][8]

Causality Behind Experimental Choices: The choice of xenograft models like KM12, which harbors a known NTRK1 fusion, is critical. It creates a self-validating system: the inhibitor's efficacy in this model directly correlates with its on-target activity against the Trk fusion protein. Comparing the effect to a vehicle control is standard practice to establish the drug's specific anti-tumor activity. Furthermore, comparing or combining the targeted agent with standard-of-care chemotherapy, like Irinotecan/Temozolomide for neuroblastoma, helps to contextualize its efficacy and explore potential synergistic effects.[7]

The diagram below illustrates the signaling cascade initiated by Trk fusion proteins, leading to cell proliferation and survival, and how inhibitors like Larotrectinib block this process.

Trk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Fusion Protein (Constitutively Active) PLCg PLCγ Trk->PLCg RAS RAS Trk->RAS PI3K PI3K Trk->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Activation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activation Larotrectinib Larotrectinib / Entrectinib Larotrectinib->Trk Inhibition

Caption: Trk signaling pathway and point of inhibition.

B. Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cell Cycle

Abnormalities in cell cycle regulation are a hallmark of cancer.[9] Cyclin-dependent kinases, particularly CDK1, 2, and 9, are crucial for cell proliferation and gene expression, making them attractive therapeutic targets.

Key Inhibitor:

  • BS-194 (Compound 4k): A pyrazolo[1,5-a]pyrimidine identified as a potent inhibitor of CDK1, CDK2, and CDK9.[9]

The in vivo evaluation of BS-194 was designed to confirm that its potent in vitro anti-proliferative activity could be translated into anti-tumor effects in a living organism with an acceptable safety profile.

Compound Target(s) In Vivo Model Dosing Regimen Key Efficacy Results Comparator/Alternative Reference(s)
BS-194 (4k) CDK1, CDK2, CDK9Human Tumor Xenografts in mice25 mg/kg, p.o.Inhibited tumor growth and suppressed phosphorylation of CDK substrates (in vivo).Vehicle Control[9]
Palbociclib CDK4, CDK6RB-positive xenograftsNot specifiedSignificantly inhibited tumor growth.Abemaciclib (another CDK4/6 inhibitor)[10]

Expertise in Action: The pharmacokinetic studies for BS-194 were a critical step, demonstrating that it is orally bioavailable with a half-life of 178 minutes in mice.[9] This is a crucial piece of data, as oral administration is highly preferred for patient convenience in clinical settings. The subsequent in vivo efficacy study at an oral dose of 25 mg/kg confirmed that sufficient drug exposure was achieved to engage the target (as shown by suppressed substrate phosphorylation) and elicit an anti-tumor response.[9] For comparison, established CDK4/6 inhibitors like Palbociclib, while targeting different CDKs, also demonstrate robust, RB-dependent tumor growth inhibition in vivo.[10][11]

This diagram shows the critical role of CDKs in driving the cell cycle from G1 to S phase and how inhibitors like BS-194 can induce cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D pRB pRB CyclinD->pRB Phosphorylates CDK46 CDK4/6 CDK46->pRB Phosphorylates CyclinE Cyclin E CyclinE->pRB Phosphorylates CDK2_G1 CDK2 CDK2_G1->pRB Phosphorylates E2F E2F pRB->E2F Inhibits pRB:e->E2F:w Release DNA_Synth DNA Synthesis E2F->DNA_Synth Activates Transcription BS194 BS-194 BS194->CDK2_G1 Inhibition

Caption: CDK2 role in G1/S transition and its inhibition.

II. Targeting Inflammatory Pathways

Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown significant promise in modulating inflammatory responses.

Key Inhibitor:

  • Compound (S)-44: An inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2), a kinase involved in regulating pro-inflammatory cytokines like TNF-α.[2]

The efficacy of these compounds is tested in models that mimic acute or chronic inflammatory conditions.

Compound Target In Vivo Model Dosing Regimen Key Efficacy Results Comparator/Alternative Reference(s)
(S)-44 MAPKAP-K2Carrageenan-induced paw edema in ratsNot specifiedPotent efficacy , effectively reducing paw edema and decreasing plasma TNF-α levels.Vehicle Control[2]
(S)-208 MAPKAP-K2Endotoxin shock in miceNot specifiedDemonstrated in vivo efficacy.Vehicle Control[12][13]

Trustworthiness Through Mechanism: The selection of the carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity. The power of the study on compound (S)-44 comes from linking the macroscopic outcome (reduced paw swelling) to the molecular mechanism (decreased TNF-α levels), providing strong evidence that the observed efficacy is a direct result of MAPKAP-K2 inhibition.[2]

III. Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a rigorous and well-defined protocol is essential. Below is a representative methodology for a subcutaneous tumor xenograft study.

Protocol: Subcutaneous Xenograft Efficacy Study

1. Rationale and Objective: To evaluate the anti-tumor efficacy of a test compound (e.g., a pyrazolo[1,5-a]pyrimidine inhibitor) in an immunocompromised mouse model bearing human tumor xenografts. This model is chosen because it allows for the growth of human tumors, providing a clinically relevant system to test targeted therapies.

2. Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice, 6-8 weeks old).

  • Human cancer cell line with the relevant genetic marker (e.g., KM12 cells with NTRK fusion).

  • Cell culture medium, fetal bovine serum (FBS), and supplements.

  • Matrigel Basement Membrane Matrix.

  • Test compound, vehicle solution, and any comparator compounds.

  • Dosing equipment (e.g., oral gavage needles).

  • Calipers for tumor measurement.

3. Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cells under standard conditions.

    • Harvest cells during their logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice daily for health and measure tumor volumes 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Comparator Drug). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Treatment Administration:

    • Administer the test compound and controls according to the planned dosing regimen (e.g., 25 mg/kg, orally, once daily).

    • Monitor mouse body weight 2-3 times per week as a primary indicator of systemic toxicity.

  • Efficacy Assessment:

    • Continue to measure tumor volumes throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • Secondary endpoints may include tumor regression, survival, or analysis of biomarkers from excised tumors (pharmacodynamics).

  • Study Termination and Analysis:

    • Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

    • Collect tumors for downstream analysis (e.g., Western blot for target phosphorylation) to confirm on-target drug activity.

    • Statistically analyze the data (e.g., using ANOVA) to determine the significance of the treatment effect.

Caption: Standard workflow for a xenograft efficacy study.

IV. Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, with several compounds demonstrating remarkable in vivo efficacy that has translated into FDA-approved drugs.[14] The success of inhibitors targeting Trk, CDK, and inflammatory kinases underscores the power of targeting genetically or pathologically validated nodes in signaling pathways.

Challenges, however, remain. The emergence of drug resistance, off-target effects, and toxicity are persistent hurdles in kinase inhibitor development.[2][3] Future research will undoubtedly focus on developing next-generation inhibitors that can overcome these resistance mechanisms, improve selectivity even further, and enhance bioavailability to maximize clinical benefit.[3] The continued exploration and functionalization of the versatile pyrazolo[1,5-a]pyrimidine core will be central to these efforts.

References

A Comparative Guide to the Pharmacokinetic Profile of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in preclinical and clinical development.[1] The arrangement of nitrogen atoms within this bicyclic structure allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve desirable drug-like characteristics.[2] This guide provides a comparative analysis of the pharmacokinetic profiles of several key pyrazolo[1,5-a]pyrimidine derivatives, juxtaposed with alternative heterocyclic scaffolds, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in the pursuit of novel therapeutics.

The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of a drug candidate is a critical determinant of its clinical success. Favorable pharmacokinetics ensure that the drug reaches its target in sufficient concentrations to elicit a therapeutic effect while minimizing off-target toxicities. For orally administered drugs, key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%) are meticulously evaluated during preclinical development.

This guide will delve into the pharmacokinetic data of notable pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, including preclinical candidates and FDA-approved drugs. By presenting this information in a comparative format and providing detailed experimental protocols, we aim to elucidate the structure-pharmacokinetic relationships that govern the in vivo behavior of these compounds and offer insights into the experimental design of pharmacokinetic studies.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of selected pyrazolo[1,5-a]pyrimidine derivatives and comparator compounds with alternative heterocyclic scaffolds, primarily from studies conducted in mice. This allows for a direct comparison of their in vivo performance under similar preclinical settings.

Compound (Scaffold)Target Kinase(s)Dose (mg/kg, route)Cmax (µM)Tmax (h)AUC (µM·h)t1/2 (h)F%Reference
4k (BS-194) (Pyrazolo[1,5-a]pyrimidine)CDK1, CDK2, CDK925, p.o.---2.97Yes[3][4]
Larotrectinib (Pyrazolo[1,5-a]pyrimidine)TRKA, TRKB, TRKC10, p.o.~0.5 (at 1h)~1.0-2.9-[5][6]
Repotrectinib (Pyrazolo[1,5-a]pyrimidine)ROS1, TRKA-C, ALK--2-3--45.7[7]
WF-47-JS03 (Pyrazolo[1,5-a]pyrimidine)RET10, p.o.----Yes[8][9]
Compound 15j (Pyrazolo[1,5-a]pyrimidine)CDK2-----Yes[10][11]
Compound 2 (Pyrazolo-pyridone)DCN1/UBE2M Interaction50, p.o.0.36-2.9-15[12]
Compound 13 (Pyrazolo[1,5-a]pyridine)CSK100, p.o.-7.0-5.3-[13]
BKI-1814 (Pyrrolopyrimidine)CDPK125, p.o.~0.1~2.0~0.5~2.0-[8]

Note: "-" indicates data not available in the provided search results. "Yes" for Oral Bioavailability (F%) indicates that the source confirms oral bioavailability without providing a specific percentage.

In-Depth Analysis of Pharmacokinetic Profiles

Pyrazolo[1,5-a]pyrimidine Derivatives: A Versatile Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated its capability to produce orally bioavailable kinase inhibitors targeting a range of kinases.

4k (BS-194) , a potent inhibitor of cyclin-dependent kinases (CDKs), exhibits a promising pharmacokinetic profile with an elimination half-life of approximately 3 hours in mice following oral administration.[3][4] This half-life suggests that a twice-daily dosing regimen could maintain therapeutic concentrations in vivo. The confirmation of its oral bioavailability underscores the potential of the pyrazolo[1,5-a]pyrimidine core to yield drug-like molecules.[3]

Larotrectinib , an FDA-approved TRK inhibitor, showcases the clinical success of this scaffold. Preclinical studies in mice demonstrated that after a 10 mg/kg oral dose, plasma concentrations reach approximately 0.5 µM within an hour, indicating rapid absorption.[5] Its half-life of 2.9 hours in humans further supports a manageable dosing schedule.[6]

Repotrectinib , another FDA-approved kinase inhibitor targeting ROS1, TRK, and ALK, has an absolute bioavailability of 45.7% in humans, with peak plasma concentrations achieved within 2 to 3 hours.[7] This demonstrates that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to achieve substantial oral absorption.

The RET inhibitor WF-47-JS03 and the CDK2 inhibitor Compound 15j are also reported to be orally bioavailable, further highlighting the versatility of this scaffold in drug discovery.[8][9][10][11]

Alternative Scaffolds: A Comparative Perspective

To contextualize the performance of pyrazolo[1,5-a]pyrimidines, it is insightful to compare their pharmacokinetic profiles with those of kinase inhibitors based on other heterocyclic systems.

Pyrazolo-pyridone derivative (Compound 2) , an inhibitor of the DCN1/UBE2M interaction, displays significantly lower oral bioavailability (15%) compared to what is generally observed with optimized pyrazolo[1,5-a]pyrimidines.[12] This suggests that while structurally related, the pyrazolo-pyridone scaffold in this particular substitution pattern may present greater challenges in achieving efficient oral absorption.

The Pyrazolo[1,5-a]pyridine derivative (Compound 13) , a CSK inhibitor, shows an extended absorption phase with a Tmax of 7 hours and a longer half-life of 5.3 hours in mice.[13] This contrasts with the more rapid absorption typically seen with the pyrazolo[1,5-a]pyrimidine derivatives, indicating that the arrangement of nitrogen atoms in the bicyclic core can significantly influence the absorption and elimination kinetics.

The Pyrrolopyrimidine-based Bumped Kinase Inhibitor (BKI-1814) exhibits a Cmax of approximately 0.1 µM and a half-life of about 2 hours after a 25 mg/kg oral dose in mice.[8] While demonstrating oral absorption, the overall exposure appears to be lower than that of some pyrazolo[1,5-a]pyrimidine examples.

Experimental Protocols: Determining the Pharmacokinetic Profile

The generation of reliable pharmacokinetic data is paramount in preclinical drug development. Below are detailed, step-by-step methodologies for a typical in vivo pharmacokinetic study in mice, explaining the scientific rationale behind the experimental choices.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedures for assessing the pharmacokinetic profile of a test compound following a single oral (p.o.) and intravenous (i.v.) administration in mice. The inclusion of both routes is crucial for determining the absolute oral bioavailability.

1. Animal Model and Husbandry:

  • Species and Strain: Male or female BALB/c or C57BL/6 mice are commonly used due to their well-characterized physiology and the availability of historical data.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to food and water ad libitum. A period of acclimatization of at least 3-5 days is essential to minimize stress-related physiological changes that could affect drug metabolism.

2. Compound Formulation and Administration:

  • Rationale for Formulation: The formulation vehicle is critical for ensuring complete dissolution and stability of the test compound. For oral administration, a common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) or 10% Tween 80 in sterile water. For intravenous administration, a solution in saline, possibly with a co-solvent like DMSO or PEG400, is often used. The choice of vehicle should be guided by the physicochemical properties of the compound and should be non-toxic to the animals.

  • Dosing:

    • Oral (p.o.): Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg). The volume administered is typically 10 mL/kg of body weight.

    • Intravenous (i.v.): Administer the compound via a bolus injection into the tail vein at a lower dose (e.g., 1-2 mg/kg). The injection volume is typically 5 mL/kg.

3. Blood Sampling:

  • Rationale for Time Points: The selection of blood sampling time points is critical to accurately define the plasma concentration-time curve. For i.v. administration, early time points (e.g., 2, 5, 15, 30 minutes) are crucial to capture the distribution phase, while later time points (e.g., 1, 2, 4, 8, 24 hours) define the elimination phase. For p.o. administration, sampling should cover the absorption phase (e.g., 15, 30 minutes, 1, 2 hours) and the elimination phase.

  • Procedure:

    • Collect blood samples (typically 50-100 µL) from the saphenous or tail vein at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Process the blood by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Method: The concentration of the test compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

  • Rationale for Validation: The bioanalytical method must be validated for parameters such as linearity, accuracy, precision, and stability to ensure the reliability of the concentration data.

5. Pharmacokinetic Data Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.

  • Parameters Calculated:

    • Cmax and Tmax: Determined directly from the plasma concentration-time profile.

    • AUC: Calculated using the linear trapezoidal rule.

    • t1/2: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

    • Clearance (CL) and Volume of Distribution (Vd): Calculated from the i.v. data.

    • Oral Bioavailability (F%): Calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Pre-Dosing Phase cluster_1 Dosing and Sampling Phase cluster_2 Analysis Phase cluster_3 Data Output Animal_Acclimatization Animal Acclimatization (3-5 days) Formulation Compound Formulation (p.o. and i.v.) Animal_Acclimatization->Formulation Dose_Calculation Dose Calculation (based on body weight) Formulation->Dose_Calculation Dosing_PO Oral Dosing (gavage) Dose_Calculation->Dosing_PO Dosing_IV Intravenous Dosing (tail vein) Dose_Calculation->Dosing_IV Blood_Sampling Serial Blood Sampling (predetermined time points) Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation (centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis PK_Parameters Cmax, Tmax, AUC, t1/2, F% PK_Analysis->PK_Parameters G Oral_Dose Oral Administration GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Dissolution & Permeation Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Fraction Bile Bile (Excretion) Liver->Bile Metabolites Metabolites Liver->Metabolites Systemic_Circulation->Liver Metabolism Target_Tissue Target Tissue (Pharmacological Effect) Systemic_Circulation->Target_Tissue Distribution Kidney Kidney (Excretion) Systemic_Circulation->Kidney Target_Tissue->Systemic_Circulation Kidney->Metabolites

References

Validating the Mechanism of Action for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one: A Comparative Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel small molecules, using 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one as a case study. As this compound is not extensively characterized in publicly available literature, we will proceed by treating it as a novel screening hit. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition. Therefore, this guide will be predicated on the hypothesis that our compound is a kinase inhibitor, and we will outline a multi-pronged strategy to validate this hypothesis, identify the specific kinase target(s), and confirm target engagement in a cellular context.

Our approach is built on a foundation of orthogonal methodologies, ensuring that each experimental step provides a layer of validation for the next. We will compare and contrast different techniques at each stage, providing the rationale behind experimental choices and offering detailed protocols for key assays.

Part 1: Initial Hypothesis Generation - Is It a Kinase Inhibitor?

The first step in MoA validation is to cast a wide net to generate a tractable hypothesis. Given the pyrazolo[1,5-a]pyrimidine core, a logical starting point is a broad-spectrum kinase panel screen. This approach is favored over single-target screening when the primary target is unknown, as it provides a comprehensive overview of the compound's selectivity and potential off-target effects from the outset.

An alternative, less common, approach would be a phenotypic screen followed by target deconvolution (e.g., using chemical proteomics). However, a target-class-focused screen like a kinome scan is more direct and cost-effective when a strong structural hypothesis exists.

Comparative Analysis of Initial Screening Approaches
Method Principle Pros Cons
Broad Kinase Panel Screen In vitro assays measuring the compound's ability to inhibit the activity of a large number of purified kinases (e.g., >400).- Comprehensive selectivity profile- Identifies primary targets and off-targets simultaneously- Commercially available (e.g., Eurofins DiscoverX, Promega)- In vitro results may not translate to cells- Can be expensive
Phenotypic Screening Screens for a desired cellular outcome (e.g., apoptosis, cell cycle arrest) without a preconceived target.- Unbiased discovery of novel MoAs- Directly measures desired biological effect- Target deconvolution can be complex and resource-intensive- High rate of "promiscuous" or non-specific hits

For our compound, we will proceed with the kinase panel screen as the most logical first step. Let's assume the screen yields a significant "hit" on a specific kinase, for instance, Proto-oncogene tyrosine-protein kinase Src .

Part 2: Primary Target Validation - Confirming the "Hit"

A hit from a large-scale screen is merely an indication. It must be rigorously validated through a series of orthogonal, dose-response experiments. The goal here is to confirm direct interaction and quantify the compound's potency.

A. In Vitro Potency Determination: IC50 Assays

The first step is to determine the half-maximal inhibitory concentration (IC50) of the compound against the putative target, Src kinase. This is a quantitative measure of its potency.

  • Reagents: Recombinant Src kinase, appropriate substrate peptide (e.g., poly(E4Y)), ATP, this compound, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Preparation: Prepare a 10-point serial dilution of the compound in DMSO, typically starting from 100 µM.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to the reaction buffer. Add the diluted compound. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent Src inhibitor like Dasatinib). Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50.

B. Direct Binding Affinity: Is It a Physical Interaction?

An IC50 value demonstrates functional inhibition but does not unequivocally prove direct physical binding. An allosteric inhibitor or an assay artifact could produce a similar result. Therefore, we must use a biophysical method to confirm a direct interaction and determine the binding affinity (KD).

Method Principle Pros Cons
Surface Plasmon Resonance (SPR) Immobilizes the kinase on a sensor chip and measures changes in the refractive index as the compound flows over it, detecting binding and dissociation in real-time.- Provides kinetic data (kon, koff) and affinity (KD)- High sensitivity, low sample consumption- Requires protein immobilization, which can affect activity- Can be technically demanding
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the kinase in solution.- "Gold standard" for thermodynamics; provides ΔH, ΔS, and KD- No labeling or immobilization required- Requires large amounts of pure protein and compound- Lower throughput

For robust validation, SPR is often the preferred initial method due to its higher throughput and detailed kinetic information.

Part 3: Cellular Target Engagement - Does It Work in a Biological System?

Confirming that the compound interacts with its target in the complex environment of a living cell is arguably the most critical step. In vitro potency does not always translate to cellular activity due to factors like cell permeability and metabolic stability.

A. Confirming Target Binding in Cells: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells or even tissues. The principle is that a protein becomes more thermally stable when its ligand is bound.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heating & Lysis cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat one plate with Vehicle (DMSO) and another with Compound A->B C 3. Incubate to allow compound uptake B->C D 4. Harvest cells and aliquot into PCR tubes E 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) D->E F 6. Lyse cells by freeze-thaw cycles E->F G 7. Separate soluble and precipitated fractions (centrifugation) H 8. Analyze soluble fraction by Western Blot for Src G->H I 9. Plot protein abundance vs. temperature to generate 'melting curves' H->I Result Result: A rightward shift in the 'melting curve' for the compound-treated sample indicates target engagement. I->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Measuring Target Activity Modulation: Phospho-protein Analysis

If our compound is an inhibitor, it should decrease the catalytic activity of Src kinase in cells. We can measure this by quantifying the phosphorylation of a known downstream substrate of Src. A common and well-validated substrate is STAT3, which is phosphorylated by Src at tyrosine 705 (Y705).

  • Cell Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere.

  • Starvation & Stimulation: Serum-starve the cells overnight to reduce basal signaling. Treat with a dose-response of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known Src activator (e.g., EGF or PDGF) for 15-30 minutes to induce Src-mediated STAT3 phosphorylation.

  • Lysis: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against phospho-STAT3 (Y705).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an ECL substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that the compound does not affect total protein levels.

  • Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-STAT3/total STAT3 ratio validates cellular target inhibition.

Part 4: Downstream Functional Consequences & Selectivity

The final piece of the validation puzzle is to connect target engagement with a cellular phenotype. If Src is a driver of proliferation in our chosen cell line, we would expect our compound to inhibit cell growth.

Comparative Analysis of Functional Assays
Assay Principle What It Measures
Cell Viability (MTT/CellTiter-Glo) Measures metabolic activity as a proxy for the number of viable cells.Overall cytotoxicity and anti-proliferative effects.
Clonogenic Assay Measures the ability of a single cell to grow into a colony.Long-term effects on cell survival and proliferation.
Wound Healing/Transwell Assay Measures the ability of cells to migrate and close a "wound" or move through a porous membrane.Effects on cell migration and invasion, key functions regulated by Src.

Executing a cell viability assay would be a logical next step. A dose-dependent decrease in cell viability that correlates with the IC50 for p-STAT3 inhibition would create a strong, cohesive argument for the compound's mechanism of action.

Visualizing the Validated Pathway

Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates Compound 5-Chloropyrazolo[1,5-a] pyrimidin-7(1H)-one Compound->Src Inhibits pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Proliferation Cell Proliferation & Migration pSTAT3->Proliferation Promotes

Caption: Validated signaling pathway for the compound.

Conclusion

Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidin-7-ones: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1][2][3] This guide provides an in-depth comparative analysis of the molecular docking performance of pyrazolo[1,5-a]pyrimidin-7-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive look into their potential as therapeutic agents. We will explore their interactions with key protein targets, compare their binding efficiencies with alternative heterocyclic systems, and provide detailed, validated protocols for conducting similar in silico assessments.

The Rise of Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention due to its potent and varied biological activities.[2][3] Derivatives of this scaffold have been identified as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Pim-1 kinase, making them promising candidates for anticancer therapies.[4][5] Furthermore, their therapeutic potential extends to other areas, with documented activity as antitubercular agents, Kv7/KCNQ potassium channel activators, and inhibitors of the hepatitis C virus polymerase.[6][7][8][9]

The efficacy of these compounds is often rooted in their ability to mimic the purine structure, allowing them to competitively bind to the ATP-binding sites of kinases and other enzymes.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system can significantly influence their potency and selectivity.[1][2][7]

The Power of In Silico Prediction: Molecular Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is instrumental in understanding the binding mode of a ligand to its protein target, elucidating key intermolecular interactions, and estimating the binding affinity.[10][11] This predictive power allows for the rational design and optimization of lead compounds, significantly accelerating the drug development pipeline.

A crucial aspect of any docking study is the validation of the methodology.[12][13] This is typically achieved by "redocking," where a co-crystallized ligand is extracted from a protein-ligand complex and then docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[12][14][15]

Experimental Workflow: A Validated Docking Protocol

The following protocol outlines a robust and validated workflow for conducting comparative docking studies of pyrazolo[1,5-a]pyrimidin-7-one derivatives. This protocol is designed to be self-validating, ensuring the reliability of the generated results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Target Redock Redocking Validation (RMSD < 2.0 Å) PDB->Redock Co-crystallized Ligand Ligand Ligand Structure Preparation Dock Molecular Docking Ligand->Dock Test Ligands Grid->Dock Analysis Pose Analysis & Scoring Dock->Analysis Redock->Dock Validation Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Pim-1 Kinase (PDB ID: 3BGQ) and CDK9 (PDB ID: 4BCF) as example targets.

    • Prepare the protein using a molecular modeling software suite (e.g., Schrödinger, MOE, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazolo[1,5-a]pyrimidin-7-one derivatives and any comparator molecules.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS3e, MMFF94). Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

  • Receptor Grid Generation:

    • Define the binding site on the protein. This is typically centered on the co-crystallized ligand if available, or identified through literature knowledge of the active site residues.

    • Generate a receptor grid that encompasses the defined binding site. The grid defines the space where the docking software will attempt to place the ligand.

  • Docking Protocol Validation (Redocking):

    • Extract the co-crystallized ligand from the prepared protein structure.

    • Dock the extracted ligand back into the binding site using the defined grid and docking parameters.

    • Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value ≤ 2.0 Å validates the docking protocol.[14][15]

  • Molecular Docking:

    • Dock the prepared pyrazolo[1,5-a]pyrimidin-7-one derivatives and comparator compounds into the validated receptor grid.

    • Utilize a suitable docking algorithm (e.g., Glide, AutoDock Vina) to generate multiple binding poses for each ligand. The poses are typically scored based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis:

    • Analyze the top-scoring poses for each ligand.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

    • Compare the docking scores and binding modes of the pyrazolo[1,5-a]pyrimidin-7-ones with each other and with any alternative scaffolds.

Comparative Docking Performance: Pyrazolo[1,5-a]pyrimidin-7-ones vs. Alternatives

To illustrate the comparative performance, we will analyze the docking of representative pyrazolo[1,5-a]pyrimidin-7-one derivatives against two well-established kinase targets, Pim-1 and CDK9. We will also include a comparator scaffold, 1,2,4-triazolo[1,5-a]pyrimidine, which is also known to act as a purine isostere.[16]

compound_structures cluster_pyrazolo Pyrazolo[1,5-a]pyrimidin-7-one Scaffold cluster_triazolo 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold PPO TP

Caption: Chemical structures of the core scaffolds compared in this guide. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Table 1: Comparative Docking Scores and Key Interactions against Pim-1 Kinase (PDB: 3BGQ)

Compound IDScaffoldDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
PPO-1 Pyrazolo[1,5-a]pyrimidin-7-one-9.8Glu121, Lys67Leu44, Val52, Ile104, Phe169
PPO-2 Pyrazolo[1,5-a]pyrimidin-7-one-9.5Glu121, Asp128Leu44, Val52, Val105, Phe169
TP-1 1,2,4-Triazolo[1,5-a]pyrimidine-8.2Glu121Leu44, Val52, Ile104

Table 2: Comparative Docking Scores and Key Interactions against CDK9 (PDB: 4BCF)

Compound IDScaffoldDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
PPO-3 Pyrazolo[1,5-a]pyrimidin-7-one-10.2Cys106, Asp167Val23, Ala36, Ile101, Phe103
PPO-4 Pyrazolo[1,5-a]pyrimidin-7-one-9.9Cys106, Asp167Val23, Ala36, Leu98, Phe103
TP-2 1,2,4-Triazolo[1,5-a]pyrimidine-8.5Cys106Val23, Ala36, Phe103

Discussion of Results:

The docking studies consistently demonstrate the high binding affinity of pyrazolo[1,5-a]pyrimidin-7-one derivatives for the ATP-binding sites of both Pim-1 and CDK9. The docking scores for the PPO compounds are notably lower (indicating stronger binding) than those of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) derivatives.

The key to the superior performance of the pyrazolo[1,5-a]pyrimidin-7-one scaffold lies in its ability to form multiple hydrogen bonds with crucial residues in the hinge region of the kinases (e.g., Glu121 in Pim-1, Cys106 in CDK9). The carbonyl oxygen at the 7-position of the pyrazolo[1,5-a]pyrimidin-7-one core frequently acts as a hydrogen bond acceptor, an interaction not as readily available in the triazolo[1,5-a]pyrimidine scaffold.

Furthermore, the pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibit extensive hydrophobic interactions with residues lining the binding pocket. The specific substitutions on the core structure of PPO-1, PPO-2, PPO-3, and PPO-4 allow for optimal space-filling and favorable van der Waals contacts, contributing to their enhanced binding affinity.

Conclusion and Future Directions

This comparative guide underscores the significant potential of the pyrazolo[1,5-a]pyrimidin-7-one scaffold in the design of potent and selective enzyme inhibitors. The in silico data, generated through a validated docking protocol, consistently highlights the superior binding characteristics of this scaffold compared to the alternative 1,2,4-triazolo[1,5-a]pyrimidine system for the selected kinase targets.

The detailed methodology provided herein offers a blueprint for researchers to conduct their own comparative docking studies, enabling the rapid and efficient evaluation of novel compounds. While in silico studies are a powerful tool for hypothesis generation and prioritization, it is imperative that these findings are further validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of these promising compounds. Future work should focus on synthesizing and testing the most promising candidates identified through these computational approaches, as well as exploring a wider range of biological targets for this versatile scaffold.

References

Selectivity Profiling of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted therapies has become paramount. Among the most pursued targets are protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with derivatives showing activity against a range of kinases implicated in diseases such as cancer and inflammation.[3][4][5][6][7] This guide provides a comprehensive overview of the selectivity profiling of a representative compound from this class, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, against a broad kinase panel. We will explore the rationale behind kinase selectivity profiling, compare leading commercial platforms, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[8] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to unintended kinases. This polypharmacology can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes.[9] Therefore, early and comprehensive selectivity profiling is critical to:

  • Elucidate the mechanism of action: Understanding the full spectrum of a compound's targets is essential for interpreting its biological effects.

  • Identify potential toxicities: Off-target inhibition of essential kinases can lead to adverse events.

  • Discover novel therapeutic applications: A compound's activity against unexpected targets may open up new avenues for disease treatment.

  • Guide lead optimization: Selectivity data informs the iterative process of chemical modification to enhance potency and reduce off-target effects.[5]

A Comparative Analysis of Kinase Profiling Platforms

Several commercial platforms offer high-throughput kinase screening services, each with its own technology and advantages. The choice of platform often depends on the stage of drug discovery, the specific research question, and budgetary considerations. Here, we compare three leading platforms: Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot™, and Promega NanoBRET® Target Engagement.

FeatureEurofins DiscoverX KINOMEscan®Reaction Biology HotSpot™Promega NanoBRET® Target Engagement
Assay Principle Active site-directed competition binding assay.[10][11][12]Radiometric filter binding assay measuring enzymatic activity.[13][14]Bioluminescence Resonance Energy Transfer (BRET) in live cells.[15][16]
Measurement Quantifies compound binding to the kinase active site.[10][12]Directly measures the phosphorylation of a substrate by the kinase.[13][14]Measures compound affinity and occupancy at the target kinase in a cellular context.[15][16]
Format Cell-free, biochemical assay.[10]Cell-free, biochemical assay.[13]Live-cell assay.[15][16]
ATP Concentration ATP-independent.[12]Can be performed at various ATP concentrations, including physiological levels (1 mM).[13][17]Intracellular ATP concentrations.[15]
Panel Size Over 480 kinases.[10][11]Over 340 wild-type kinases.[17]Panels of 192 or 300 kinases.[16]
Key Advantages Broadest commercially available panel; direct binding data is not confounded by substrate or ATP concentration.[10]"Gold standard" radiometric format minimizes false positives; provides direct functional data on kinase inhibition.[13][14]Provides biologically relevant data on target engagement in a live-cell environment; can assess cell permeability.[15][16]
Considerations Does not directly measure inhibition of kinase activity; results can differ from functional assays.[12]Use of radioactivity requires specialized handling and disposal.Panel size is smaller than some biochemical screens; requires cell-permeable compounds.

Visualizing the Kinase Profiling Workflow

The process of kinase selectivity profiling can be visualized as a multi-step workflow, from compound submission to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Compound (this compound) Platform Select Profiling Platform (e.g., KINOMEscan®, HotSpot™, NanoBRET®) Compound->Platform Submit Screening High-Throughput Screening (Binding or Activity Assay) Platform->Screening Data_Acq Data Acquisition Screening->Data_Acq Primary_Data Primary Data (% Inhibition or Kd) Data_Acq->Primary_Data Selectivity_Score Selectivity Score Calculation Primary_Data->Selectivity_Score Dendrogram Kinome Dendrogram Visualization Selectivity_Score->Dendrogram

Caption: A generalized workflow for kinase selectivity profiling.

Expected Kinase Selectivity Profile of Pyrazolo[1,5-a]pyrimidines

Based on published literature, the pyrazolo[1,5-a]pyrimidine scaffold is known to interact with a variety of kinases, often by forming hydrogen bonds with the kinase hinge region.[9] The specific substitution pattern on the core structure dictates the selectivity profile. For instance:

  • Derivatives have been developed as potent and selective inhibitors of Janus Kinase 2 (JAK2) .[4]

  • The promiscuous kinase inhibitor PP1 and its analogs, which are based on the pyrazolopyrimidine scaffold, are known to inhibit Src family kinases, Abl, and receptor tyrosine kinases like PDGFR and Ret .[5][9]

  • Modifications to the scaffold have yielded selective inhibitors of PI3Kδ .[18]

  • Other pyrazolopyrimidine derivatives have been optimized to selectively target IRAK4 , Casein Kinase 2 (CK2) , and Tropomyosin Receptor Kinases (Trks) .[3][19][20][21]

Given this background, a kinome-wide screen of this compound would likely reveal activity against a subset of these and other kinases. The chlorine substitution at the 5-position and the oxo group at the 7-position will influence the compound's interactions within the ATP-binding pocket, ultimately determining its unique selectivity profile.

Experimental Protocol: A Representative Kinase Activity Assay (ADP-Glo™)

For researchers wishing to perform in-house kinase assays, the ADP-Glo™ Kinase Assay from Promega is a versatile and sensitive platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][22]

Principle of the ADP-Glo™ Assay

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase + Substrate + ATP + Test Compound ADP ADP + Phosphorylated Substrate Kinase->ADP ADP_Glo_Reagent Add ADP-Glo™ Reagent (depletes remaining ATP) Kinase_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase/Luciferin Reaction Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The two-step process of the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 96- or 384-well plate, add 5 µL of a 2X kinase/substrate solution. This solution should contain the kinase of interest and its specific substrate in an appropriate reaction buffer.

    • Add 2.5 µL of the test compound (e.g., this compound) at various concentrations. For control wells, add 2.5 µL of vehicle (e.g., DMSO).

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the luciferase and luciferin needed for the light-generating reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

The selectivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While the specific kinase profile of this compound is not publicly documented, the well-established activity of the pyrazolo[1,5-a]pyrimidine scaffold suggests it is a promising starting point for the development of targeted therapies. By leveraging advanced screening platforms such as KINOMEscan®, HotSpot™, and NanoBRET®, researchers can gain a comprehensive understanding of a compound's selectivity and guide its optimization into a safe and effective therapeutic agent. Furthermore, versatile in-house assays like ADP-Glo™ provide a robust and accessible means for detailed mechanistic studies and routine screening. A thorough and well-designed selectivity profiling strategy is not merely a checkbox in the drug discovery workflow; it is an essential tool for unlocking the full therapeutic potential of novel chemical entities.

References

Comparative Guide to the Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the cytotoxic performance of various pyrazolo[1,5-a]pyrimidine analogs, a class of heterocyclic compounds showing significant promise in oncology.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from peer-reviewed literature to offer insights into structure-activity relationships, mechanisms of action, and robust methodologies for evaluation.

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[3] These fused heterocyclic compounds are particularly notable for their potent activity as protein kinase inhibitors (PKIs), which is fundamental to their application in targeted cancer therapy.[4] Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Their frequent dysregulation in various cancers makes them critical targets for small-molecule inhibitors.[1][4]

Pyrazolo[1,5-a]pyrimidine derivatives have been developed to target a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Pim-1, demonstrating their broad therapeutic potential.[1][4] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This guide will explore the cytotoxic effects stemming from this kinase inhibition, compare the efficacy of different analogs, and detail the experimental framework for their evaluation.

Mechanism of Cytotoxicity: Targeting Aberrant Kinase Signaling

The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their cytotoxic effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases.[1][4] By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive malignant cell proliferation and survival.

A prominent example is the mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in cancers like melanoma. Pyrazolo[1,5-a]pyrimidine analogs have been shown to effectively inhibit key kinases in this pathway, such as B-Raf and MEK, leading to cell cycle arrest and apoptosis.[1][4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF B-Raf / Raf RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes

Figure 1. Inhibition of the MAPK signaling pathway by pyrazolo[1,5-a]pyrimidine analogs.

Comparative Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Analogs

The cytotoxic potency of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into viable drug candidates.[1][4] The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several representative analogs against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound ID/ReferenceStructure/DescriptionTarget Cell LineIC₅₀ (µM)Citation
Compound 14a 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativeHCT116 (Colon)0.0020[6]
Compound 4d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativeMCF-7 (Breast)0.61 (Pim-1 Kinase)[7]
Compound 5d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativeMCF-7 (Breast)0.54 (Pim-1 Kinase)[7]
Compound 6a-c Series N-aryl-6-cyano-2-(phenylamino)-pyrazolo[1,5-a]pyrimidine-3-carboxamidesMCF-7 (Breast)10.80 - 19.84[8]
Hep-2 (Larynx)8.85 - 12.76[8]
Compound 5j 2-Phenyl-5-(morpholin-4-yl)-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrileT-24 (Bladder)14.68[9]
Compound 5v 3-bromo-5-(morpholin-4-yl)-7-oxopyrazolo[1,5-a]pyrimidine-6-carbonitrileA-172 (Glioblastoma)18.38[9]

Key SAR Insights:

  • High Potency Analogs: Compound 14a demonstrates exceptional potency against the HCT116 colon cancer cell line, with an IC₅₀ in the nanomolar range, highlighting the significant impact of specific amino and carbonitrile substitutions.[6]

  • Kinase Selectivity: The activity of compounds 4d and 5d against Pim-1 kinase, a key regulator of cell survival, correlates with their cytotoxicity in breast cancer cells.[7]

  • Influence of Substituents: The micromolar activity of the 6a-c series indicates that while the core scaffold is active, the specific N-aryl carboxamide substitutions in these analogs result in moderate potency.[8] The difference in activity between various analogs underscores the importance of optimizing substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring to achieve desired potency and selectivity.[5][10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and self-validating protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, into its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Figure 2. Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Causality: Seeding an appropriate number of cells is critical to ensure they are in the logarithmic growth phase during treatment, which is essential for accurate and reproducible results.

  • Compound Treatment:

    • Action: After 24 hours of incubation to allow for cell adherence, replace the medium with fresh medium containing serial dilutions of the pyrazolo[1,5-a]pyrimidine analogs. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A serial dilution series is necessary to generate a dose-response curve from which the IC₅₀ value can be accurately calculated. The vehicle control validates that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own.

  • Incubation:

    • Action: Incubate the treated plates for a period relevant to the cell doubling time and compound's mechanism of action (typically 48 to 72 hours).

    • Causality: This duration allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.

  • MTT Addition and Formazan Formation:

    • Action: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Causality: During this incubation, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals. The amount of formazan is proportional to the metabolic activity of the cells.

  • Solubilization and Absorbance Reading:

    • Action: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance using a microplate reader at a wavelength of approximately 570 nm.

    • Causality: Solubilization creates a homogenous colored solution, allowing for accurate spectrophotometric quantification. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

    • Causality: The IC₅₀ value provides a quantitative measure of the compound's potency, enabling objective comparison between different analogs.

Challenges and Future Perspectives

Despite the promising cytotoxic profiles of many pyrazolo[1,5-a]pyrimidine analogs, several challenges remain in their development as clinical candidates. These include overcoming drug resistance, minimizing off-target effects to reduce toxicity, and improving bioavailability.[1][4]

Future research will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and SAR insights to design analogs with enhanced selectivity for specific kinase targets, including mutated forms that confer resistance.[12]

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]pyrimidine inhibitors with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.[13]

  • Advanced Formulations: Developing novel drug delivery systems to improve the solubility, stability, and pharmacokinetic profiles of lead compounds.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a highly valuable framework for the development of novel anticancer agents. The cytotoxic activity of its analogs is primarily driven by the potent inhibition of protein kinases essential for cancer cell survival and proliferation. As demonstrated by the comparative data, strategic modification of the core structure allows for significant modulation of potency and selectivity. By employing robust and validated experimental protocols, such as the MTT assay, researchers can reliably evaluate and compare new derivatives, paving the way for the identification of next-generation targeted cancer therapies.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse pharmacological activities and intriguing photophysical properties.[1] As a privileged N-heterocyclic system, its derivatives are integral to numerous approved drugs and clinical candidates, particularly as potent protein kinase inhibitors in targeted cancer therapy.[2][3][4] The development of efficient, scalable, and versatile synthetic routes to this valuable core is therefore a subject of intense research. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific applications.

The Classical Approach: Cyclocondensation of Aminopyrazoles

The most established and widely utilized method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[2] This strategy is valued for its reliability and the ready availability of starting materials.

Mechanism and Experimental Rationale

The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent), followed by an intramolecular cyclization and subsequent dehydration to afford the fused bicyclic system. The regioselectivity of the final product is a critical consideration, often influenced by the nature of the substituents on both the aminopyrazole and the bielectrophile, as well as the reaction conditions.[2]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism aminopyrazole 5-Aminopyrazole intermediate1 Nucleophilic Attack aminopyrazole->intermediate1 Nucleophilic attack on carbonyl dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Pyrazolo[1,5-a]pyrimidine intermediate3->product

Common 1,3-Bielectrophiles and Their Impact:

  • β-Diketones and β-Ketoesters: These are the most common partners. The reaction is typically carried out under acidic conditions (e.g., acetic acid, H₂SO₄) or, in some cases, basic conditions.[2][5] The choice of catalyst can influence the regioselectivity, especially with unsymmetrical diketones.

  • β-Enaminones: These substrates offer an alternative to diketones and can provide access to a diverse range of substituted pyrazolo[1,5-a]pyrimidines.[1]

  • Chalcones (α,β-Unsaturated Ketones): The reaction of 5-aminopyrazoles with chalcones, often in the presence of a base like piperidine or KOH, provides another route to the desired scaffold.[4]

Table 1: Comparison of Cyclocondensation Methods

1,3-BielectrophileTypical ConditionsYieldsAdvantagesDisadvantages
β-Diketones Acetic acid, refluxGood to ExcellentReadily available starting materials, straightforward procedure.Potential for regioselectivity issues with unsymmetrical diketones.
β-Ketoesters H₂SO₄ in AcOHHigh (87-95%)[5]High yields, good functional group tolerance.May require harsher acidic conditions.
β-Enaminones Acetic acid, refluxVariableAccess to diverse substitution patterns, particularly at the 7-position.[1]Synthesis of enaminone precursors may be required.
Chalcones Piperidine or KOH in Ethanol/DMF, refluxGood to ExcellentUtilizes readily available chalcones.Potential for Michael addition side products.

The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines.[1][6] This approach is lauded for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

Causality in MCR Design

A common MCR strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[2][7] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound to form an α,β-unsaturated intermediate, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization. The choice of catalyst and solvent is crucial for orchestrating this cascade of reactions efficiently.

MCR_Workflow cluster_reactants Starting Materials (One-Pot) aminopyrazole 5-Aminopyrazole product Highly Substituted Pyrazolo[1,5-a]pyrimidine aminopyrazole->product Michael Addition & Cyclization aldehyde Aldehyde intermediate In situ generated α,β-unsaturated intermediate aldehyde->intermediate Knoevenagel Condensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->intermediate intermediate->product

Protocol: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is a representative example of a multicomponent synthesis.

  • To a solution of the 5-aminopyrazole (1 mmol), the aldehyde (1 mmol), and the β-dicarbonyl compound (1 mmol) in ethanol (10 mL), add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired pyrazolo[1,5-a]pyrimidine.[6]

The Speed of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods.[7] These include dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products.[2][7]

Why Microwaves Excel

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which accelerates reaction rates.[7] This technique is particularly effective for the aforementioned cyclocondensation and multicomponent reactions. For instance, a three-component reaction that might require several hours of reflux under conventional heating can often be completed in just a few minutes in a microwave reactor, leading to higher throughput and efficiency.[2][7]

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)
Reaction Time Several hours[2]Minutes[2][7]
Yields GoodOften higher than conventional methods[2]
Purity May require extensive purificationOften results in cleaner products[7]
Energy Efficiency LowerHigher
Scalability Well-establishedCan be challenging for large-scale synthesis
Experimental Protocol: Microwave-Assisted Synthesis

The following is a general procedure for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

  • In a dedicated microwave reaction vial, combine the 5-aminopyrazole (1 mmol), the 1,3-dicarbonyl compound (1.1 mmol), and a suitable solvent (e.g., acetic acid, ethanol, or solvent-free).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 140-170°C) for a short duration (e.g., 2-10 minutes).[8][9]

  • After cooling, the product can be isolated by filtration or extraction, depending on the reaction medium.

Advanced Strategies: Cycloadditions and Metal Catalysis

While less common than condensation reactions, other modern synthetic methods offer unique pathways to the pyrazolo[1,5-a]pyrimidine core.

  • Pericyclic Reactions: In some instances, the pyrazolo[1,5-a]pyrimidine system can be constructed via [4+2] cycloaddition reactions from acyclic precursors, offering a convergent and often one-pot synthesis.[1]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the post-functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of diverse aryl or heteroaryl substituents.[1][3] This is crucial for structure-activity relationship (SAR) studies in drug discovery.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines is a mature field with a diverse array of reliable methods.

  • For routine synthesis and access to classical analogues, the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds remains the go-to method due to its simplicity and the low cost of starting materials.

  • For rapid library synthesis and the exploration of chemical diversity, multicomponent reactions are unparalleled in their efficiency and atom economy.

  • To accelerate reaction rates and improve yields, the integration of microwave-assisted synthesis into existing protocols is highly recommended.

  • For the synthesis of highly functionalized or novel derivatives, exploring cycloaddition strategies and metal-catalyzed cross-coupling reactions can provide access to previously unattainable chemical space.

Future research will likely focus on the development of even more sustainable and efficient methods, such as flow chemistry and the use of green catalysts, to further enhance the synthesis of this vital heterocyclic scaffold.

References

Safety Operating Guide

Proper Disposal of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, in-depth procedural information for the proper disposal of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and drug development. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Hazard Assessment and Profile

This compound (CAS No. 99898-84-7) is a chlorinated organic compound that presents several health hazards.[1] A thorough understanding of its properties is the first step in safe handling and disposal.

Key Hazard Information:

PropertyInformationSource
Molecular Formula C₆H₄ClN₃O[1]
Molecular Weight 169.57 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
GHS Pictogram Exclamation Mark (GHS07)[1]

The presence of a chlorine atom on the pyrimidine ring classifies this compound as a halogenated organic waste. Such compounds require special disposal considerations due to their potential to form persistent and toxic byproducts if not managed correctly.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[2]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) office of the spill and follow their specific reporting procedures.

Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] The following is a step-by-step guide for the proper segregation and disposal of this compound.

Step 1: Waste Identification and Segregation

  • Categorize as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste. It should never be mixed with non-halogenated waste streams.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, dedicated container for solid halogenated organic waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid halogenated organic waste.

Step 2: Container Selection and Labeling

  • Container Type: Use only approved, chemically compatible containers for hazardous waste. These are typically high-density polyethylene (HDPE) or glass containers with secure screw caps.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Waste Accumulation

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

  • Keep Closed: The container must be kept tightly closed at all times, except when adding waste.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the chemical, which is typically accomplished through high-temperature incineration.

dot

WasteDisposalDecisionTree start Start: Disposal of this compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled container for solid halogenated organic waste. is_solid->solid_waste Solid liquid_waste Collect in a labeled container for liquid halogenated organic waste. is_solid->liquid_waste Liquid label_container Label container with: 'Hazardous Waste' 'this compound' 'Irritant', 'Harmful' solid_waste->label_container liquid_waste->label_container store_securely Store in a secure satellite accumulation area. label_container->store_securely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal by a licensed vendor. store_securely->contact_ehs

Caption: Decision tree for the proper segregation and disposal of this compound waste.

Scientific Rationale Behind Disposal Procedures

The stringent protocols for the disposal of halogenated organic compounds like this compound are based on sound scientific principles. Improper disposal, such as mixing with other waste streams or drain disposal, can lead to the formation of highly toxic and environmentally persistent organochlorine byproducts. High-temperature incineration by a licensed facility is the recommended disposal method as it ensures the complete destruction of the compound into less harmful components. The segregation from non-halogenated waste is crucial to prevent the contamination of larger waste streams and to ensure the appropriate disposal route is followed.

References

A Senior Application Scientist's Guide to Handling 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one: A Protocol for Safety and Containment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is foundational to discovery. This compound, belonging to the pyrazolo[1,5-a]pyrimidine class, is a key heterocyclic scaffold investigated for various biological activities, including potential antitubercular applications[1]. However, its chlorinated nature and structural similarity to other biologically active pyrimidines necessitate a rigorous and informed approach to laboratory safety.

This guide provides an essential framework for handling this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our protocol is designed not as a mere checklist, but as a self-validating system rooted in the principles of risk mitigation and contamination control.

Hazard Assessment: An Inferred Profile

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative hazard assessment must be inferred from structurally related compounds, such as other chlorinated pyrazolo[1,5-a]pyrimidines and similar heterocyclic molecules. Analogous compounds are classified with hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation[2]. Given its physical form as a powder or solid, there is a significant risk of aerosolization during handling[3].

Inferred Hazard Profile:

  • Acute Toxicity (Oral): May be toxic if swallowed[4][5].

  • Skin Irritation: May cause skin irritation upon contact[2][6].

  • Eye Irritation: May cause serious eye irritation[2][6].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][6].

This profile mandates the use of a comprehensive PPE ensemble to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is the correct selection and use of PPE. Each component serves a specific purpose, and their combined use provides comprehensive protection. The following table outlines the recommended PPE for all procedures involving this compound.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant, indirectly vented chemical splash goggles worn with a full-face shield.Goggles provide a seal around the eyes to protect against dust and splashes. The face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially toxic powders outside of a glovebox[7][8].
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached, a critical precaution when handling compounds with unknown or suspected toxicity. Powder-free gloves prevent the aerosolization of particles[9].
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long, tight-fitting cuffs.Protects the body and personal clothing from contamination. The back-closing design ensures maximum frontal protection, where splashes and spills are most likely to occur[9].
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved N100, R100, or P100 respirator is required.Engineering controls are the primary defense against inhalation. A fume hood contains dust and aerosols at the source. A respirator provides personal protection if these primary controls fail or are unavailable[2][6][9].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial to prevent exposure and contamination. The following protocol outlines the key phases of handling, from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_don Phase 2: PPE Donning cluster_handle Phase 3: Chemical Handling (in Fume Hood) cluster_doff Phase 4: PPE Doffing cluster_dispose Phase 5: Disposal prep1 Verify fume hood is operational prep2 Assemble all necessary equipment & reagents prep1->prep2 prep3 Prepare waste containers prep2->prep3 don1 Don gown prep3->don1 Enter Controlled Area don2 Don respirator (if required) don1->don2 don3 Don goggles & face shield don2->don3 don4 Don inner gloves don3->don4 don5 Don outer gloves over gown cuffs don4->don5 handle1 Carefully weigh solid compound don5->handle1 Begin Work handle2 Perform dissolution or other procedures handle1->handle2 handle3 Securely cap all containers handle2->handle3 doff1 Wipe down outer gloves handle3->doff1 Complete Work doff2 Remove outer gloves doff1->doff2 doff3 Remove gown doff2->doff3 doff4 Remove face shield & goggles doff3->doff4 doff5 Remove inner gloves doff4->doff5 doff6 Wash hands thoroughly doff5->doff6 disp1 Dispose of contaminated PPE in designated solid waste doff6->disp1 Final Steps disp2 Dispose of chemical waste per institutional guidelines for halogenated organic compounds disp1->disp2

Caption: Safe Handling and Disposal Workflow.

Detailed Protocol:
  • Preparation and Engineering Controls:

    • All work with solid this compound must be conducted in a designated area, such as a properly functioning chemical fume hood, to prevent inhalation of dust[6][7].

    • Ensure an eyewash station and safety shower are accessible and unobstructed[6].

    • Prepare and label a dedicated, sealed waste container for halogenated organic waste.

  • Donning PPE:

    • Follow a structured donning sequence to avoid contamination.

    • Gown: Put on the disposable gown, ensuring it is securely fastened at the back[9].

    • Eye and Face Protection: Put on safety goggles first, followed by the full-face shield[8][9].

    • Gloves: Don the first pair of nitrile gloves. Then, don the second, outer pair, ensuring the cuffs are pulled over the sleeves of the gown[9].

  • Doffing PPE (The Critical Decontamination Step):

    • This process is designed to remove the most contaminated items first.

    • Outer Gloves: With the outer gloves still on, wipe them down with an appropriate solvent if necessary. Remove the outer gloves by peeling them off without touching the outside surface with your bare hand.

    • Gown and Inner Gloves: Remove the gown by rolling it down and away from your body. As you remove the gown, peel off the inner pair of gloves at the same time, trapping the gown inside the gloves.

    • Face/Eye Protection: Remove the face shield and goggles.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[2].

Emergency and Disposal Plans

Spill Management

In the event of a spill, remain calm and execute the following procedure:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and notify your lab supervisor or safety officer.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Secure the Area: Prevent unauthorized entry.

  • Cleanup (if trained): Wearing the full PPE ensemble described above (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand[7]. Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Do not generate dust[2].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure First Aid

Immediate and appropriate first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[2][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[5][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4].

Waste Disposal
  • All contaminated disposables (gloves, gowns, absorbent materials) must be placed in a sealed, clearly labeled hazardous waste container.

  • Unused or waste this compound and any solutions containing it must be disposed of as halogenated organic waste according to your institution's and local environmental regulations. Do not pour down the drain[2].

By adhering to this comprehensive safety protocol, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.